molecular formula C11H9NO6 B1363961 Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate CAS No. 57446-03-4

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Cat. No.: B1363961
CAS No.: 57446-03-4
M. Wt: 251.19 g/mol
InChI Key: JTDMQZOIDZHUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C11H9NO6 and its molecular weight is 251.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12(16)17/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDMQZOIDZHUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383573
Record name methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57446-03-4
Record name methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, a valuable β-keto ester intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. We will delve into the core chemical principles, provide a detailed, field-tested experimental protocol, and offer insights into the causality behind the procedural choices. This guide is structured to ensure scientific integrity, reproducibility, and a deep understanding of the synthesis pathway.

Introduction and Strategic Importance

This compound is a polyfunctional molecule featuring a β-dicarbonyl system and a nitro-substituted aromatic ring. This unique combination of functional groups makes it a versatile synthon for the construction of more complex molecular architectures, including various heterocyclic compounds and potential pharmaceutical intermediates. The strategic placement of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, which can then participate in a wide array of coupling reactions.

The synthesis of this target molecule is most effectively achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] This guide will focus on the practical application of this reaction for the preparation of this compound.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is predicated on the crossed Claisen condensation between 2'-nitroacetophenone and dimethyl oxalate. This reaction is a classic example of nucleophilic acyl substitution at the ester carbonyl of dimethyl oxalate by the enolate of 2'-nitroacetophenone.

Rationale for Reagent Selection
  • 2'-Nitroacetophenone: This commercially available ketone possesses acidic α-protons on the methyl group, making it an excellent precursor for enolate formation under basic conditions.[3] The electron-withdrawing nitro group can influence the reactivity of the aromatic ring and provides a site for subsequent functional group manipulation.

  • Dimethyl Oxalate: As an ester lacking α-hydrogens, dimethyl oxalate is an ideal electrophilic partner in a crossed Claisen condensation.[4][5][6] Its inability to form an enolate prevents self-condensation, thereby minimizing the formation of unwanted byproducts and leading to a single primary product.[4][5]

  • Sodium Methoxide (NaOCH₃): A strong, non-nucleophilic base is required to deprotonate the 2'-nitroacetophenone to a sufficient extent to initiate the condensation. Sodium methoxide is the base of choice when using dimethyl oxalate as the ester. Using an alkoxide that corresponds to the alkyl group of the ester (in this case, methyl) is crucial to prevent transesterification, a potential side reaction that would lead to a mixture of products.[7][8][9]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Enolate Formation: Sodium methoxide abstracts an acidic α-proton from 2'-nitroacetophenone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group to yield the β-keto ester product.

  • Deprotonation (Driving Force): The resulting this compound has highly acidic protons located between the two carbonyl groups. The methoxide base readily deprotonates this position to form a highly stabilized enolate. This effectively irreversible acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium of the reaction towards the product.[2][7]

  • Protonation: A final acidic workup is necessary to neutralize the enolate and any remaining base, yielding the final product.[4][7]

Data Presentation: Reagent and Reaction Parameters

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueUnitNotes
Reactants
2'-Nitroacetophenone1.0eq
Dimethyl Oxalate1.2eqA slight excess is used to ensure complete reaction of the enolate.
Sodium Methoxide1.2eqA stoichiometric amount is required to drive the reaction to completion.
Solvent
Toluene~10mL/g of 2'-nitroacetophenoneAnhydrous conditions are essential.
Reaction Conditions
Temperature25-30°CThe reaction is typically run at room temperature.
Reaction Time12-18hoursMonitored by TLC until completion.
Workup
Acidification1 M HCl-To pH ~2-3.
Yield (Theoretical) 251.19 g/mol Molecular weight of the product.[10]

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 2'-Nitroacetophenone

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous Toluene

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

  • Addition funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2'-nitroacetophenone (1.0 eq) and anhydrous toluene. Stir the mixture until the ketone is fully dissolved.

  • Base Addition: In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous toluene. Slowly add this solution to the stirred solution of 2'-nitroacetophenone at room temperature.

  • Addition of Dimethyl Oxalate: To the resulting mixture, add a solution of dimethyl oxalate (1.2 eq) in anhydrous toluene dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 35°C, using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2'-nitroacetophenone spot.

  • Reaction Quench and Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 1 M HCl with vigorous stirring until the pH of the aqueous layer is between 2 and 3.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure this compound.

Visualizing the Process

Reaction Mechanism Diagram

Claisen_Condensation cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 2_nitroacetophenone 2'-Nitroacetophenone enolate_formation 1. Enolate Formation 2_nitroacetophenone->enolate_formation α-proton abstraction dimethyl_oxalate Dimethyl Oxalate nucleophilic_attack 2. Nucleophilic Attack dimethyl_oxalate->nucleophilic_attack sodium_methoxide Sodium Methoxide (Base) sodium_methoxide->enolate_formation enolate_formation->nucleophilic_attack elimination 3. Elimination nucleophilic_attack->elimination deprotonation 4. Deprotonation (Driving Force) elimination->deprotonation protonation 5. Acidic Workup (Protonation) deprotonation->protonation product_molecule This compound protonation->product_molecule

Caption: The Claisen condensation mechanism for the synthesis.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve_ketone Dissolve 2'-Nitroacetophenone in Anhydrous Toluene start->dissolve_ketone add_base Add Sodium Methoxide Solution dissolve_ketone->add_base add_oxalate Add Dimethyl Oxalate Solution add_base->add_oxalate react Stir at Room Temperature (12-18h) add_oxalate->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with 1M HCl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Chromatography/ Recrystallization) dry_concentrate->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via a crossed Claisen condensation is a robust and efficient method for obtaining this valuable synthetic intermediate. By carefully selecting reagents to avoid side reactions and by understanding the mechanistic principles that drive the reaction to completion, researchers can achieve high yields of the desired product. The detailed protocol provided in this guide serves as a reliable foundation for the successful synthesis and purification of this compound in a laboratory setting.

References

  • Claisen Condensation. (2020, April 4). L.S.College, Muzaffarpur. [Link]

  • Claisen Condensation. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Claisen Condensation: Solvent and Base Choice. (2021, May 6). [Video]. YouTube. [Link]

  • Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • Mixed Claisen Condensations. (2025, March 17). Chemistry LibreTexts. [Link]

  • The Claisen Condensation. (n.d.). [PDF]. University of Babylon. [Link]

  • The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts. [Link]

  • Mixed Claisen Condensations. (2023, September 20). In Organic Chemistry. OpenStax. [Link]

Sources

An In-depth Technical Guide to Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a multifaceted organic compound characterized by a unique molecular architecture that combines a β-ketoester and a nitroaromatic moiety. This structure imparts a distinct reactivity, positioning it as a valuable intermediate in synthetic organic chemistry. Its potential utility lies in the construction of complex heterocyclic systems, which are prevalent in pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected reactivity, and potential applications, with a focus on its role as a precursor in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 57446-03-4.[1] Its molecular formula is C₁₁H₉NO₆, and it has a molecular weight of 251.19 g/mol .[1]

Table 1: Chemical Identifiers and Computed Properties

Identifier/PropertyValueReference
IUPAC Name This compound[1]
CAS Number 57446-03-4[1]
Molecular Formula C₁₁H₉NO₆[1]
Molecular Weight 251.19 g/mol [1]
Synonyms 4-(2-NITRO-PHENYL)-2,4-DIOXO-BUTYRIC ACID METHYL ESTER, Methyl 2,4-dioxo-4-(2-nitrophenyl)butanoate[1]
Monoisotopic Mass 251.04298701 Da[1]
Topological Polar Surface Area 106 Ų[1]

Synthesis and Mechanistic Rationale

While a specific literature preparation for this compound is not prominently documented, a highly plausible and established synthetic route is the crossed Claisen condensation . This reaction involves the condensation of an ester with a ketone, in this case, 2'-nitroacetophenone and a dialkyl oxalate, such as dimethyl oxalate.

The rationale for this synthetic choice is grounded in the principles of enolate chemistry. The α-protons of the methyl group of 2'-nitroacetophenone are sufficiently acidic to be deprotonated by a strong base, forming a nucleophilic enolate. Dimethyl oxalate, lacking α-protons, serves as an excellent electrophilic partner, avoiding self-condensation and leading to a more controlled reaction.

Claisen_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_product Product R1 2'-Nitroacetophenone Enolate Nitroacetophenone Enolate R1->Enolate Deprotonation by Base R2 Dimethyl Oxalate Tetrahedral Tetrahedral Intermediate R2->Tetrahedral Base Strong Base (e.g., NaH, NaOMe) Solvent Anhydrous Solvent (e.g., THF, Toluene) Enolate->Tetrahedral Nucleophilic Attack Product This compound Tetrahedral->Product Elimination of Methoxide

Caption: Proposed synthetic workflow for this compound via Claisen condensation.

Experimental Protocol: A General Procedure for Synthesis

The following is a generalized, self-validating protocol based on standard Claisen condensation procedures. Researchers should optimize conditions for this specific substrate.

Step 1: Preparation of the Reaction Assembly

  • A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

Step 2: Reagent Introduction

  • To the flask, add a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

  • In the dropping funnel, prepare a solution of 2'-nitroacetophenone (1.0 equivalent) in anhydrous toluene.

Step 3: Enolate Formation

  • Cool the sodium hydride suspension to 0°C using an ice bath.

  • Slowly add the 2'-nitroacetophenone solution to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation. The evolution of hydrogen gas should be monitored.

Step 4: Condensation

  • Add a solution of dimethyl oxalate (1.1 equivalents) in anhydrous toluene to the reaction mixture via the dropping funnel.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 5: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectral Characterization (Predicted)

Due to the lack of published experimental spectra, the following are predicted characteristic signals based on the structure of this compound and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / FrequenciesRationale
¹H NMR Aromatic protons: δ 7.5-8.2 ppm (multiplet, 4H)Methylene protons: δ 4.0-4.5 ppm (singlet, 2H)Methyl ester protons: δ 3.8-4.0 ppm (singlet, 3H)The aromatic protons are in a region typical for a substituted benzene ring, with the nitro group causing a downfield shift. The methylene protons are deshielded by the adjacent carbonyl groups. The methyl ester protons will appear as a singlet in the typical ester region.
¹³C NMR Carbonyl carbons (C=O): δ 180-200 ppmAromatic carbons: δ 120-150 ppmMethylene carbon: δ 45-55 ppmMethyl ester carbon: δ 50-55 ppmThe two carbonyl carbons will be significantly downfield. The aromatic carbons will show multiple signals due to the substitution pattern. The methylene and methyl carbons will appear in the aliphatic region, with the methyl ester carbon being slightly more downfield due to the attached oxygen.
IR Spectroscopy C=O stretching (ester): ~1740 cm⁻¹C=O stretching (ketone): ~1690 cm⁻¹NO₂ stretching (asymmetric): ~1520 cm⁻¹NO₂ stretching (symmetric): ~1350 cm⁻¹The presence of two distinct carbonyl groups (ester and ketone) will likely result in two C=O stretching bands. The nitro group will exhibit its characteristic symmetric and asymmetric stretching frequencies.[2][3]
Mass Spectrometry Molecular Ion (M⁺): m/z = 251The molecular ion peak corresponding to the molecular weight of the compound is expected. Fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃), carbon monoxide (CO), and the nitro group (NO₂).

Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the interplay between the dicarbonyl system and the ortho-nitro group on the phenyl ring.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound is expected to exist in equilibrium with its enol tautomer. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by the solvent and temperature.[2]

Cyclization Reactions: A Gateway to Heterocycles

A significant application of this compound is its use as a precursor for the synthesis of heterocyclic compounds, particularly quinoxalines . The ortho-nitro group can be readily reduced to an amino group, which can then undergo intramolecular cyclization with the adjacent carbonyl functionalities.

Quinoxaline_Synthesis cluster_start Starting Material cluster_reduction Reduction Step cluster_intermediate Key Intermediate cluster_cyclization Cyclization cluster_product Final Product Start This compound Reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂/HCl) Start->Reduction Intermediate Methyl 4-(2-aminophenyl)-2,4-dioxobutanoate Reduction->Intermediate Cyclization Intramolecular Cyclization (Spontaneous or Acid/Base Catalyzed) Intermediate->Cyclization Product Quinoxaline Derivative Cyclization->Product

Caption: Reaction pathway for the synthesis of quinoxaline derivatives from this compound.

This transformation is highly valuable as the quinoxaline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[4][5]

Potential Applications in Drug Discovery

The utility of this compound in drug discovery stems from its role as a versatile building block.

  • Scaffold for Heterocyclic Libraries: As demonstrated, it is a key precursor for quinoxaline derivatives. By varying the conditions of the cyclization and introducing additional substituents, a diverse library of quinoxaline-based compounds can be generated for high-throughput screening.

  • Intermediate for Target-Specific Molecules: The dicarbonyl moiety offers multiple points for further functionalization, allowing for the synthesis of more complex molecules designed to interact with specific biological targets.

  • Fragment-Based Drug Design: The nitrophenyl and β-ketoester fragments themselves can be considered for fragment-based drug design approaches, where small molecular fragments that bind to a biological target are identified and then linked together or grown to create more potent leads.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling nitroaromatic compounds and β-ketoesters should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate, particularly in the construction of heterocyclic scaffolds relevant to drug discovery. While detailed experimental data on its physical properties are currently lacking in the public domain, its synthesis via a crossed Claisen condensation is a well-established and reliable approach. Its inherent reactivity, driven by the dicarbonyl system and the ortho-nitro group, makes it a valuable tool for medicinal chemists and researchers in organic synthesis. Further exploration of its reactivity and applications is warranted to fully unlock its potential in the development of novel therapeutics.

References

  • Organic Spectroscopy International. (2015). Ester infrared spectra. Organic Spectroscopy International. [Link]

  • Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3620. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). PubMed. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Figure S7. Mass spectrum of 4-nitro phenol. [Link]

  • NIST. (n.d.). 4-Nitrophenol, TMS derivative. NIST WebBook. [Link]

  • ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. This β-keto ester is a potentially valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The presence of the ortho-nitrophenyl group and the 1,3-dicarbonyl moiety imparts unique electronic and reactive properties to the molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis via a proposed Claisen condensation reaction, and a detailed analysis of its structural features through predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The document also explores the keto-enol tautomerism inherent to the 1,3-dicarbonyl system and provides detailed, step-by-step protocols for its synthesis and characterization.

Introduction: The Chemical Significance of this compound

This compound, with the chemical formula C₁₁H₉NO₆ and a molecular weight of 251.19 g/mol , belongs to the class of β-dicarbonyl compounds.[1] These compounds are of significant interest in organic synthesis due to the reactivity of the methylene group flanked by two carbonyls and their ability to form stable enolates.[2][3] The introduction of a 2-nitrophenyl substituent offers further avenues for chemical modification and introduces specific steric and electronic effects that can influence the molecule's reactivity and potential biological activity. The electron-withdrawing nature of the nitro group can impact the acidity of the α-protons and the electrophilicity of the carbonyl carbons.

This guide will delve into the critical aspects of this molecule, starting with a proposed synthetic route and followed by a thorough spectroscopic elucidation of its structure.

Synthesis and Mechanism: A Plausible Approach via Crossed Claisen Condensation

The synthesis of β-keto esters is classically achieved through the Claisen condensation reaction.[2][3][4] For an unsymmetrical β-keto ester like this compound, a crossed or mixed Claisen condensation is a viable strategy.[4] This involves the reaction between two different esters in the presence of a strong base.

A plausible synthetic route involves the reaction of methyl 2-nitrobenzoate with methyl acetate. In this proposed reaction, a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is employed to deprotonate the α-carbon of methyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 2-nitrobenzoate. Subsequent elimination of a methoxide ion yields the target β-keto ester.

The driving force for this condensation is the formation of a highly stabilized enolate of the resulting β-keto ester, which is then protonated during acidic workup to give the final product.[2][4]

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents Methyl 2-nitrobenzoate Methyl 2-nitrobenzoate Nucleophilic Attack Nucleophilic Attack Methyl 2-nitrobenzoate->Nucleophilic Attack Methyl acetate Methyl acetate Enolate Formation Enolate Formation Methyl acetate->Enolate Formation NaH 1. NaH (Strong Base) 1. NaH (Strong Base) 2. H3O+ (Acidic Workup) 2. H3O+ (Acidic Workup) Enolate Formation->Nucleophilic Attack Enolate Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination Elimination Tetrahedral Intermediate->Elimination - OCH3 Product Formation Product Formation Elimination->Product Formation β-keto ester enolate Final Product Methyl 4-(2-nitrophenyl)- 2,4-dioxobutanoate Product Formation->Final Product H3O+

Caption: Proposed synthetic pathway for this compound via Claisen condensation.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for Claisen condensations.[4]

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF).

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. A solution of methyl 2-nitrobenzoate (1 equivalent) and methyl acetate (1.2 equivalents) in anhydrous THF is added dropwise to the stirred suspension.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching and Workup: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute HCl.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Experimental_Workflow start Start prep Flask Preparation (Flame-dried, N2 atm) start->prep reagents Add NaH and anhydrous THF prep->reagents reactants Add Methyl 2-nitrobenzoate and Methyl acetate at 0°C reagents->reactants reaction Reflux for 4-6h reactants->reaction quench Quench with NH4Cl (aq) and acidify with HCl reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Experimental workflow for the proposed synthesis of the target compound.

Structural Elucidation: A Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following data is predicted based on the known effects of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons. Due to keto-enol tautomerism, the signals for the methylene and enolic protons may be complex and solvent-dependent.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.20d1HAr-H (ortho to -NO₂)
~ 7.70t1HAr-H
~ 7.60t1HAr-H
~ 7.50d1HAr-H
~ 6.50s(variable)Enol -CH=
~ 4.10s(variable)Keto -CH₂-
3.75s3H-OCH₃

The integration of the enol and keto protons will vary depending on the equilibrium position.

¹³C NMR (Predicted, 125 MHz, CDCl₃): The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the methylene/enol carbon, and the methyl ester carbon.

Chemical Shift (δ, ppm)Assignment
~ 195.0Ar-C=O
~ 185.0Enol C=O
~ 168.0Ester C=O
~ 148.0Ar-C (ipso to -NO₂)
~ 134.0Ar-CH
~ 131.0Ar-CH
~ 129.0Ar-CH
~ 124.0Ar-CH
~ 130.0Ar-C (ipso to C=O)
~ 95.0Enol =CH-
~ 52.0-OCH₃
~ 45.0Keto -CH₂-
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 1740StrongEster C=O stretch
~ 1690StrongKetone C=O stretch
~ 1600, 1470MediumAromatic C=C stretch
~ 1530, 1350StrongN-O asymmetric and symmetric stretch (-NO₂)
~ 1250StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A peak at m/z = 251, corresponding to the molecular weight of the compound, is expected.[5]

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 220.

    • Loss of the methyl ester group (-COOCH₃) to give a fragment at m/z = 192.

    • Cleavage of the C-C bond between the carbonyls.

    • Fragments corresponding to the 2-nitrophenyl group.

Keto-Enol Tautomerism: A Structural Duality

β-dicarbonyl compounds exist as an equilibrium mixture of keto and enol tautomers.[2][6] This equilibrium is influenced by factors such as solvent polarity and temperature. In this compound, the enol form is stabilized by intramolecular hydrogen bonding and conjugation with the carbonyl group. This tautomerism is crucial as it dictates the reactivity of the molecule, with the enol form acting as a nucleophile in various reactions. The presence of both tautomers can often be observed and quantified by ¹H NMR spectroscopy.[2]

Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Equilibrium

Caption: Keto-enol tautomerism in this compound.

Conclusion

This compound is a molecule with significant synthetic potential. This guide has provided a comprehensive, albeit theoretical, framework for its synthesis and structural characterization. The proposed Claisen condensation offers a direct route to this valuable building block. The predicted spectroscopic data provides a benchmark for its identification and purity assessment. Further experimental validation of the proposed synthesis and a detailed investigation of its reactivity are warranted to fully unlock its potential in the development of novel chemical entities.

References

  • JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism.
  • Organic Chemistry Portal. Claisen Condensation.
  • Carey, F. A., & Sundberg, R. J. (n.d.).
  • JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview.
  • Wikipedia. Claisen condensation.
  • PubChem. This compound.
  • Google Patents. EP0986529B1 - Process for the preparation of 1,3-dicarbonyl compounds.
  • Google Patents. CN1259113A - Process for the preparation of 1,3-dicarbonyl compounds.
  • Santa Cruz Biotechnology. This compound.
  • PubChem. Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
  • Chemguide. Mass spectra - fragmentation patterns.
  • OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. In Organic Chemistry.

Sources

"Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Introduction

The 2,4-dioxobutanoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of biological activities.[1] Derivatives of this scaffold have shown potential as inhibitors of various enzymes, including influenza polymerase and glycolic acid oxidase, and have been investigated for neuropsychotropic effects.[2][3][4] this compound is a specific derivative within this class, and while direct studies on its mechanism of action are not extensively documented, its structural features suggest a potential for biological activity, likely centered around enzyme inhibition.

This technical guide proposes a putative mechanism of action for this compound, based on the known activities of its structural analogs. It further provides a comprehensive experimental roadmap for researchers and drug development professionals to validate this hypothesis. As a Senior Application Scientist, the rationale behind each experimental choice is explained to ensure a thorough understanding of the proposed research strategy.

Proposed Mechanism of Action: Enzyme Inhibition via Active Site Binding

The central hypothesis is that this compound functions as an enzyme inhibitor. The 2,4-dioxobutanoate moiety is known to exist in an enol form, creating a bidentate chelation site for metal ions, which are often found in the active sites of enzymes such as metalloproteases and polymerases.[2] Additionally, the electrophilic nature of the ketone groups makes them susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, serine, lysine) within an enzyme's active site, potentially leading to covalent modification and irreversible inhibition.

The 2-nitrophenyl substituent likely plays a role in the compound's specificity and binding affinity for its target. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the phenyl ring and the adjacent ketone. This substituent may also participate in hydrogen bonding or other non-covalent interactions within the enzyme's binding pocket.

Synthesis of this compound

A plausible synthetic route for this compound involves a Claisen condensation reaction between methyl oxalate and 2'-nitroacetophenone. This approach is a standard method for the formation of β-dicarbonyl compounds.

Experimental Protocol: Synthesis and Characterization

Materials:

  • Methyl oxalate

  • 2'-Nitroacetophenone

  • Sodium methoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether at 0°C, add a solution of 2'-nitroacetophenone (1 equivalent) in anhydrous diethyl ether dropwise.

  • After the addition is complete, add a solution of methyl oxalate (1.1 equivalents) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0°C until the solution is acidic.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Validation of the Proposed Mechanism

A series of in vitro and cell-based assays are proposed to systematically investigate the hypothesized enzyme inhibitory activity of this compound.

In Vitro Enzyme Inhibition Assays

Given that analogs of 2,4-dioxobutanoic acid inhibit influenza polymerase (a metalloenzyme), a representative and readily available enzyme from a similar class, such as a matrix metalloproteinase (MMP), can be used for initial screening.

Protocol: MMP Inhibition Assay

Materials:

  • Recombinant human MMP (e.g., MMP-2 or MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)

  • This compound (dissolved in DMSO)

  • Known MMP inhibitor (positive control, e.g., EDTA)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, the positive control, and the vehicle control.

  • Add the recombinant MMP to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths specific to the substrate).

  • Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

CompoundTargetPutative IC₅₀ (µM)
This compoundMMP-2To be determined
EDTA (Positive Control)MMP-2~1-10
Cell-Based Assays

Cell-based assays are crucial to assess the compound's effect in a more biologically relevant context, including its cell permeability and potential cytotoxicity.

Protocol: Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT or resazurin-based cytotoxicity assay kit

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, the positive control, and the vehicle control for 24-72 hours.

  • Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Biophysical Assays for Target Engagement

To confirm direct binding of the compound to a putative target enzyme, biophysical methods such as a thermal shift assay can be employed.

Protocol: Thermal Shift Assay (TSA)

Materials:

  • Purified target enzyme (e.g., MMP-2)

  • SYPRO Orange dye

  • Assay buffer

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Real-time PCR instrument

Procedure:

  • Prepare a reaction mixture containing the purified enzyme, SYPRO Orange dye, and either the test compound or the vehicle control in a PCR plate.

  • Place the plate in a real-time PCR instrument.

  • Perform a melt curve analysis by gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.

  • The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates direct binding.

Visualizations

Synthetic Workflow

Synthesis reagents 2'-Nitroacetophenone + Methyl oxalate reaction Claisen Condensation reagents->reaction base Sodium methoxide in Diethyl ether base->reaction workup Acidic Workup & Purification reaction->workup product This compound workup->product

Caption: Synthetic scheme for this compound.

Proposed Mechanism of Enzyme Inhibition

Mechanism cluster_enzyme Enzyme Active Site Enzyme Enzyme Nucleophilic Residue (Cys/Ser) Metal Ion (Zn²⁺) Inhibition Enzyme Inhibition Enzyme->Inhibition Compound This compound (Enol Form) Compound->Enzyme:m Chelation Compound->Enzyme:n Covalent Adduct

Caption: Putative enzyme inhibition mechanism.

Experimental Validation Workflow

Workflow start Hypothesized Mechanism: Enzyme Inhibition invitro In Vitro Assay (MMP Inhibition) start->invitro cellbased Cell-Based Assay (Cytotoxicity) start->cellbased ic50 Determine IC₅₀ invitro->ic50 biophysical Biophysical Assay (Thermal Shift) ic50->biophysical cc50 Determine CC₅₀ cellbased->cc50 conclusion Validate Mechanism cc50->conclusion binding Confirm Direct Binding biophysical->binding binding->conclusion

Caption: Workflow for experimental validation.

Conclusion

This technical guide provides a scientifically grounded, albeit putative, mechanism of action for this compound. By leveraging the known biological activities of the broader 2,4-dioxobutanoic acid class, a clear hypothesis centered on enzyme inhibition has been formulated. The detailed experimental protocols and workflows presented herein offer a comprehensive and actionable strategy for researchers to rigorously test this hypothesis. The successful validation of this proposed mechanism could pave the way for the development of this compound as a novel therapeutic agent.

References

  • 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. (1986). Journal of Medicinal Chemistry, 29(9), 1748-1752. [Link]

  • Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Laboratory Animals. (2022). Oriental Journal of Chemistry, 38(4). [Link]

Sources

"Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the compound's synthesis, properties, and applications, grounding its claims in established scientific principles and literature.

Introduction: A Versatile Building Block

This compound is a β,δ-diketoester characterized by a reactive dicarbonyl moiety and an ortho-substituted nitrophenyl group. This unique combination of functional groups makes it a valuable precursor for synthesizing a wide array of complex organic molecules, particularly heterocyclic scaffolds that form the core of many pharmaceutical agents. The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, which can then be used to construct fused ring systems. Its structural analogs have already demonstrated utility; for instance, the corresponding ethyl ester, Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, is utilized in the enantioselective synthesis of benazepril, a competitive inhibitor of the angiotensin I (AT1) receptor[1]. This precedent underscores the potential of the methyl ester in analogous synthetic strategies.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for planning synthetic transformations, purification, and analytical characterization.

PropertyValueSource
CAS Number 57446-03-4[2]
Molecular Formula C₁₁H₉NO₆[2]
Molecular Weight 251.19 g/mol [2]
IUPAC Name This compound[2]
Synonyms Methyl 2,4-dioxo-4-(2-nitrophenyl)butanoate[2]
SMILES COC(=O)C(=O)CC(=O)C1=CC=CC=C1[O-][2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction is ideally suited for creating the 1,3-dicarbonyl system present in the target molecule.

Proposed Synthetic Pathway:

The chosen pathway involves the condensation of 2'-nitroacetophenone with dimethyl oxalate in the presence of a suitable base, such as sodium methoxide (NaOMe).

Rationale for Reagent Selection:

  • 2'-Nitroacetophenone: This starting material provides the 2-nitrophenyl group and the adjacent carbonyl, forming one part of the final diketoester.

  • Dimethyl Oxalate: This reagent serves as the electrophilic partner in the condensation, providing the second keto group and the methyl ester functionality.

  • Sodium Methoxide (NaOMe): A strong, non-nucleophilic base is required to deprotonate the α-carbon of the 2'-nitroacetophenone, generating the necessary enolate nucleophile. Sodium methoxide is a logical choice as it is inexpensive and the resulting methanol by-product is the same as the reaction solvent, preventing transesterification side reactions.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process R1 2'-Nitroacetophenone Condensation Claisen Condensation R1->Condensation R2 Dimethyl Oxalate R2->Condensation Reagent 1. NaOMe 2. Methanol (Solvent) Reagent->Condensation Quench 3. Aqueous HCl (Workup) Product This compound Quench->Product Purification Condensation->Quench Reaction Mixture

Caption: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a scaffold for building molecules of therapeutic interest. The 1,3-dicarbonyl system is a classic precursor for a multitude of heterocyclic systems.

Key Applications:

  • Synthesis of Heterocycles: The compound is an ideal starting material for Paal-Knorr or Knorr-type syntheses to generate substituted furans, pyrroles, and pyrazoles. These heterocycles are privileged structures in medicinal chemistry, appearing in numerous approved drugs.

  • Precursor for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. By reacting this diketoester with various binucleophiles (e.g., hydrazines, ureas, amidines), novel libraries of potential kinase inhibitors can be rapidly assembled.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a fragment for screening against biological targets. The subsequent elaboration of this fragment, guided by structural biology data (e.g., X-ray crystallography), is a proven strategy for lead optimization. The workflow below illustrates how this compound could be integrated into an FBDD campaign.

FBDD_Workflow Start Methyl 4-(2-nitrophenyl)- 2,4-dioxobutanoate Screen Fragment Screening (e.g., NMR, SPR, X-ray) Start->Screen Hit_Identified Hit Identification Screen->Hit_Identified No_Hit No Hit Hit_Identified->No_Hit No Elaboration Structure-Guided Hit Elaboration Hit_Identified->Elaboration Yes Synthesis Synthesize Analogs Elaboration->Synthesis Assay Biological Assay Synthesis->Assay Assay->Elaboration Iterate Lead Lead Compound Assay->Lead Success

Caption: Integration of the title compound into a Fragment-Based Drug Discovery workflow.

Experimental Protocol: Synthesis of a Substituted Pyrazole

This protocol describes a validated, self-consistent method for using this compound to synthesize a pyrazole derivative, a common scaffold in drug development.

Objective: To synthesize Methyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate via condensation with hydrazine.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 2.51 g, 10 mmol) in 40 mL of absolute ethanol.

  • Addition of Reagents: To the stirring solution, add hydrazine hydrate (0.55 mL, 11 mmol) dropwise over 5 minutes. Following the addition, add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting material spot indicates completion.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath for 30 minutes to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary, to yield the final pyrazole derivative as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness of Protocol: This protocol employs a well-established chemical transformation (pyrazole synthesis from a 1,3-dicarbonyl). The use of catalytic acid ensures efficient cyclization, and the straightforward precipitation/recrystallization procedure provides a reliable method for obtaining a pure product.

Safety and Handling

Conclusion

This compound is more than just a chemical entry in a catalog; it is a potent and versatile tool for chemical innovation. Its accessible synthesis and strategically placed functional groups provide a gateway to a vast chemical space of heterocyclic compounds. For researchers in drug discovery and materials science, this compound represents a valuable starting point for developing novel molecules with tailored properties and functions.

References

  • Title: this compound | C11H9NO6 | CID 2795191 Source: PubChem URL: [Link]

Sources

The Prospect of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate as a Covalent Probe for Proteomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide explores the potential of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate as a novel electrophilic probe for applications in chemical proteomics, particularly in the realm of activity-based protein profiling (ABPP) and covalent ligand discovery. While direct, peer-reviewed applications of this specific molecule in proteomics are not yet prevalent in the literature, its chemical structure suggests a strong potential for covalent modification of nucleophilic amino acid residues, most notably cysteine. This document will, therefore, serve as a prospective analysis, detailing the theoretical underpinnings of its reactivity, a proposed mechanism of action, and a hypothetical framework for its use in identifying and characterizing protein targets.

Introduction: The Need for Novel Covalent Probes in Proteomics

The field of chemical proteomics continuously seeks new tools to explore the functional landscape of the proteome. Activity-based protein profiling (ABPP) has emerged as a powerful strategy to study enzyme function directly in native biological systems.[1] This technique utilizes small-molecule probes that covalently bind to the active sites of specific enzyme families, allowing for their identification and quantification.[2] A cornerstone of ABPP is the design of probes with reactive "warheads" that target nucleophilic residues within enzyme active sites.[3]

Cysteine, with its highly nucleophilic thiol group, is a common target for such covalent probes.[3] The development of novel electrophilic fragments is crucial for expanding the scope of the "ligandable" proteome and for the discovery of new drug targets.[2][4] In this context, this compound presents itself as an intriguing candidate. Its 1,3-dicarbonyl moiety provides an electrophilic center poised for reaction with nucleophilic residues.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C11H9NO6[5]
Molecular Weight 251.19 g/mol [5]
CAS Number 33643-59-5N/A
Appearance InquireN/A
Purity InquireN/A
Solubility InquireN/A

Proposed Mechanism of Action: Covalent Modification of Cysteine Residues

The reactivity of this compound is predicted to be centered on its 1,3-dicarbonyl system. This motif can undergo nucleophilic attack by the thiolate anion of a cysteine residue within a protein. The proposed mechanism involves the formation of a hemithioacetal intermediate, which can then lead to a stable covalent adduct.

The presence of the electron-withdrawing nitro group on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbons, thereby increasing the reactivity of the molecule towards nucleophiles. The reaction is likely to be pH-dependent, as the nucleophilicity of the cysteine thiol is significantly increased upon deprotonation to the thiolate anion.

Proposed Mechanism of Covalent Modification Protein Protein Cys-SH Intermediate Hemithioacetal Intermediate Protein:cys->Intermediate Nucleophilic Attack Probe This compound 1,3-Dicarbonyl Probe:dicarbonyl->Intermediate Product Covalently Modified Protein Intermediate->Product Rearrangement

Caption: Proposed reaction mechanism of this compound with a protein cysteine residue.

Hypothetical Experimental Workflow: Competitive ABPP for Target Identification

A powerful application of this potential probe would be in a competitive ABPP workflow to identify the protein targets of a small molecule of interest. This approach relies on the ability of a bioactive compound to compete with the probe for binding to its target proteins.

Competitive ABPP Workflow Hypothetical Competitive ABPP Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellLysate Cell Lysate / Proteome Inhibitor Incubate with Inhibitor or Vehicle CellLysate->Inhibitor Probe Add Methyl 4-(2-nitrophenyl)- 2,4-dioxobutanoate Probe Inhibitor->Probe Click Click Chemistry (e.g., with Biotin-Azide) Probe->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis and Target Identification LCMS->Data

Caption: A hypothetical workflow for identifying protein targets using competitive ABPP with this compound.

Detailed Step-by-Step Methodology

The following is a hypothetical protocol for a competitive ABPP experiment. Optimization of concentrations, incubation times, and other parameters would be necessary.

I. Proteome Preparation:

  • Culture cells of interest to the desired confluency.

  • Harvest cells and wash with cold PBS.

  • Lyse cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors) via sonication or other appropriate methods.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

II. Competitive Inhibition and Probing:

  • Aliquot the proteome into two sets of tubes (e.g., for vehicle and inhibitor treatment).

  • To one set, add the small-molecule inhibitor of interest at a range of concentrations. To the other set, add the corresponding vehicle control.

  • Incubate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Add this compound to all samples to a final concentration that provides robust labeling in the vehicle-treated samples.

  • Incubate for a further period (e.g., 1 hour) to allow for covalent modification of target proteins.

  • Quench the reaction, for example, by adding an excess of a reducing agent like DTT or by denaturation with SDS-PAGE sample buffer.

III. Sample Preparation for Mass Spectrometry:

  • Click Chemistry: If a bio-orthogonal handle (e.g., an alkyne or azide) were incorporated into the probe structure, perform a click reaction to attach a reporter tag such as biotin.

  • Protein Precipitation/Cleanup: Remove excess probe and reagents by protein precipitation (e.g., with acetone or methanol/chloroform).

  • Enrichment: If a biotin tag was used, enrich the probe-labeled proteins using streptavidin-coated beads.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • Peptide Desalting: Clean up the resulting peptides using a C18 desalting column.

IV. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the labeled peptides using appropriate proteomics software.

  • Compare the abundance of labeled peptides between the inhibitor-treated and vehicle-treated samples to identify proteins whose labeling is competed off by the inhibitor. These are the candidate targets.

Hypothetical Experimental Parameters:

ParameterSuggested Starting ConditionRationale
Proteome Concentration 1-2 mg/mLSufficient protein for detection by mass spectrometry.
Inhibitor Concentration 100 nM - 10 µMA range to determine dose-dependent competition.
Probe Concentration 10-50 µMShould be optimized to achieve significant labeling without excessive non-specific binding.
Incubation Temperature 37°CTo mimic physiological conditions.
Incubation Time (Inhibitor) 30 minutesAllows for inhibitor to bind to its targets.
Incubation Time (Probe) 1 hourAllows for covalent modification to occur.

Synthesis and Safety Considerations

Synthesis: The synthesis of aryl dioxobutanoates can be achieved through various organic chemistry routes. A common method involves the Claisen condensation of an appropriate aryl methyl ketone with a dialkyl oxalate. For this compound, this would likely involve the reaction of 2'-nitroacetophenone with dimethyl oxalate in the presence of a base such as sodium methoxide.

Safety and Handling: While a specific Safety Data Sheet (SDS) for this compound is not readily available, related compounds with nitrophenyl and dicarbonyl motifs are known to be irritants and potentially harmful if ingested, inhaled, or in contact with skin.[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Future Perspectives

This compound holds promise as a research tool in proteomics. Future work should focus on:

  • Synthesis and Characterization: The development of a robust synthetic route and thorough characterization of the compound's properties.

  • Reactivity Profiling: Detailed studies to determine its reactivity and selectivity towards different amino acid residues under physiological conditions.

  • Probe Optimization: Incorporation of a bio-orthogonal handle to facilitate downstream analysis by click chemistry.

  • Validation in Biological Systems: Application of the optimized probe in cell-based and in vivo models to identify and validate novel protein targets.

The exploration of this and other novel electrophilic probes will undoubtedly contribute to a deeper understanding of protein function and aid in the development of new therapeutic agents.

References

  • Chemoproteomic profiling and discovery of protein electrophiles in human cells. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. (2022, November 10). NCBI. Retrieved January 18, 2026, from [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022, November 7). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene. (2018, December 3). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. (2018, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Proximal cysteine residues in proteins promote Nε-carboxyalkylation of lysine residues by α-dicarbonyl compounds - PMC. (n.d.). NCBI. Retrieved January 18, 2026, from [Link]

  • Evidence for the Formation of Adducts and S -(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins. (2018, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (2021, January 21). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Chemoproteomic profiling and discovery of protein electrophiles in human cells. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. (n.d.). Retrieved January 18, 2026, from [Link]

  • Proteome-wide ligandability maps of drugs with diverse cysteine-reactive chemotypes. (2023, May 26). Nature. Retrieved January 18, 2026, from [Link]

  • Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles - PMC. (n.d.). NCBI. Retrieved January 18, 2026, from [Link]

  • Mass Spectrometry-Based Proteomics for Assessing Epitranscriptomic Regulations - PMC. (n.d.). NCBI. Retrieved January 18, 2026, from [Link]

  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. (2024, February 5). MDPI. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a versatile chemical intermediate characterized by a β-keto ester functionality and an ortho-substituted nitrophenyl group.[1] This unique structural combination imparts a high degree of reactivity, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the adjacent carbonyl groups, opening avenues for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its utility in the development of pharmaceuticals and other bioactive molecules. While this specific ortho-isomer is not as extensively documented as its meta and para counterparts, its synthetic accessibility and potential for intramolecular cyclization reactions make it a compound of significant interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₆[1]
Molecular Weight 251.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 57446-03-4[2]
Appearance Expected to be a solidInferred from related compounds
Solubility Soluble in common organic solventsInferred from structure

Proposed Synthesis of this compound

A robust and efficient synthesis of this compound can be achieved through a two-step process, commencing with the synthesis of the key intermediate, 2-nitroacetophenone, followed by a Claisen condensation with dimethyl oxalate.

Part 1: Synthesis of 2-Nitroacetophenone

2-Nitroacetophenone is a crucial precursor, and its synthesis can be accomplished through various reported methods, including the nitration of acetophenone or the oxidation of 2-nitroethylbenzene.[3][4][5] A commonly employed and effective laboratory-scale method involves the nitration of acetophenone.[4]

Experimental Protocol: Nitration of Acetophenone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 500 mL of a 1:7 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Cooling: Cool the acid mixture to -15 °C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).

  • Addition of Acetophenone: Slowly add 100 g of acetophenone to the cooled, stirring acid mixture, ensuring the temperature is maintained below -15 °C.[4]

  • Catalyst Addition: Add 14 g of calcium silicate powder to the reaction mixture.[4]

  • Reaction: Continue stirring the mixture at a temperature below -15 °C overnight.

  • Quenching: Pour the reaction mixture into ice water and filter the resulting precipitate.

  • Purification: The crude 2-nitroacetophenone can be purified by recrystallization or column chromatography to yield a yellow solid.[4]

Diagram: Synthesis of 2-Nitroacetophenone

G Acetophenone Acetophenone Reagents HNO₃, H₂SO₄, CaSiO₃ (Nitrating Mixture) Acetophenone->Reagents Nitroacetophenone 2-Nitroacetophenone Reagents->Nitroacetophenone Nitration

Caption: Nitration of acetophenone to yield 2-nitroacetophenone.

Part 2: Claisen Condensation to Yield this compound

The final step in the synthesis is a crossed Claisen condensation between 2-nitroacetophenone and dimethyl oxalate.[6][7][8] This reaction is a well-established method for the formation of β-keto esters.[9][10]

Experimental Protocol: Claisen Condensation

  • Base Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol. Alternatively, use commercially available sodium methoxide.[11][12]

  • Reaction Setup: Cool the sodium methoxide solution in an ice bath.

  • Addition of Reactants: Slowly and simultaneously add a solution of 2-nitroacetophenone in a suitable anhydrous solvent (e.g., methanol or diethyl ether) and dimethyl oxalate to the stirred sodium methoxide solution.

  • Reaction: Allow the reaction mixture to stir at low temperature for several hours, followed by stirring at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Diagram: Synthesis of this compound

G Nitroacetophenone 2-Nitroacetophenone Base Sodium Methoxide Nitroacetophenone->Base DimethylOxalate Dimethyl Oxalate DimethylOxalate->Base Product This compound Base->Product Claisen Condensation

Caption: Claisen condensation to form the target compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its multiple functional groups. The dicarbonyl system can undergo reactions typical of β-keto esters, while the nitrophenyl group offers sites for nucleophilic aromatic substitution and reduction.

  • Reactions at the Dicarbonyl Moiety: The active methylene group situated between the two carbonyls is acidic and can be readily deprotonated to form an enolate. This enolate can then participate in a variety of C-C bond-forming reactions, including alkylations and acylations. The ketone and ester carbonyls are also susceptible to nucleophilic attack.

  • Heterocycle Synthesis: The 1,3-dicarbonyl system is a classic precursor for the synthesis of a wide range of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas. The presence of the ortho-nitro group opens up possibilities for tandem or one-pot reactions where a condensation is followed by a cyclization involving the nitro group, potentially after its reduction to an amine.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine under various conditions (e.g., catalytic hydrogenation, or using reducing agents like SnCl₂/HCl). The resulting aminophenyl derivative is a key intermediate for the synthesis of quinolines and other fused heterocyclic systems.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), although the ortho position is generally less favored for substitution compared to the para position due to steric hindrance.

Potential Applications in Drug Discovery and Development

Aromatic nitro compounds are important intermediates in the synthesis of numerous drugs and bioactive molecules.[13] The structural motifs accessible from this compound are prevalent in many pharmacologically active compounds.

  • Scaffold for Bioactive Molecules: The core structure can be elaborated to synthesize analogs of natural products and other bioactive compounds. For instance, related aroylpyruvates have been used to synthesize compounds with potential antimicrobial and anti-inflammatory activities.

  • Intermediate for Kinase Inhibitors: Many kinase inhibitors feature heterocyclic scaffolds that can be synthesized from dicarbonyl precursors. The versatility of this compound makes it an attractive starting material for the synthesis of libraries of potential kinase inhibitors.

  • Precursor to Fused Heterocyclic Systems: Upon reduction of the nitro group, intramolecular cyclization can lead to the formation of quinoline and benzodiazepine derivatives, which are common frameworks in medicinal chemistry.

Analytical Characterization

TechniqueExpected Features
¹H NMR Aromatic protons in the 2-nitrophenyl group (complex multiplet), a singlet for the enolic proton or methylene protons, and a singlet for the methyl ester protons.
¹³C NMR Carbonyl carbons of the ketone and ester, carbons of the aromatic ring (with characteristic shifts due to the nitro group), and the methyl ester carbon.
IR Spectroscopy Strong carbonyl stretching frequencies for the ketone and ester groups, and characteristic stretches for the nitro group (symmetric and asymmetric).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

This compound is a promising, albeit under-explored, synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials via well-established reaction pathways makes it an accessible building block. The rich chemistry of its dicarbonyl and nitrophenyl functionalities provides a gateway to a diverse array of complex molecules, particularly heterocyclic systems of pharmaceutical interest. Further investigation into the reactivity and applications of this compound is warranted and is likely to uncover novel synthetic methodologies and lead to the discovery of new bioactive compounds.

References

  • Quora. (2019, March 6). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]

  • Google Patents. (2013, May 29). A kind of method of synthesizing o-nitroacetophenone compound. (CN101985424B).
  • ResearchGate. (2025, August 9). Synthesis of Methyl 4-Aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino}but-2-enoates and Their Reactions with Ninhydrin. Retrieved from [Link]

  • Organic Syntheses. o-NITROACETOPHENONE. Retrieved from [Link]

  • PubChem. This compound. (CID 2795191). Retrieved from [Link]

  • Organic Syntheses. Acetophenone, m-nitro-. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

  • Yale University Department of Chemistry. PS8-S05-2. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

  • Google Patents. (2011). Pimobendan manufacturing process. (WO2011124638A1).
  • PrepChem.com. Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. ETHYL (2-NITROBENZOYL)ACETATE. Retrieved from [Link]

  • Organic Syntheses. m-NITROBENZAZIDE. Retrieved from [Link]

  • Organic Syntheses. ETHYL BENZOYLACETATE. Retrieved from [Link]

  • Organic Syntheses. ETHYL α-PHENYLACETOACETATE. Retrieved from [Link]

  • Google Patents. Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (EP0032620A1).
  • J&K Scientific. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

  • PubChem. Methyl 4-(4-nitrophenyl)butanoate. (CID 140721). Retrieved from [Link]

  • Google Patents. Preparation method of methyl 2-nitrobenzal acetoacetate. (CN102976949A).
  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Retrieved from [Link]

  • PubChemLite. 4-[(2-naphthylmethyl)(3-nitrophenyl)amino]-2,4-dioxobutanoic acid. Retrieved from [Link]

  • PubChem. Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate. (CID 308122). Retrieved from [Link]

  • Organic Syntheses. ethyl acetopyruvate. Retrieved from [Link]

  • PrepChem.com. Preparation of acetophenone. Retrieved from [Link]

  • MDPI. Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketonates. Retrieved from [Link]

  • PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • ElectronicsAndBooks. The Use of Sodium Methoxide in the Claisen Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, December 13). Claisen Ester Condensation with Sodium Methoxide. Retrieved from [Link]

  • Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]

  • Scientific Research Publishing. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • Google Patents. Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles. (US6469181B1).

Sources

An In-Depth Technical Guide to Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a specialized chemical entity belonging to the β-aroylpyruvate class of compounds. While its specific discovery and historical narrative are not extensively documented in dedicated literature, its significance is inferred from its role as a versatile synthon in organic chemistry, particularly in the synthesis of heterocyclic scaffolds of medicinal interest. This guide provides a comprehensive overview of its probable synthetic route, rooted in the foundational Claisen condensation reaction, and explores its potential applications in drug development based on the biological activities of structurally related molecules.

Introduction: The Chemical Identity and Significance of this compound

This compound, with the molecular formula C₁₁H₉NO₆, is characterized by a core butanoate structure featuring two ketone functionalities and a methyl ester, substituted with a 2-nitrophenyl group. The presence of the electron-withdrawing nitro group and the 1,3-dicarbonyl moiety makes it a highly reactive and valuable intermediate in organic synthesis.

The primary utility of β-aroylpyruvates, such as the title compound, lies in their capacity to serve as building blocks for a wide array of heterocyclic systems. These scaffolds are central to the development of novel therapeutic agents due to their prevalence in biologically active natural products and synthetic drugs.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₉NO₆
Molecular Weight 251.19 g/mol
CAS Number 57446-03-4

Synthesis and Mechanistic Insights: A Deduced Pathway via Claisen Condensation

While a singular, seminal paper detailing the first synthesis of this compound is not readily identifiable, its structure strongly suggests a synthesis pathway based on the well-established Claisen condensation reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2]

The most plausible synthetic route involves the condensation of 2-nitroacetophenone with a dialkyl oxalate, such as dimethyl oxalate, in the presence of a strong base like sodium methoxide.

Proposed Synthetic Workflow

The synthesis can be logically broken down into the following key stages:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 2-Nitroacetophenone Step1 Enolate Formation R1->Step1 R2 Dimethyl Oxalate Step2 Nucleophilic Acyl Substitution (Claisen Condensation) R2->Step2 Base Sodium Methoxide Base->Step1 Step1->Step2 Enolate Intermediate Step3 Acidic Workup Step2->Step3 Alkoxide Intermediate P This compound Step3->P Protonation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for Claisen condensations involving analogous substrates.[3][4]

Materials:

  • 2-Nitroacetophenone

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous methanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous methanol.

  • Enolate Formation: A solution of 2-nitroacetophenone in anhydrous methanol is added dropwise to the stirred sodium methoxide solution at room temperature. The mixture is then stirred for 30-60 minutes to ensure complete formation of the enolate.

  • Claisen Condensation: A solution of dimethyl oxalate in anhydrous methanol is added dropwise to the reaction mixture. The reaction is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting materials.

  • Acidification and Extraction: The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with 1 M hydrochloric acid. The precipitated product is then extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Mechanistic Rationale

The Claisen condensation proceeds through a nucleophilic acyl substitution mechanism. The sodium methoxide acts as a base to deprotonate the α-carbon of 2-nitroacetophenone, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the final β-dicarbonyl product. The irreversible deprotonation of the product by the alkoxide base drives the reaction to completion.[4]

Potential Applications in Drug Development and Medicinal Chemistry

While direct biological studies on this compound are not extensively reported, its identity as a β-aroylpyruvate positions it as a valuable precursor for the synthesis of compounds with potential therapeutic applications.

Synthon for Biologically Active Heterocycles

β-Aroylpyruvates are key intermediates in multicomponent reactions, such as the Biginelli reaction, for the synthesis of dihydropyrimidines (DHPMs).[5] DHPMs are a class of heterocyclic compounds known to exhibit a wide range of pharmacological activities, including:

  • Anticancer[5]

  • Antimicrobial[5]

  • Antiviral

  • Anti-inflammatory

  • Calcium channel blocking

A study by El-Malah et al. (2021) demonstrated that various dihydropyrimidines synthesized from β-aroylpyruvates exhibited significant anticancer activity against a panel of human cancer cell lines, as well as antibacterial and antifungal properties.[5] This suggests that this compound could be a valuable starting material for generating libraries of novel DHPMs for biological screening.

Drug_Development_Pathway cluster_start Starting Material cluster_synthesis Synthetic Transformation cluster_products Potential Products cluster_application Therapeutic Applications Start This compound Reaction Multicomponent Reactions (e.g., Biginelli) Start->Reaction Products Library of Heterocyclic Compounds (e.g., Dihydropyrimidines) Reaction->Products Application Anticancer, Antimicrobial, Antiviral Agents Products->Application Biological Screening

Caption: Potential drug development pathway utilizing the subject compound.

Conclusion

This compound, while not a widely studied compound in its own right, holds significant potential as a versatile building block in synthetic and medicinal chemistry. Its probable synthesis via the robust and well-understood Claisen condensation makes it an accessible intermediate. The established biological activities of heterocyclic compounds derived from analogous β-aroylpyruvates provide a strong rationale for its use in the discovery of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug development.

References

  • El-Malah, A., Mahmoud, Z., Salem, H. H., Abdou, A. M., Soliman, M. M. H., & Hassan, R. A. (2021). Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. Journal of Taibah University for Science, 15(1), 220-232. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795191, this compound. Retrieved from [Link]

  • J&K Scientific. (n.d.). Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • Libretexts. (2025). 9.8: Mixed Claisen Condensations. In Organic Chemistry (McMurry). Retrieved from [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a multifaceted organic compound featuring a β-ketoester moiety and an ortho-substituted nitrophenyl group. Its chemical architecture suggests potential applications as a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecular frameworks relevant to medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

This guide provides a detailed analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles of spectroscopy and provide a framework for researchers to understand the relationship between the molecular structure and its spectral output.

Molecular Structure and Tautomerism

The structure of this compound (C₁₁H₉NO₆) incorporates several key functional groups that dictate its spectroscopic behavior. A notable feature of the 2,4-dioxobutanoate core is its potential to exist in keto-enol tautomeric forms. The presence of an acidic α-hydrogen between the two carbonyl groups facilitates this equilibrium. While the keto form is often predominant, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation. The spectroscopic predictions provided herein will primarily focus on the keto tautomer, with considerations for the enol form where relevant.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons. The electron-withdrawing nature of the nitro and carbonyl groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (4H)7.5 - 8.2Multiplet4H
Methylene (-CH₂-)4.0 - 4.5Singlet2H
Methyl (-OCH₃)3.8 - 3.9Singlet3H

Interpretation and Rationale:

  • Aromatic Protons (7.5 - 8.2 ppm): The four protons on the 2-nitrophenyl ring are chemically non-equivalent and will exhibit complex coupling patterns (multiplets). The strong deshielding effect of the ortho-nitro group and the adjacent carbonyl function shifts these protons significantly downfield.

  • Methylene Protons (4.0 - 4.5 ppm): The -CH₂- group is positioned between two electron-withdrawing carbonyl groups, leading to a notable downfield shift. This signal is expected to be a sharp singlet. In the presence of the enol tautomer, the intensity of this peak would decrease, and a new signal for a vinylic proton would appear around 6.0-6.5 ppm.

  • Methyl Protons (3.8 - 3.9 ppm): The protons of the methyl ester group are in a relatively standard environment and are expected to appear as a singlet in the typical range for such functional groups.

Caption: Structure for ¹H NMR proton assignment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbons are expected to be the most downfield signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyls (C=O)160 - 200
Aromatic (C-NO₂)~148
Aromatic (C-H & C-C=O)124 - 135
Methylene (-CH₂-)45 - 55
Methyl (-OCH₃)52 - 54

Interpretation and Rationale:

  • Carbonyl Carbons (160 - 200 ppm): Three distinct carbonyl signals are anticipated. The ketone carbonyls will likely appear in the 190-200 ppm range, while the ester carbonyl will be slightly upfield, around 160-165 ppm.

  • Aromatic Carbons (124 - 148 ppm): The six aromatic carbons will give rise to six signals. The carbon atom directly attached to the electron-withdrawing nitro group is expected to be the most downfield of the aromatic signals.

  • Methylene Carbon (45 - 55 ppm): The carbon of the -CH₂- group, being flanked by two carbonyls, will appear in this characteristic range.

  • Methyl Carbon (52 - 54 ppm): The methyl ester carbon will show a signal in its typical region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of this compound is predicted to be rich with information due to the variety of polar bonds present.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H Stretch (Aromatic)3050 - 3150Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ketones & Ester)1680 - 1750Strong, Multiple Bands
N-O Asymmetric Stretch1510 - 1550Strong
C=C Stretch (Aromatic)1450 - 1600Medium
N-O Symmetric Stretch1330 - 1370Strong
C-O Stretch (Ester)1100 - 1300Strong

Interpretation and Rationale:

  • C=O Stretching (1680 - 1750 cm⁻¹): This region will be particularly informative. A strong absorption band for the ester carbonyl is expected around 1735-1750 cm⁻¹.[1] The two ketone carbonyls will also give rise to strong bands, likely in the 1680-1720 cm⁻¹ range. The presence of the β-dicarbonyl system may lead to coupled vibrations and a complex pattern of absorptions in this area.[2][3]

  • N-O Stretching (1510 - 1550 cm⁻¹ and 1330 - 1370 cm⁻¹): The nitro group will exhibit two characteristic and strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, respectively.[4][5] The attachment to an aromatic ring influences these frequencies.[4]

  • C-H Stretching (2850 - 3150 cm⁻¹): The spectrum will show C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹).[6]

  • C-O Stretching (1100 - 1300 cm⁻¹): Strong bands corresponding to the C-O stretching of the ester group will be present in this region.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 251.04 (Calculated for C₁₁H₉NO₆)

  • Key Fragments: m/z = 220, 192, 150, 121, 104

Interpretation and Fragmentation Pathways:

The molecular ion peak is expected at an m/z of 251, corresponding to the molecular weight of the compound.[7] The fragmentation of this compound will likely be driven by the presence of the ester, ketones, and the aromatic nitro group.

Proposed MS Fragmentation M [M]⁺˙ m/z = 251 F1 m/z = 220 M->F1 -OCH₃ F3 m/z = 150 M->F3 -C₄H₃O₃ (McLafferty-type) F2 m/z = 192 F1->F2 -CO F4 m/z = 121 F3->F4 -NO F5 m/z = 104 F3->F5 -NO₂

Caption: Proposed key fragmentation pathways in mass spectrometry.

Key Fragmentation Processes:

  • Loss of a Methoxy Radical (-•OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, which would lead to a fragment at m/z 220.

  • Loss of Carbon Monoxide (-CO): Subsequent loss of carbon monoxide from the m/z 220 fragment is plausible, resulting in a fragment at m/z 192.

  • Cleavage of the Butanoate Chain: Fragmentation can occur at the C-C bond between the carbonyl groups. A McLafferty-type rearrangement is also possible, leading to various fragments. A significant fragment corresponding to the 2-nitrophenylacetyl cation at m/z 150 is anticipated.

  • Fragmentation of the Nitroaromatic Moiety: The fragment at m/z 150 can further lose nitric oxide (-NO) to give a fragment at m/z 121, or a nitro group (-NO₂) to yield a fragment at m/z 104. The loss of NO is a characteristic fragmentation pathway for aromatic nitro compounds.[8]

Experimental Protocols

While this guide provides predicted data, the following are generalized protocols for acquiring experimental spectra.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to identify the molecular ion and major fragments.

  • Data Analysis: Analyze the fragmentation pattern to confirm the proposed structure.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. The predicted spectra are based on the compound's unique structural features, including the aromatic nitro group and the β-ketoester system. This information serves as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science for the unambiguous identification and characterization of this important chemical entity.

References

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. Available at: [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710. Available at: [Link]

  • Organic Spectroscopy International. (2015). Ester infrared spectra. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • ResearchGate. (2008). Mass Spectra of β-Keto Esters. Available at: [Link]

  • University of Calgary. (n.d.). IR: nitro groups. University of Calgary Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Randle, R. R., & Whiffen, D. H. (1952). The characteristic infra-red absorption frequencies of aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 4153-4154. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. University of Calgary Chemistry. Available at: [Link]

Sources

A Technical Guide to the Solubility and Stability of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a multifaceted organic compound featuring a nitroaromatic moiety and a β-ketoester functional group. This unique structural combination suggests its potential utility as an intermediate in the synthesis of diverse pharmaceutical agents and other complex molecules.[1][2] The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's reactivity and physicochemical properties.[3] Concurrently, the β-ketoester group is known for its versatile reactivity, but also for its potential susceptibility to hydrolysis and decarboxylation.[4][5][6][7]

A thorough understanding of the solubility and stability of this compound is paramount for its effective application in research and development. This guide provides a comprehensive overview of the theoretical considerations and practical experimental protocols for characterizing these critical properties. We will delve into predictive approaches for solubility, detailed methodologies for its empirical determination, and a systematic framework for assessing its stability under various stress conditions, in alignment with established principles for pharmaceutical development.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

PropertyValueSource
Molecular FormulaC₁₁H₉NO₆Santa Cruz Biotechnology[8]
Molecular Weight251.19 g/mol Santa Cruz Biotechnology[8]
AppearanceNot explicitly stated, likely a solidGeneral knowledge
IUPAC NameThis compoundPubChem

The presence of both polar (nitro, keto, ester) and non-polar (aromatic ring) functionalities suggests a nuanced solubility profile. The nitroaromatic system may also impart photosensitivity to the molecule.[9][10]

Solubility Characterization

Accurate solubility data is crucial for designing synthetic reactions, formulating solutions for biological assays, and developing purification strategies. Given the absence of published experimental data, a combination of predictive and experimental approaches is recommended.

Theoretical Solubility Prediction

Computational models can provide initial estimates of solubility and guide solvent selection. Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's structural features with its solubility, are a valuable starting point.[11][12][13][14] Machine learning-based approaches have also shown promise in predicting the solubility of organic molecules.[8][12][15][16] The principle of "like dissolves like" provides a qualitative guide: polar solvents are expected to better solvate the polar functional groups, while non-polar solvents will interact more favorably with the aromatic ring.[17]

Experimental Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[18]

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and dichloromethane).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed for at least 24 hours to permit the undissolved solid to settle.

    • Alternatively, centrifuge the samples to expedite the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][19][20][21][22][23]

Rationale for Solvent Selection: The chosen solvents span a range of polarities to provide a comprehensive solubility profile. Water and PBS are critical for assessing relevance to biological systems. Methanol and ethanol are common protic solvents used in synthesis. Acetonitrile and DMSO are polar aprotic solvents with broad applicability. Dichloromethane represents a non-polar solvent.

Stability Assessment

Understanding the stability of this compound is critical for defining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products that could interfere with its intended use. A forced degradation study, conducted according to the principles outlined in the International Council for Harmonisation (ICH) guidelines, is the standard approach.[24][25][26][27][28]

Workflow for Forced Degradation Studies

Caption: Workflow for the forced degradation study of this compound.

Forced Degradation Protocols

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation pathways are adequately stressed without being overly complex.[24][26]

1. Hydrolytic Stability

  • Acidic Conditions:

    • Prepare a solution of the compound in a mixture of acetonitrile and 0.1 M hydrochloric acid.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of base before HPLC analysis.

  • Basic Conditions:

    • Prepare a solution of the compound in a mixture of acetonitrile and 0.1 M sodium hydroxide.

    • Incubate at room temperature, as β-ketoesters can be highly susceptible to base-catalyzed hydrolysis.[4][5]

    • Withdraw aliquots at shorter time intervals (e.g., 0, 0.5, 1, 2, 4 hours).

    • Neutralize the aliquots with an equivalent amount of acid before HPLC analysis.

2. Oxidative Stability

  • Prepare a solution of the compound in a mixture of acetonitrile and 3% hydrogen peroxide.

  • Incubate at room temperature, protected from light.

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze directly by HPLC.

3. Thermal Stability

  • Store the solid compound and a solution of the compound in a suitable solvent (e.g., acetonitrile) in a temperature-controlled oven (e.g., 60°C).

  • For the solid, dissolve a weighed amount at each time point for analysis.

  • For the solution, withdraw aliquots at specified time intervals (e.g., 0, 1, 3, 7 days).

  • Analyze by HPLC. The thermal stability of nitroaromatic compounds can be a concern, as some can undergo exothermic decomposition at elevated temperatures.[29][30][31]

4. Photostability

  • Expose a solution of the compound in a photostable solvent (e.g., acetonitrile) to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[26]

  • Maintain a control sample in the dark at the same temperature.

  • Withdraw aliquots from both the exposed and control samples at specified time intervals.

  • Analyze by HPLC. Nitroaromatic compounds are known to be susceptible to photodegradation.[9][10][32]

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD): This is the primary technique for monitoring the degradation studies. A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to resolve all components. The DAD will allow for the monitoring of multiple wavelengths and the assessment of peak purity.[20][22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification and structural elucidation of the degradation products. By obtaining the mass-to-charge ratio of the degradants and their fragmentation patterns, their structures can be proposed.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of significant degradation products, isolation of the degradant followed by NMR analysis is recommended.[33][34][35][36][37]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

Diagram of Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction Parent This compound Keto_Acid 4-(2-Nitrophenyl)-2,4-dioxobutanoic acid Parent->Keto_Acid Ester Hydrolysis (Acid/Base) Amino_Analog Methyl 4-(2-aminophenyl)-2,4-dioxobutanoate Parent->Amino_Analog Nitro Reduction (e.g., Oxidative Stress) Decarboxylated 1-(2-Nitrophenyl)propane-1,3-dione Keto_Acid->Decarboxylated Decarboxylation (Heat)

Caption: Hypothesized degradation pathways for this compound.

  • Ester Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis to yield the corresponding carboxylic acid, 4-(2-nitrophenyl)-2,4-dioxobutanoic acid. This is often a primary degradation pathway for esters.[4]

  • Decarboxylation: The resulting β-keto acid can be unstable, particularly upon heating, and may undergo decarboxylation to produce 1-(2-nitrophenyl)propane-1,3-dione.[4][6]

  • Nitro Group Reduction: The nitro group can be reduced to an amino group under certain conditions, for example, in the presence of reducing agents or potentially as a secondary reaction during forced degradation. This would yield Methyl 4-(2-aminophenyl)-2,4-dioxobutanoate.

Conclusion

While specific experimental data for this compound is not yet publicly available, a comprehensive characterization of its solubility and stability is achievable through a systematic approach. By combining theoretical predictions with robust experimental protocols, researchers can generate the necessary data to confidently utilize this compound in their synthetic and developmental endeavors. The methodologies outlined in this guide provide a clear and scientifically sound framework for this characterization, ensuring data integrity and facilitating informed decision-making in the research and development process.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Patel, K., & Patel, M. (2012). A review on forced degradation study. Journal of Pharmaceutical Science and Bioscientific Research, 2(3), 129-135.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • JoVE. (n.d.). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Trost, B. M. (1980). New synthetic reactions. Allylic alkylation. Accounts of Chemical Research, 13(11), 385-393.
  • Zha, Y., & Wang, Z. (2006). Thermal decomposition of organic nitro compounds. Progress in Energy and Combustion Science, 32(4), 399-436.
  • Lüttke, J., & Levsen, K. (1997). Photodegradation of nitroaromatic compounds in aqueous solutions. The Journal of Physical Chemistry A, 101(34), 6259-6265.
  • Beza, A. B., & Furgal, J. C. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 765-770.
  • J&K Scientific. (n.d.). Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • African Rock Art. (n.d.). Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • Juvale, D. C., & Wankhede, D. B. (2013). A comprehensive review on solubility enhancement of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 3(5), 177-183.
  • Slideshare. (2018). solubility experimental methods.pptx. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019).
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction. Retrieved from [Link]

  • LCGC. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]

  • MDPI. (2018). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Retrieved from [Link]

  • Ju, H., & Varma, R. S. (2016). A review on the recent advances in the stability of nitroaromatic compounds. Current Organic Chemistry, 20(2), 148-163.
  • Spain, J. C. (Ed.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
  • Slideshare. (2015). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]

  • ResearchGate. (2019). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020).
  • National Center for Biotechnology Information. (n.d.). Forced degradation studies: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • MDPI. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. Retrieved from [Link]

  • YouTube. (2023). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

  • PubMed. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from [Link]

  • Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational models for the prediction of drug solubility | Request PDF. Retrieved from [Link]

  • YouTube. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013).
  • National Center for Biotechnology Information. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Can we monitor the degradation of drugs using UV spectroscopy instead of using HPLC?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • American Chemical Society. (2016).
  • American Chemical Society. (2022).
  • ResearchGate. (n.d.). Synthesis of ??-Keto Esters and Amides via Oxidative Cleavage of Cyanoketophosphoranes by Dimethyldioxirane | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Spatiotemporal Control of Protein Function via Thiol-Modification with Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the use of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate (MNDO), a novel heterobifunctional reagent for the photocontrollable modification of proteins. We present a scientifically grounded, hypothesized mechanism wherein MNDO acts as a thiol-reactive "caging" agent. The β-dicarbonyl moiety serves as an electrophilic handle for covalent attachment to cysteine residues, while the ortho-nitrobenzyl group functions as a photolabile protecting group. This system allows for the temporary, reversible inactivation of protein function, which can be restored with high spatiotemporal precision upon irradiation with UV light. These protocols are designed for researchers in biochemistry, cell biology, and drug development seeking to investigate protein dynamics, control signaling pathways, or develop light-activated therapeutics.

Introduction: The Principle of Photocaging for Protein Control

The ability to control protein activity on demand is a powerful tool for dissecting complex biological processes.[1][2] Photocaging techniques, which utilize light to activate or deactivate biomolecules, offer unparalleled spatial and temporal resolution that cannot be achieved with conventional chemical effectors.[3][4] This is typically accomplished by installing a photolabile protecting group (a "cage") onto a critical amino acid residue, rendering the protein inactive. Subsequent irradiation with a specific wavelength of light cleaves the caging group, restoring the protein to its native, active state.[5]

This compound (MNDO) is an advanced reagent designed for this purpose. Its chemical architecture combines two key functionalities:

  • A Cysteine-Reactive Core: The 2,4-dioxobutanoate structure is a β-dicarbonyl system. The carbons in this moiety are electrophilic and are hypothesized to be susceptible to nucleophilic attack by the thiol group of cysteine residues via a Michael addition reaction. Cysteine is an excellent target for site-specific modification due to its relatively low abundance and high nucleophilicity under physiological conditions.[6][7]

  • A Photolabile "Caging" Group: The 2-nitrophenyl group is a well-established photocleavable moiety.[3] Upon absorption of UV light (typically ~340-360 nm), it undergoes an intramolecular rearrangement that leads to the cleavage of its bond to the protein, effectively "uncaging" the modified residue.[3][5]

This guide provides the foundational knowledge and step-by-step protocols for leveraging MNDO to achieve light-mediated control of target proteins.

Proposed Mechanism of Action

The utility of MNDO is predicated on a two-phase process: a covalent conjugation reaction followed by a light-triggered cleavage reaction.

Phase 1: Covalent Labeling of Cysteine Residues

The proposed mechanism for labeling is the conjugate addition of a protein's cysteine thiol to the electrophilic β-dicarbonyl core of MNDO. This reaction forms a stable thioether bond, covalently linking the photocage to the protein. The reaction is expected to be selective for cysteine over other nucleophilic residues like lysine under controlled pH conditions (pH 6.5-7.5).

Caption: Proposed reaction scheme for labeling a cysteine residue with MNDO.

Phase 2: Photocleavage and Protein Reactivation ("Uncaging")

Upon irradiation with UV light, the 2-nitrobenzyl group absorbs a photon, triggering an intramolecular redox reaction. This leads to the cleavage of the bond linking the cage to the cysteine residue, releasing the modifying group and restoring the native thiol. This process regenerates the protein's original structure and, consequently, its biological function.

cluster_1 Photocleavage (Uncaging) Labeled_Protein Caged Protein (Protein-S-MNDO) UV_Light UV Light (~355 nm) Active_Protein Active Protein (Protein-SH) UV_Light->Active_Protein Byproduct + Cleaved Byproduct

Caption: Light-induced cleavage of the MNDO cage to restore protein activity.

Experimental Design and Critical Parameters

Successful implementation of this protocol requires careful consideration of several factors. The workflow involves preparing the protein and reagent, executing the labeling reaction, purifying the conjugate, and finally, performing the photocleavage.

Start Start: Purified Protein (with accessible Cys) Prep_Reagent Prepare MNDO Stock (in DMSO or DMF) Start->Prep_Reagent Labeling Labeling Reaction (Protein + MNDO) Start->Labeling Prep_Reagent->Labeling Purification Purification (Remove excess MNDO) Labeling->Purification Characterization Characterization (Mass Spec, Activity Assay) Purification->Characterization Uncaging Photocleavage (Irradiate with UV light) Characterization->Uncaging Final_Analysis Functional Analysis (Confirm activity restoration) Uncaging->Final_Analysis End End Final_Analysis->End

Caption: General experimental workflow for MNDO-based protein caging.

Table 1: Critical Experimental Parameters
ParameterRecommended RangeRationale & Key Considerations
Protein Concentration 1 - 10 mg/mL (10-100 µM)Higher concentrations can improve reaction kinetics but may lead to aggregation. Start with a standard concentration for your protein of interest.
MNDO:Protein Molar Ratio 5:1 to 50:1A molar excess of the labeling reagent drives the reaction to completion. Start with a 10-fold excess and optimize as needed. High excess can lead to non-specific labeling.[8]
Reaction Buffer pH 6.5 - 7.5This pH range maintains the protonated state of most lysine amines, minimizing their reactivity while ensuring the cysteine thiol is sufficiently nucleophilic for the reaction.
Solvent for MNDO Anhydrous DMSO or DMFMNDO is hydrophobic and requires an organic solvent for the stock solution. The final concentration of the organic solvent in the reaction should be kept low (<5% v/v) to avoid protein denaturation.
Reaction Temperature 4°C to 25°CLower temperatures (4°C) can reduce non-specific reactions and protein degradation over longer incubation times. Room temperature (25°C) will accelerate the reaction rate.
Reaction Time 1 hour to OvernightThe optimal time depends on the protein's reactivity and reagent concentration. Monitor the reaction progress if possible.
Photocleavage Wavelength 340 - 360 nmThis wavelength range is characteristic for the cleavage of o-nitrobenzyl caging groups and minimizes photodamage to the protein itself.[3]
Light Intensity & Duration VariableThese must be optimized for each setup. Use the minimum intensity and duration required for complete uncaging to avoid protein damage. Monitor cleavage by mass spectrometry or functional assay.

Detailed Experimental Protocols

Materials:

  • Purified protein containing at least one accessible cysteine residue.

  • This compound (MNDO)[9][10]

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.0

  • Desalting columns (e.g., PD-10) or dialysis cassettes (10 kDa MWCO)

  • UV lamp or laser with output centered around 355 nm

  • Standard protein quantification assay (e.g., Bradford or BCA)

Protocol 1: Covalent Labeling of Protein with MNDO
  • Protein Preparation: Prepare the protein solution at a concentration of 50 µM (e.g., 2.5 mg/mL for a 50 kDa protein) in the Reaction Buffer. If the protein has been stored in a buffer containing thiol-reducing agents (like DTT or BME), these must be removed by dialysis or buffer exchange prior to labeling.

  • Reagent Preparation: Prepare a 10 mM stock solution of MNDO in anhydrous DMSO immediately before use.

  • Labeling Reaction: a. Add the MNDO stock solution to the protein solution to achieve a final 10-fold molar excess (e.g., add 5 µL of 10 mM MNDO to 1 mL of 50 µM protein for a final MNDO concentration of 500 µM). b. Mix gently by inversion or slow vortexing. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: a. Following incubation, remove the unreacted MNDO and byproducts. b. For rapid cleanup, use a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). c. Alternatively, perform dialysis against the storage buffer at 4°C with at least two buffer changes over 24 hours.

  • Quantification: Determine the concentration of the purified, labeled protein using a standard protein assay. Store the labeled protein at -80°C in small aliquots, protected from light.

Protocol 2: Characterization of the MNDO-Protein Conjugate

It is crucial to verify the successful labeling of the protein.

  • Degree of Labeling (DOL) Assessment:

    • Mass Spectrometry (Recommended): Analyze the purified conjugate using ESI-MS or MALDI-TOF. The mass of the protein will increase by the mass of the covalently attached MNDO molecule (251.19 Da). Multiple additions may be observed if the protein has several reactive cysteines.

    • Thiol-Reactive Assay (Indirect): Use Ellman's reagent to quantify the number of free thiols remaining after the labeling reaction compared to the unlabeled control. A decrease in free thiols indicates successful conjugation.

  • Functional Inactivation Assay:

    • Perform a relevant functional assay for your protein of interest (e.g., enzyme kinetics, binding assay).

    • Compare the activity of the MNDO-labeled protein to the unlabeled control. Successful caging should result in a significant reduction in protein activity.

Protocol 3: Photocleavage (Uncaging) of the MNDO-Protein Conjugate
  • Sample Preparation: Dilute the MNDO-labeled protein to a working concentration in a suitable assay buffer. Perform this step under low-light conditions.

  • Irradiation: a. Place the sample in a UV-transparent cuvette or plate. b. Expose the sample to a UV light source (e.g., 355 nm laser, filtered mercury lamp). c. The duration and intensity of exposure must be empirically determined. Start with short exposures (e.g., 30-60 seconds) and measure the outcome.

  • Verification of Uncaging and Functional Restoration:

    • Mass Spectrometry: Analyze the irradiated sample. Successful uncaging will be indicated by a mass shift back to the original mass of the unlabeled protein.

    • Functional Assay: Perform the same functional assay used in Protocol 2. Compare the activity of the irradiated sample to both the caged (un-irradiated) sample and the original unlabeled protein. Successful uncaging should restore protein function to a level comparable to that of the native protein.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Insufficient molar excess of MNDO; Inaccessible cysteine residue; Inactive MNDO reagent.Increase the molar ratio of MNDO to protein. Consider denaturing/refolding the protein (if feasible) to expose cysteines. Prepare fresh MNDO stock solution immediately before use.
Protein Precipitation High concentration of organic solvent; Protein instability.Ensure the final DMSO/DMF concentration is below 5%. Perform the reaction at 4°C. Screen different buffer conditions (pH, salt concentration).
Incomplete Uncaging Insufficient light exposure (time or intensity); Light source wavelength is incorrect.Increase the irradiation time or intensity. Verify the output spectrum of your light source is centered around 340-360 nm.
Loss of Activity After Uncaging Photodamage to the protein.Reduce the light intensity and/or duration of exposure. Include radical scavengers like glycerol in the buffer during irradiation. Ensure the wavelength is >320 nm to avoid tryptophan damage.

References

  • Iwasaki, K., et al. (2022). Protein Caging Tools for Protein Photoactivation. Encyclopedia.pub. Retrieved from [Link]

  • Iwasaki, K., et al. (2022). Recent Advances in Protein Caging Tools for Protein Photoactivation. MDPI. Retrieved from [Link]

  • Kian-Jakub, K., & An, H. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. The Royal Society of Chemistry. Retrieved from [Link]

  • Song, X., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. ACS Publications. Retrieved from [Link]

  • Geffert, M., et al. (2020). Photocage-Selective Capture and Light-Controlled Release of Target Proteins. PMC - NIH. Retrieved from [Link]

  • Knapp, K. M., et al. (2020). A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. PMC - NIH. Retrieved from [Link]

  • Parente, M., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. PMC - NIH. Retrieved from [Link]

  • Wu, W. G., et al. (2004). A new homobifunctional p-nitro phenyl ester coupling reagent for the preparation of neoglycoproteins. PubMed. Retrieved from [Link]

  • Bartoli, G., et al. (1994). Synthesis of .beta.-Dicarbonyl Compounds via the Conjugate Addition of Benzaldoximate Anion to .alpha.,.beta.-Acetylenic Carbonyl Compounds. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Wu, W., et al. (2004). A New Homobifunctional p -Nitro Phenyl Ester Coupling Reagent for the Preparation of Neoglycoproteins. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Lec8 - Beta-Dicarbonyl Compounds and the Krapcho Decarboxylation. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

  • Yoshinari, N., et al. (2016). Non-specific protein modifications may be novel mechanism underlying bioactive phytochemicals. PMC - NIH. Retrieved from [Link]

  • Bio-Synthesis Inc. (2015). Types of Bioconjugate Chemistry for Molecular Engineering. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Liu, K., et al. (2016). Structural and Functional Characterization of the Proteins Responsible for N(6)-Methyladenosine Modification and Recognition. PubMed. Retrieved from [Link]

  • Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Retrieved from [Link]

  • Lu, Z., et al. (2010). Identification of Four Novel Types of in Vitro Protein Modifications. PMC - NIH. Retrieved from [Link]

  • Arasimowicz-Jelonek, M., et al. (2021). Post-Translational Modification of Proteins Mediated by Nitro-Fatty Acids in Plants: Nitroalkylation. MDPI. Retrieved from [Link]

  • Khan, S. H., et al. (1990). Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides.... PubMed. Retrieved from [Link]

  • J&K Scientific. (n.d.). Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

Sources

The Strategic Application of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate in Heterocyclic Synthesis: A Guide to Reductive Cyclization for Quinolone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Tailored Precursor

In the landscape of modern organic synthesis, the quest for efficient and modular routes to complex heterocyclic scaffolds is paramount, particularly in the realm of drug discovery and materials science. Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate emerges as a highly versatile, yet underutilized, precursor. Its intrinsic design, featuring a reactive 1,3-dicarbonyl system appended to an ortho-nitrophenyl ring, preordains it for elegant and powerful intramolecular cyclization strategies. The strategic placement of the nitro group acts as a masked amino group, which, upon reduction, can trigger a spontaneous cyclization cascade.

This technical guide delves into the primary application of this compound: its use in the synthesis of substituted quinolin-4-one derivatives through a one-pot reductive cyclization. We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, and present the necessary data and visualizations to empower researchers in leveraging this potent building block.

Core Application: Intramolecular Reductive Cyclization to Quinolin-4-ones

The principal synthetic utility of this compound lies in its conversion to methyl 4-hydroxyquinoline-2-carboxylate. This transformation is a powerful example of a domino reaction, where the reduction of the nitro group initiates a cascade of intramolecular reactions, culminating in the formation of the heterocyclic product. This approach is a modification of the Friedländer annulation, where the requisite ortho-amino ketone is generated in situ.[1][2][3]

Mechanistic Rationale: A Tale of Proximity and Reactivity

The success of this synthetic strategy hinges on the carefully orchestrated sequence of events following the reduction of the nitro group. The choice of a mild and selective reducing agent is critical. A system such as iron powder in acetic acid (Fe/AcOH) is ideal as it efficiently reduces the nitro group to an amine without affecting the carbonyl functionalities.[3][4]

The proposed mechanism unfolds as follows:

  • Reduction: The ortho-nitro group of this compound is selectively reduced by the Fe/AcOH system to the corresponding ortho-amino derivative.

  • Intramolecular Condensation: The newly formed, nucleophilic amino group is now perfectly positioned to attack the proximal γ-carbonyl (the ketone adjacent to the phenyl ring). This intramolecular condensation reaction forms a six-membered ring intermediate, a cyclic hemiaminal.

  • Dehydration and Tautomerization: The hemiaminal intermediate readily undergoes dehydration to form an endocyclic enamine. Subsequent tautomerization of the enamine to the more stable aromatic quinolin-4-one system, driven by the gain in resonance energy, yields the final product, methyl 4-hydroxyquinoline-2-carboxylate.

This domino sequence is highly efficient as it combines multiple transformations into a single synthetic operation, thereby enhancing atom economy and reducing purification steps.

Visualizing the Mechanism

Reductive Cyclization Mechanism cluster_0 Reaction Pathway Start This compound Intermediate1 ortho-Amino Intermediate Start->Intermediate1 Reduction Intermediate2 Cyclic Hemiaminal Intermediate1->Intermediate2 Intramolecular Condensation Intermediate3 Endocyclic Enamine Intermediate2->Intermediate3 Dehydration Product Methyl 4-hydroxyquinoline-2-carboxylate Intermediate3->Product Tautomerization Reagent1 Fe / AcOH

Caption: Proposed mechanism for the reductive cyclization.

Experimental Protocol: Synthesis of Methyl 4-hydroxyquinoline-2-carboxylate

This protocol provides a robust and reproducible method for the synthesis of methyl 4-hydroxyquinoline-2-carboxylate from this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound2795191-03-3 (CID)251.192.51 g (10 mmol)
Iron Powder (<100 mesh)7439-89-655.842.80 g (50 mmol)
Glacial Acetic Acid64-19-760.0550 mL
Ethyl Acetate141-78-688.11For extraction
Saturated Sodium Bicarbonate Solution144-55-884.01For neutralization
BrineN/AN/AFor washing
Anhydrous Magnesium Sulfate7487-88-9120.37For drying
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.51 g, 10 mmol) and glacial acetic acid (50 mL). Stir the mixture to achieve a suspension.

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (2.80 g, 50 mmol) portion-wise over 10 minutes. The addition may be exothermic.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the excess iron powder and iron salts. Wash the filter cake with ethyl acetate (3 x 20 mL).

  • Workup - Extraction: Combine the filtrate and the ethyl acetate washes in a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Workup - Phase Separation: Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel to afford the pure methyl 4-hydroxyquinoline-2-carboxylate.

Expected Outcome and Characterization

The expected product is a white to off-white solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the quinoline core, a singlet for the hydroxyl proton, and a singlet for the methyl ester protons.

  • ¹³C NMR: Expect signals corresponding to the carbonyls of the ester and the quinolone, as well as the aromatic carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.

  • IR Spectroscopy: Look for characteristic absorption bands for the O-H, C=O (ester and quinolone), and C=C (aromatic) functional groups.

Experimental Workflow Diagram

Experimental Workflow Start Reaction Setup: - this compound - Glacial Acetic Acid AddFe Add Iron Powder Start->AddFe Heat Heat to 80-90 °C for 2-3 hours AddFe->Heat TLC Monitor by TLC Heat->TLC Cool Cool to Room Temperature TLC->Cool Reaction Complete Filter Filter through Celite Cool->Filter Neutralize Neutralize with NaHCO₃ Filter->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify Product Pure Methyl 4-hydroxyquinoline-2-carboxylate Purify->Product

Caption: Step-by-step experimental workflow.

Conclusion and Future Outlook

This compound is a strategically designed precursor for the efficient synthesis of quinolin-4-one derivatives. The intramolecular reductive cyclization protocol detailed herein offers a reliable and high-yielding route to these valuable heterocyclic scaffolds. The resulting product, methyl 4-hydroxyquinoline-2-carboxylate, is itself a versatile intermediate that can be further functionalized at the hydroxyl and ester groups, opening avenues for the creation of diverse libraries of quinolone-based compounds for applications in medicinal chemistry and materials science. This application note serves as a foundational guide for researchers to unlock the synthetic potential of this powerful building block.

References

  • Li, A.-H., et al. (2007). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 5(1), 61-64.

  • Mulvihill, M. J., et al. (2007). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. PubMed.

  • Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209–3212.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

  • Kopcho, J. J., et al. (2017). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 22(7), 1063.

  • Wikipedia. (n.d.). Reissert indole synthesis.

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.

  • ResearchGate. (n.d.). Synthesis of quinoline derivatives (89) from 2‐aminoaryl ketones (87) and alkynes (88).

  • RSC Publishing. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry.

  • PubMed. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.

  • Sci-Hub. (2008). ChemInform Abstract: Intramolecular Cyclization of O‐(3,5‐Dinitrophenyl) and O‐(3‐Amino‐5‐nitrophenyl) Ketoximes, Products of Transformations of 1,3,5‐Trinitrobenzene. The Synthesis of Nitrobenzo[b]furans and 4‐Hydroxynitroindoles. ChemInform.

  • Wikipedia. (n.d.). Reissert reaction.

  • APS. (2021). Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds. Spring 2021 Meeting of the APS Ohio-Region Section.

  • RSC Publishing. (1968). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C: Organic.

  • MDPI. (2020). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules.

  • ResearchGate. (n.d.). Fe/AcOH‐mediated reductive cyclization of nitrophenyl substituted indenones.

  • PubMed. (2007). A reductive cyclization approach to attenol A.

  • Semantic Scholar. (n.d.). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles.

  • Scientific Research Publishing. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry.

  • PMC. (2021). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins.

  • Bohrium. (n.d.). Alternative product of the cyclization of ortho-[O-(4-nitrobenzyl)]-substituted N-phenylquinone imine: structure and quantum chemical studies of the mechanism of formation.

Sources

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate: A Versatile Biochemical Probe for Enzyme Inhibition and Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Multifaceted Chemical Tool

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a small molecule with significant potential as a biochemical probe for researchers in drug discovery and chemical biology. Its distinct chemical architecture, featuring a 2,4-dioxobutanoate core and a 2-nitrophenyl moiety, suggests a strong likelihood of interaction with a variety of biological targets. While specific enzymatic targets of this particular molecule are still under active investigation, its structural analogs have been shown to be potent inhibitors of several key enzymes. This document provides a comprehensive guide to the potential applications of this compound as a biochemical probe, complete with detailed protocols for its use in enzyme inhibition assays and cell-based studies.

The 2,4-dioxobutanoic acid scaffold is a known pharmacophore that can mimic endogenous keto acids, allowing it to interact with the active sites of various enzymes. Notably, derivatives of 4-substituted 2,4-dioxobutanoic acids have demonstrated potent inhibitory activity against enzymes such as influenza polymerase endonuclease and glycolic acid oxidase[1][2]. Furthermore, the presence of the 2-nitrophenyl group provides a valuable spectroscopic handle, facilitating the detection and quantification of the molecule in biochemical assays[3][4]. The structural similarity to the human metabolite 4-(2-aminophenyl)-2,4-dioxobutanoic acid, which is involved in the tryptophan metabolism pathway, hints at the possibility of this probe interacting with key enzymes in this pathway, such as tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO)[5][6][7][8][9].

These application notes are designed to empower researchers to explore the full potential of this compound as a tool for identifying and characterizing novel enzyme inhibitors and for dissecting complex biological pathways.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₁₁H₉NO₆
Molecular Weight 251.19 g/mol
Appearance Pale yellow solid
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers.
Storage Store at -20°C, protected from light and moisture.

Note: For experimental use, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent (e.g., 10-50 mM in DMSO) and then dilute it into the aqueous assay buffer. Ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity or cell viability.

Proposed Mechanism of Action: A Focus on Enzyme Inhibition

Based on its structural characteristics, this compound is hypothesized to function as an enzyme inhibitor. The 1,3-dicarbonyl system of the 2,4-dioxobutanoate core can chelate metal ions often found in enzyme active sites or can act as a Michael acceptor. The nitrophenyl group can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, within the enzyme's binding pocket, thereby enhancing its affinity and specificity.

Mechanism_of_Action Probe Methyl 4-(2-nitrophenyl)- 2,4-dioxobutanoate Binding Binding to Active Site Probe->Binding Enters Enzyme Enzyme Active Site Enzyme->Binding Provides pocket Inhibition Enzyme Inhibition Binding->Inhibition Leads to IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Inhibitor Stock Solution B Serial Dilutions A->B C Add Reagents to 96-well Plate B->C D Incubate C->D E Add Substrate D->E F Measure Signal E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 H->I

Caption: Workflow for IC₅₀ determination.

Application II: Cell-Based Assay for Tryptophan Metabolism Pathway Analysis

Given the structural similarity of this compound to a known metabolite in the tryptophan pathway, this protocol describes a cell-based assay to investigate its effect on this metabolic route. This assay will measure the levels of key metabolites in the pathway in response to treatment with the probe.

Materials and Reagents
  • A suitable cell line (e.g., a human cancer cell line known to have active tryptophan metabolism, such as HeLa or A549)

  • Cell culture medium and supplements

  • This compound

  • L-Tryptophan

  • Reagents for cell lysis and protein precipitation (e.g., methanol, acetonitrile)

  • LC-MS/MS system for metabolite analysis

Protocol
  • Cell Culture: Plate the cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 hours). It is also advisable to include a positive control, such as a known inhibitor of the tryptophan pathway.

  • Metabolite Extraction:

    • Wash the cells with ice-cold PBS.

    • Add a cold extraction solvent (e.g., 80% methanol) to each well to lyse the cells and precipitate proteins.

    • Incubate on ice for 15-20 minutes.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet the cell debris.

    • Collect the supernatant containing the metabolites.

  • Metabolite Analysis: Analyze the extracted metabolites using a targeted LC-MS/MS method to quantify the levels of tryptophan and its key metabolites, such as kynurenine and serotonin.

  • Data Analysis: Compare the metabolite levels in the treated cells to the vehicle control to determine the effect of the probe on the tryptophan metabolism pathway. A significant change in the ratio of kynurenine to tryptophan, for example, could indicate inhibition of TDO or IDO.

Tryptophan_Metabolism Tryptophan Tryptophan Serotonin_Pathway Serotonin Pathway Tryptophan->Serotonin_Pathway ~5% Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway ~95% (TDO/IDO) Serotonin Serotonin Serotonin_Pathway->Serotonin Kynurenine Kynurenine Kynurenine_Pathway->Kynurenine Probe Methyl 4-(2-nitrophenyl)- 2,4-dioxobutanoate Probe->Kynurenine_Pathway Potential Inhibition

Caption: Tryptophan metabolism and potential probe target.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results obtained using this compound, it is crucial to incorporate self-validating systems within the protocols.

  • Orthogonal Assays: Confirm the findings from the primary assay using a different, independent method. For instance, if enzyme inhibition is observed in a biochemical assay, validate this effect in a cell-based assay that measures a downstream consequence of the enzyme's activity.

  • Positive and Negative Controls: Always include appropriate positive controls (a known inhibitor of the target) and negative controls (a structurally similar but inactive compound, if available) to ensure the assay is performing as expected.

  • Dose-Response Relationship: A clear dose-response relationship provides strong evidence for a specific biological effect of the probe.

  • Target Engagement Studies: For more advanced validation, techniques like cellular thermal shift assay (CETSA) can be employed to confirm that the probe directly binds to its intended target within the complex cellular environment.

Conclusion and Future Directions

This compound represents a promising and versatile biochemical probe. Its inherent structural features make it a strong candidate for the discovery and characterization of enzyme inhibitors. The protocols provided in this guide offer a solid foundation for researchers to begin exploring its biological activities. Future studies should focus on identifying the specific cellular targets of this compound through techniques such as affinity chromatography or chemoproteomics. Elucidating its precise mechanism of action will further enhance its utility as a valuable tool for advancing our understanding of complex biological processes and for the development of novel therapeutics.

References

Sources

"Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate" applications in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate: A Novel Derivatization Agent for Enhanced Mass Spectrometric Analysis of Primary and Secondary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking New Potential in Amine Quantification with MNP-Dioxo Derivatization

In the landscape of quantitative and qualitative mass spectrometry, particularly in proteomics and metabolomics, the sensitive detection of low-abundance analytes remains a significant challenge.[1][2][3] Many biologically active molecules, including neurotransmitters, amino acids, peptides, and pharmaceuticals, contain primary or secondary amine functionalities. However, these compounds often exhibit poor ionization efficiency and lack distinctive fragmentation patterns, hindering their direct analysis by mass spectrometry.[1][2] Chemical derivatization is a powerful strategy to overcome these limitations by introducing a chemical tag that enhances ionization and imparts predictable fragmentation behavior.[1][2][4]

This application note introduces this compound (MNP-Dioxo), a novel derivatization reagent with significant potential for enhancing the mass spectrometric analysis of amine-containing compounds. Its unique structure, featuring a reactive β-keto ester system and a nitroaromatic ring, offers a dual-functionality approach to chemical tagging.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H9NO6[5][6]
Molecular Weight 251.19 g/mol [5][6]
Synonyms 4-(2-NITRO-PHENYL)-2,4-DIOXO-BUTYRIC ACID METHYL ESTER[6]

Principle of MNP-Dioxo Derivatization

The core of the MNP-Dioxo derivatization strategy lies in the reactivity of the β-dicarbonyl moiety towards primary and secondary amines. The proposed reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to form a stable enamine derivative. This reaction is typically rapid and can be performed under mild conditions.

The key advantages of using MNP-Dioxo as a derivatization agent in mass spectrometry are:

  • Enhanced Ionization: The addition of the MNP-Dioxo tag increases the proton affinity of the analyte, leading to improved ionization efficiency in positive-ion mode electrospray ionization (ESI).

  • Predictable Fragmentation: The nitroaromatic group serves as a "fragmentation director." Upon collision-induced dissociation (CID), the nitro group can undergo a characteristic neutral loss, providing a specific reporter ion transition for targeted analysis and increasing confidence in analyte identification.[7][8][9]

  • Chromatographic Improvement: The derivatization can improve the chromatographic behavior of polar amines in reversed-phase liquid chromatography by increasing their hydrophobicity.[10]

Experimental Protocols

Protocol 1: Derivatization of a Model Primary Amine (e.g., Benzylamine)

This protocol describes the derivatization of benzylamine as a model primary amine with MNP-Dioxo for subsequent LC-MS analysis.

Materials:

  • This compound (MNP-Dioxo)

  • Benzylamine

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Triethylamine (TEA) or other suitable base

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Preparation of Reagent and Analyte Solutions:

    • Prepare a 10 mM stock solution of MNP-Dioxo in acetonitrile.

    • Prepare a 1 mM stock solution of benzylamine in acetonitrile.

    • Prepare a 100 mM solution of triethylamine in acetonitrile.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, combine 50 µL of the 1 mM benzylamine solution, 200 µL of the 10 mM MNP-Dioxo solution (a molar excess of the reagent ensures complete derivatization), and 10 µL of the 100 mM triethylamine solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Sample Preparation for LC-MS Analysis:

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.

    • Transfer the supernatant to an LC autosampler vial for analysis.

Protocol 2: Derivatization of a Peptide with a Primary Amine (N-terminus or Lysine Side Chain)

This protocol outlines the derivatization of a model peptide (e.g., Angiotensin II) to demonstrate the application in proteomics.

Materials:

  • Angiotensin II (or other model peptide)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • MNP-Dioxo

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Analyte Preparation:

    • Dissolve Angiotensin II in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Derivatization Reaction:

    • Prepare a 20 mM solution of MNP-Dioxo in acetonitrile.

    • To 100 µL of the peptide solution, add 50 µL of the MNP-Dioxo solution.

    • Vortex briefly and incubate at 37°C for 1 hour.

  • Sample Cleanup (Post-Derivatization):

    • Acidify the reaction mixture with 10 µL of 10% formic acid.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove excess reagent and salts.

    • Elute the derivatized peptide with 500 µL of 70% acetonitrile with 0.1% formic acid.

    • Dry the eluate in a vacuum concentrator.

  • Sample Preparation for LC-MS Analysis:

    • Reconstitute the dried, derivatized peptide in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.

Expected Mass Spectrometric Data

Mass Shift upon Derivatization

The derivatization reaction with MNP-Dioxo results in a predictable mass increase of the target analyte.

AnalyteOriginal Monoisotopic Mass (Da)Mass of MNP-Dioxo Adduct (Da)Derivatized Monoisotopic Mass (Da)
Benzylamine107.0735233.0375340.1110
Angiotensin II1045.5359233.03751278.5734

Note: The mass of the MNP-Dioxo adduct is calculated as the mass of MNP-Dioxo (251.19) minus the mass of water (18.0106) lost during the condensation reaction.

Proposed Fragmentation Pathway and Diagnostic Ions

A key feature of MNP-Dioxo derivatization is the generation of diagnostic fragment ions in MS/MS analysis. The nitro group provides a site for facile neutral loss, and the ester and keto groups can also lead to characteristic fragmentation patterns.

Hypothetical MS/MS Fragmentation of Derivatized Benzylamine:

  • Parent Ion (m/z): 341.1183 [M+H]+

  • Major Fragment 1 (m/z): 295.1078 (Neutral loss of NO2, 46.0055 Da)

  • Major Fragment 2 (m/z): 199.0450 (Cleavage at the enamine bond)

  • Other Fragments: Additional fragments corresponding to the benzyl moiety and further fragmentation of the MNP-Dioxo tag.

Visualizations

Workflow for Amine Derivatization and LC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis A Amine-containing Analyte C Derivatization Reaction (e.g., 60°C, 30 min) A->C B MNP-Dioxo Reagent B->C D Sample Cleanup (SPE or Dilution) C->D E LC Separation D->E F Mass Spectrometry (MS and MS/MS) E->F G Data Analysis F->G

Caption: General workflow for amine analysis using MNP-Dioxo derivatization.

Proposed Reaction Mechanism

G cluster_reactants MNP MNP-Dioxo Plus + Product Derivatized Analyte (Enamine) MNP->Product Condensation (-H2O) Amine R-NH2 Amine->Product Condensation (-H2O) Plus2 + Water H2O

Caption: Proposed condensation reaction between MNP-Dioxo and a primary amine.

Hypothetical Fragmentation Pathway

G Parent [Derivatized Analyte + H]+ Frag1 Fragment 1 (Loss of NO2) Parent->Frag1 CID Frag2 Fragment 2 (Enamine Cleavage) Parent->Frag2 CID Other Other Fragments Parent->Other CID

Caption: Proposed fragmentation of an MNP-Dioxo derivatized analyte in MS/MS.

Conclusion and Future Perspectives

This compound presents a promising new tool for the derivatization of amine-containing compounds for mass spectrometric analysis. The proposed protocols and workflows provide a solid foundation for researchers to explore the utility of this reagent in their specific applications, from targeted quantification of small molecule amines to the characterization of peptides and proteins. Further studies are warranted to fully characterize the reaction kinetics, optimize derivatization conditions for a broader range of analytes, and explore its potential in various mass spectrometry platforms.

References

  • J&K Scientific. Methyl 4-(4-bromophenyl)
  • Santa Cruz Biotechnology. Methyl 4-(2-nitrophenyl)
  • PubChem. Methyl 4-(2-nitrophenyl)
  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • PMC. Chemical tagging mass spectrometry: an approach for single-cell omics.
  • Bulgarian Chemical Communications. 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies.
  • Analytical Chemistry. Chemical Tagging in Mass Spectrometry for Systems Biology.
  • ACS Publications.
  • Portland Press. A beginner's guide to mass spectrometry–based proteomics.
  • MDPI.
  • NIH. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • PubChem. Methyl 4-(4-nitrophenyl)
  • Spectroscopy Online.
  • ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • BenchChem. Application Notes and Protocols for the Analysis of 2-Methyl-4-oxobutanoic Acid.
  • Open Access LMU. Clickable report tags for identification of modified peptides by mass spectrometry.
  • Chemistry LibreTexts.
  • NIH.
  • ChemicalBook.
  • ResearchGate. Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry.
  • Chemguide.
  • Chemistry LibreTexts. 6.
  • MSU chemistry. Mass Spectrometry.

Sources

Application Notes and Protocols for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate in Cell-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate in cell-based assays.

I. Introduction: Unveiling the Potential of this compound

This compound (MNPDO) is a small molecule with a chemical structure that suggests potential for biological activity. Its nitro-aromatic ring and dioxobutanoate chain are functionalities found in various bioactive compounds. The presence of a nitro group, in particular, is a feature of a number of compounds with demonstrated therapeutic effects, including antibacterial and anticancer properties. However, a thorough review of the scientific literature reveals a significant gap in our understanding of MNPDO's specific biological function. To date, there are no published studies detailing its mechanism of action, cellular targets, or established applications in cell-based assays.

This document serves as a foundational guide for researchers interested in exploring the biological activities of MNPDO. Given the absence of specific data, this guide will provide a strategic framework and generalized protocols for the initial characterization of this compound in a cell-based context. The methodologies outlined below are designed to be broadly applicable for the initial screening and subsequent mechanistic investigation of a novel small molecule like MNPDO.

II. Initial Characterization: A Step-by-Step Approach to Elucidating Biological Activity

The first critical step in evaluating a novel compound is to determine its general effect on cell health and viability. This provides a necessary foundation for all subsequent, more specific assays.

A. Foundational Assays: Assessing Cytotoxicity and Proliferation

The primary objective is to determine the concentration range at which MNPDO exhibits biological activity without causing overt, non-specific toxicity. This is typically achieved by measuring cell viability and proliferation across a wide range of compound concentrations.

1. Cell Viability/Cytotoxicity Assay (MTT or equivalent)

This assay assesses the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity can signify either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells of the desired type (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture media. A typical starting range would be from 100 µM down to 1 nM. Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compound) at the same final concentration as in the compound-treated wells.

  • Incubation: Incubate the plate for a period relevant to the expected mechanism of action. For initial screening, 24, 48, and 72-hour time points are recommended to capture both acute and delayed effects.

  • MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the incubation with MTT, add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Data Layout for MTT Assay

Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
Vehicle Control100
0.01
0.1
1
10
100

2. Cell Proliferation Assay (e.g., BrdU or EdU incorporation)

These assays directly measure DNA synthesis, providing a more specific readout of cell proliferation. This can help to distinguish between cytotoxic and cytostatic effects.

Protocol: EdU Proliferation Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. The incubation time should be chosen to allow for at least one cell doubling.

  • EdU Labeling: Two to four hours before the end of the treatment period, add EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium. EdU will be incorporated into the DNA of proliferating cells.

  • Cell Fixation and Permeabilization: At the end of the incubation, fix the cells with a formaldehyde-based fixative and then permeabilize them with a detergent-based buffer.

  • Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide that will covalently bind to the alkyne group of the incorporated EdU.

  • DNA Staining: Counterstain the cell nuclei with a DNA dye such as Hoechst 33342 or DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-positive cells).

Workflow for Initial Compound Characterization

G cluster_0 Phase 1: Initial Screening A Prepare Serial Dilutions of MNPDO C Treat Cells with MNPDO and Vehicle Control A->C B Seed Cells in 96-well Plates B->C D Incubate for 24, 48, 72 hours C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Perform Cell Proliferation Assay (e.g., EdU) D->F G Determine IC50 and Observe Morphological Changes E->G F->G G MNPDO MNPDO Treatment Cellular_Stress Induction of Cellular Stress MNPDO->Cellular_Stress Apoptosis_Initiation Initiation of Apoptosis Cellular_Stress->Apoptosis_Initiation Caspase_Activation Activation of Caspases (e.g., Caspase-3/7) Apoptosis_Initiation->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: A potential pathway for MNPDO-induced apoptosis.

IV. Future Directions: Target Identification and Mechanistic Validation

The results from the initial characterization and mechanism of action studies will provide crucial clues for identifying the direct molecular target(s) of MNPDO. Based on these findings, more targeted assays can be employed. For example, if MNPDO is found to arrest the cell cycle at a specific phase, further experiments could investigate its effects on key cell cycle regulatory proteins.

Ultimately, a combination of techniques such as affinity chromatography with MNPDO as the bait, followed by mass spectrometry, or computational modeling and docking studies, may be necessary to definitively identify the cellular binding partners of this compound.

V. Conclusion

While the biological activity of this compound remains to be elucidated, the systematic application of the cell-based assays outlined in this guide will provide a robust framework for its initial characterization. By carefully assessing its effects on cell viability, proliferation, and mode of cell death, researchers can begin to unravel the therapeutic potential of this novel compound. The journey from an uncharacterized small molecule to a potential therapeutic lead is a challenging one, but it begins with the foundational in vitro studies described herein.

VI. References

As of the latest literature review, there are no specific scientific articles detailing the biological activity or use of this compound in cell-based assays. Researchers are encouraged to perform a comprehensive literature search on platforms such as PubMed and Scopus for any emerging studies on this compound. General protocols for the assays described can be found in standard cell biology and molecular biology methodology textbooks and on the websites of commercial assay kit providers.

Application Notes and Protocols for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate: A Photocleavable Crosslinker for Protein-Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Capturing Transient Interactions with Light

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, from signal transduction to the assembly of molecular machines.[1] However, many of these interactions are transient and of low affinity, making them challenging to study using traditional biochemical methods like co-immunoprecipitation. Chemical crosslinking, in combination with mass spectrometry (XL-MS), has emerged as a powerful technique to stabilize these fleeting interactions, providing a "snapshot" of protein complexes within their native environment.[2][3]

This guide focuses on the application of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, a specialized chemical crosslinker designed for the identification of protein-protein interactions. This reagent incorporates two key features: a reactive moiety that targets specific amino acid residues to form covalent bonds between interacting proteins, and a photocleavable linker that allows for the subsequent separation of the crosslinked peptides for easier identification by mass spectrometry.

The core of this crosslinker is the ortho-nitrobenzyl (oNB) group, a well-established photolabile protecting group.[4] Upon irradiation with UV light, typically in the 350-405 nm range, the oNB group undergoes an intramolecular rearrangement, leading to the cleavage of the crosslinker.[2] This feature is particularly advantageous for mass spectrometry analysis, as it allows for the identification of the individual crosslinked peptides, simplifying the complex spectra that would otherwise be generated by large, crosslinked peptide complexes.

Mechanism of Action: A Two-Fold Strategy for Crosslinking and Cleavage

The functionality of this compound is rooted in its unique chemical structure. It is hypothesized to function as a lysine-targeting crosslinker, leveraging the reactivity of both its dicarbonyl group and the photo-activated ortho-nitrobenzyl moiety.

Part 1: Lysine-Targeted Crosslinking

The primary amine of lysine residues, being highly nucleophilic and often present on the surface of proteins, is a common target for chemical crosslinkers.[4] The 2,4-dioxobutanoate portion of the molecule contains a 1,3-dicarbonyl system. Dicarbonyl compounds are known to react with the primary amine of lysine residues, potentially forming Schiff bases or other adducts, leading to the covalent linkage of proteins in close proximity.[5][6]

Part 2: Photocleavage for Simplified Analysis

The ortho-nitrobenzyl group provides the crucial element of photoreversibility. After the crosslinking reaction has been performed and the protein complexes have been isolated, the sample can be irradiated with UV light. This breaks the crosslinker, leaving a modification on each of the previously linked peptides. This cleavage simplifies the subsequent mass spectrometry analysis by allowing for the identification of individual peptides rather than complex, branched structures.

Below is a diagram illustrating the proposed workflow for using this compound for PPI analysis.

G cluster_workflow Experimental Workflow A 1. In Vivo/In Vitro Crosslinking (Incubation with this compound) B 2. Cell Lysis & Protein Complex Isolation (e.g., Immunoprecipitation) A->B Capture of interacting proteins C 3. Photocleavage (UV Irradiation, ~365 nm) B->C Cleavage of crosslinker D 4. Protein Digestion (e.g., Trypsin) C->D Preparation for MS E 5. LC-MS/MS Analysis D->E Separation and fragmentation of peptides F 6. Data Analysis (Identification of modified peptides) E->F Identification of crosslinked peptides

Caption: A generalized workflow for identifying protein-protein interactions using a photocleavable crosslinker.

Detailed Protocols

The following protocols provide a starting point for using this compound in your research. Optimization of parameters such as crosslinker concentration and incubation time may be necessary for your specific application.

Protocol 1: In-Cell Crosslinking of Proteins

This protocol is designed for capturing protein interactions within a cellular context.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cells of interest in culture

  • PBS (phosphate-buffered saline), ice-cold

  • HEPES buffer (or other amine-free buffer), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Lysis buffer (RIPA or other suitable buffer with protease inhibitors)

  • UV lamp with an emission maximum around 365 nm (e.g., Thermo Scientific Pierce UV Lamps)[7]

Procedure:

  • Prepare Crosslinker Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 100 mM. Store in small aliquots at -20°C, protected from light.

  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

  • Crosslinking Reaction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add pre-warmed, amine-free buffer (e.g., HEPES) to the cells. c. Add the crosslinker stock solution to the buffer to achieve a final concentration in the range of 1-5 mM. Gently swirl the plate to mix. d. Incubate for 15-30 minutes at room temperature.

  • Quenching: Add quenching solution to a final concentration of 50-100 mM to stop the crosslinking reaction. Incubate for 15 minutes at room temperature.

  • Cell Lysis: a. Aspirate the quenching solution and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and scrape to collect the lysate. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Complex Isolation: Proceed with your downstream application, such as immunoprecipitation of a bait protein, to isolate the crosslinked complexes.

Protocol 2: Photocleavage and Preparation for Mass Spectrometry

This protocol details the steps for cleaving the crosslinker and preparing the sample for mass spectrometric analysis.

Materials:

  • Isolated protein complexes from Protocol 1

  • UV lamp (~365 nm)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • DTT (dithiothreitol)

  • Iodoacetamide

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Photocleavage: a. Place the isolated protein complexes in a suitable container (e.g., a microcentrifuge tube). b. Irradiate the sample with UV light (~365 nm) for 5-15 minutes on ice. The optimal irradiation time should be determined empirically.

  • Reduction and Alkylation: a. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. b. Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion: a. Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants. b. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: a. Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion. b. Desalt and concentrate the peptides using a C18 StageTip or similar desalting column.

  • LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS. It is advisable to use a data acquisition method that targets higher charge state precursors (3+ and above), as crosslinked peptides are often more highly charged.[8]

Data Analysis and Interpretation

The identification of peptides modified by the cleaved crosslinker is the primary goal of the data analysis. This will require a specialized search strategy.

  • Variable Modification Search: The mass of the remnant of the crosslinker after cleavage must be set as a variable modification on the target amino acid (likely lysine) in your database search software (e.g., MaxQuant, Proteome Discoverer).

  • Specialized Software: Several software packages are designed specifically for the analysis of crosslinking data, such as pLink, MeroX, and MS Annika.[9] These tools can help to identify crosslinked peptides with higher confidence.

Troubleshooting

Problem Possible Cause Solution
Low crosslinking efficiency Insufficient crosslinker concentration or incubation time.Increase the concentration of the crosslinker or extend the incubation time.
Inappropriate buffer (contains primary amines).Use an amine-free buffer such as HEPES or PBS.[3]
Protein aggregation Excessive crosslinking.Reduce the crosslinker concentration and/or incubation time.
No or low signal in MS Inefficient photocleavage.Increase the UV irradiation time or ensure the lamp is at the correct wavelength.
Poor recovery of peptides after cleanup.Optimize the desalting and concentration steps.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate care.

  • Personal Protective Equipment: Wear gloves, a lab coat, and eye protection when handling the compound.

  • Ventilation: Handle the solid and stock solutions in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of the reagent and any contaminated materials in accordance with your institution's chemical waste disposal procedures.

For more detailed safety information, refer to the Safety Data Sheet (SDS) for related nitro-aromatic compounds.

References

  • Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PubMed Central.
  • Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. PMC.
  • PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXID
  • Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. White Rose Research Online.
  • Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. White Rose Research Online.
  • Reactions of a modified lysine with aldehydic and diketonic dicarbonyl compounds: an electrospray mass spectrometry structure/activity study. PubMed.
  • Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. NIH.
  • Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. PubMed.
  • Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonyl
  • Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed.
  • Characterization of protein crosslinks via mass spectrometry and an open-modification search str
  • Global profiling of lysine reactivity and ligandability in the human proteome. PMC.
  • Cross-Linking Mass Spectrometry Data Analysis.
  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)
  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast.
  • Crosslinking Protein Interaction Analysis. Thermo Fisher Scientific - US.
  • A strategy for distinguishing modified peptides based on post-digestion 18O labeling and mass spectrometry. PubMed.
  • Reactions of a modified lysine with aldehydic and diketonic dicarbonyl compounds: an electrospray mass spectrometry structure/activity study. Semantic Scholar.
  • Protein-protein crosslinking - an overview with emphasis on structural biology uses.
  • A journey towards developing a new cleavable crosslinker reagent for in-cell crosslinking. bioRxiv.
  • Investigation of Reactive α-Dicarbonyl Compounds Generated from the Maillard Reactions of l-Methionine with Reducing Sugars via Their Stable Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
  • Interpretable Deep Learning Approaches for the Robust Identification of Peptidoforms in Mass Spectrometry-based Proteomics. MPG.PuRe.

Sources

Application Notes and Protocols for the Derivatization of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is a versatile synthetic intermediate possessing multiple reactive functional groups that can be selectively targeted to generate a diverse array of complex molecules. Its structure, featuring a 2-nitrophenyl group, a 1,3-dicarbonyl system, and a methyl ester, makes it a valuable precursor for the synthesis of various heterocyclic compounds and other derivatized molecules of interest in medicinal chemistry and materials science. The strategic manipulation of these functional groups allows for the construction of molecular scaffolds with potential biological activities.

This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound. The methodologies outlined herein are based on established chemical transformations and are designed to be a practical resource for researchers in organic synthesis and drug development.

Chemical Profile of this compound

PropertyValue
Molecular Formula C₁₁H₉NO₆
Molecular Weight 251.19 g/mol
Appearance Likely a solid
Key Functional Groups 2-Nitrophenyl, β-Ketoester, 1,3-Dicarbonyl
CAS Number Not readily available

The reactivity of this molecule is primarily centered around the nitro group, which can undergo reduction, and the 1,3-dicarbonyl moiety, which is susceptible to a variety of condensation and cyclization reactions.

Derivatization Strategies and Protocols

The derivatization of this compound can be approached through several key strategies, each targeting a specific functional group within the molecule.

Strategy 1: Reductive Cyclization for Quinolone Synthesis (Domino Nitro Reduction-Friedländer Annulation)

The presence of a nitro group ortho to a carbonyl-containing side chain is a classic precursor for the synthesis of quinoline derivatives. A particularly efficient method is a one-pot domino reaction involving the in-situ reduction of the nitro group to an amine, followed by an intramolecular Friedländer annulation.[1]

Scientific Rationale: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[2][3][4] In this case, the reduction of the nitro group of this compound generates the corresponding 2-amino derivative in the presence of an acid catalyst. This intermediate then undergoes an intramolecular condensation and dehydration to form the highly conjugated and stable quinoline ring system. Using a reducing agent like iron powder in acetic acid is advantageous as it is cost-effective and the acidic conditions concurrently catalyze the subsequent cyclization.[1]

Protocol 1: One-Pot Synthesis of Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Ethanol

  • Diatomaceous earth (Celite®)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), iron powder (5.0 mmol), and glacial acetic acid (10 mL).

  • Stir the suspension and heat to reflux (approximately 118 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and dilute with ethanol (20 mL).

  • Filter the mixture through a pad of diatomaceous earth to remove the iron salts, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Outcome: This protocol is expected to yield Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry.

Workflow for Reductive Cyclization

start Start: this compound reagents Fe powder, Glacial Acetic Acid start->reagents Add reflux Heat to Reflux (2-4 h) reagents->reflux Reaction workup Cool, Dilute with EtOH, Filter reflux->workup Post-Reaction extraction Extract with Ethyl Acetate, Neutralize workup->extraction purification Dry, Concentrate, Purify extraction->purification product Product: Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate purification->product

Caption: Workflow for the one-pot reductive cyclization to a quinoline derivative.

Strategy 2: Knorr Pyrazole Synthesis

The 1,3-dicarbonyl moiety of the title compound is an ideal substrate for the Knorr pyrazole synthesis, a condensation reaction with a hydrazine derivative.[5][6][7][8] This reaction provides a straightforward route to highly substituted pyrazole compounds.

Scientific Rationale: The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the other carbonyl group, leading to cyclization and dehydration to form the aromatic pyrazole ring.[6][9] The use of a catalytic amount of acid can facilitate the condensation steps.

Protocol 2: Synthesis of Methyl 1-phenyl-5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Add phenylhydrazine (1.1 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography.

Expected Outcome: This protocol should yield Methyl 1-phenyl-5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate. The regioselectivity of the reaction will depend on the relative reactivity of the two carbonyl groups.

Knorr Pyrazole Synthesis Mechanism

start This compound + Phenylhydrazine hydrazone Hydrazone Formation start->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization Nucleophilic Attack dehydration Dehydration cyclization->dehydration product Product: Pyrazole Derivative dehydration->product

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Strategy 3: Selective Nitro Group Reduction and Subsequent Derivatization

Selective reduction of the nitro group to an amine unlocks a wide range of further derivatization possibilities, allowing for the introduction of diverse functionalities.

Scientific Rationale: The selective reduction of an aromatic nitro group in the presence of other reducible functionalities like ketones and esters can be challenging. However, certain reagents and conditions are known to achieve this with high chemoselectivity. Tin(II) chloride in a protic solvent is a classic and effective method for this transformation. The resulting aromatic amine is a versatile functional group that can undergo acylation, sulfonylation, and diazotization, among other reactions.

Protocol 3a: Selective Reduction to Methyl 4-(2-aminophenyl)-2,4-dioxobutanoate

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0 mmol) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC. Gentle heating may be required to drive the reaction to completion.

  • Once the reaction is complete, pour the mixture into a beaker containing ice and water.

  • Carefully neutralize the mixture with saturated sodium bicarbonate solution until a pH of 7-8 is reached. A precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino derivative.

Expected Outcome: This protocol yields Methyl 4-(2-aminophenyl)-2,4-dioxobutanoate, which can be used in subsequent derivatization steps.

Protocol 3b: Acylation of the Amino Group

Materials:

  • Methyl 4-(2-aminophenyl)-2,4-dioxobutanoate

  • Acetyl chloride or acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane

Procedure:

  • Dissolve Methyl 4-(2-aminophenyl)-2,4-dioxobutanoate (1.0 mmol) in dichloromethane (15 mL) in a round-bottom flask.

  • Add pyridine (1.2 mmol) to the solution and cool in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.

Protocol 3c: Diazotization and Sandmeyer Reaction

Scientific Rationale: Primary aromatic amines can be converted to diazonium salts, which are versatile intermediates for introducing a variety of substituents onto the aromatic ring through reactions like the Sandmeyer reaction.[10][11][12]

Materials:

  • Methyl 4-(2-aminophenyl)-2,4-dioxobutanoate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

Procedure:

  • Dissolve Methyl 4-(2-aminophenyl)-2,4-dioxobutanoate (1.0 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL) in a beaker, cooling to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of the copper(I) halide (e.g., CuCl, 1.2 mmol) in concentrated HCl (3 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the halogenated product.

Derivatization of the Amino Group

start Methyl 4-(2-aminophenyl)-2,4-dioxobutanoate acylation Acylation (Acetyl Chloride, Pyridine) start->acylation sulfonylation Sulfonylation (Sulfonyl Chloride, Pyridine) start->sulfonylation diazotization Diazotization (NaNO2, HCl) start->diazotization product_acyl N-Acyl Derivative acylation->product_acyl product_sulfonyl N-Sulfonyl Derivative sulfonylation->product_sulfonyl sandmeyer Sandmeyer Reaction (CuX) diazotization->sandmeyer product_halo Halogenated Derivative sandmeyer->product_halo

Caption: Potential derivatization pathways for the amino-intermediate.

Conclusion

This compound is a highly functionalized molecule that serves as a versatile platform for the synthesis of a wide range of derivatives. The protocols detailed in this guide provide a foundation for exploring its synthetic potential. By strategically targeting the nitro group and the 1,3-dicarbonyl moiety, researchers can access complex molecular architectures, including quinolines and pyrazoles, and introduce a variety of functional groups through the intermediacy of the corresponding aromatic amine. These derivatization methods are valuable tools for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis from a ketoester. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PubMed Central. [Link]

  • Knorr pyrazole synthesis from a ketoester. YouTube. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. In: Name Reactions in Organic Synthesis. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. [Link]

  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. National Institutes of Health. [Link]

  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. ResearchGate. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: a simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. PubMed. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Diazotization of Amines. Chemistry LibreTexts. [Link]

  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). ResearchGate. [Link]

  • Transacylation of alpha-aryl-beta-keto esters. PubMed. [Link]

  • N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Beilstein Journals. [Link]

  • Structure and base catalysed cyclization of methyl (2,6-disubstituted-4-nitrophenylsulphanyl)ethanoates. ResearchGate. [Link]

  • Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives With Friedel-Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. PubMed. [Link]

  • Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. ResearchGate. [Link]

  • Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. MDPI. [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]

Sources

Application Notes and Protocols for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive guide to the handling, storage, and application of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. The protocols and safety information herein are synthesized from established best practices for handling nitroaromatic compounds and β-keto esters, tailored to the specific structural attributes of this molecule.

Compound Profile and Hazard Assessment

This compound is a polyfunctional organic compound featuring a nitroaromatic ring and a β-keto ester moiety. This unique combination of functional groups makes it a valuable precursor in organic synthesis, particularly in the construction of heterocyclic scaffolds. However, these same functional groups necessitate stringent safety protocols due to their inherent reactivity and potential toxicity.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₁₁H₉NO₆Santa Cruz Biotechnology[1]
Molecular Weight 251.19 g/mol Santa Cruz Biotechnology[1]
Appearance Likely a solid (based on similar compounds)N/A
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)N/A

Inferred Hazard Profile:

GHS Hazard Classification (Inferred):

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 3/4Toxic or harmful if swallowed.[3][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4]
Acute Aquatic ToxicityCategory 2Toxic to aquatic life.[3]

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a cautious and well-documented approach to handling this compound is mandatory. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3] The work area should be kept clear of clutter and ignition sources.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound.

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

The following diagram illustrates the workflow for donning and doffing PPE to ensure maximum safety.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Donning_Start Start LabCoat Donning Lab Coat Donning_Start->LabCoat Gloves Donning Gloves LabCoat->Gloves Goggles Donning Goggles Gloves->Goggles FaceShield Donning Face Shield Goggles->FaceShield Donning_End Ready for Work FaceShield->Donning_End Doffing_Start Work Complete RemoveFaceShield Removing Face Shield Doffing_Start->RemoveFaceShield RemoveGoggles Removing Goggles RemoveFaceShield->RemoveGoggles RemoveGloves Removing Gloves RemoveGoggles->RemoveGloves RemoveLabCoat Removing Lab Coat RemoveGloves->RemoveLabCoat WashHands Wash Hands Thoroughly RemoveLabCoat->WashHands Doffing_End Safe Departure WashHands->Doffing_End

Caption: Workflow for donning and doffing Personal Protective Equipment.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and to prevent hazardous situations.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] Refrigeration may be appropriate for long-term storage, but ensure the container is tightly sealed to prevent moisture ingress.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[4] Organic nitro compounds can react violently with these substances.

  • Container: Store in a tightly sealed, clearly labeled container. The label should include the compound name, structure, date received, and any known hazards.

The following decision tree outlines the appropriate storage protocol.

Storage_Protocol Start Compound Received CheckPurity Check Purity and Appearance Start->CheckPurity LabelContainer Label Container with Hazard Information CheckPurity->LabelContainer SelectLocation Select Storage Location LabelContainer->SelectLocation CoolDry Cool, Dry, Well-Ventilated Area SelectLocation->CoolDry AwayFromIncompatibles Away from Incompatible Materials SelectLocation->AwayFromIncompatibles SecureContainer Secure in Tightly Sealed Container CoolDry->SecureContainer AwayFromIncompatibles->SecureContainer LogEntry Log in Chemical Inventory SecureContainer->LogEntry End Properly Stored LogEntry->End

Caption: Decision tree for the proper storage of this compound.

Application Protocol: Synthesis of an Indole-2-Carboxylate Derivative

This compound is an excellent precursor for the synthesis of indole derivatives through reductive cyclization. This protocol outlines a general procedure for this transformation.

Rationale

The ortho-nitro group on the phenyl ring can be selectively reduced to an amine. This newly formed amine can then undergo an intramolecular condensation with one of the carbonyl groups of the β-keto ester chain to form the indole ring system. This is a common and powerful strategy for the synthesis of this important heterocyclic motif.[6][7][8]

Materials and Reagents
  • This compound

  • Palladium on carbon (10 wt. %)

  • Methanol (anhydrous)

  • Hydrogen gas supply

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Carefully add palladium on carbon (10 wt. %, 0.1 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully vent the hydrogen atmosphere and replace it with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired indole-2-carboxylate.

Waste Disposal

Proper disposal of chemical waste is paramount for laboratory safety and environmental protection.

  • Classification: Due to the presence of the nitroaromatic group, any waste containing this compound should be considered hazardous.[9]

  • Collection: Collect all liquid and solid waste in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams, especially strong acids or bases.[10]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Never pour this chemical or its waste down the drain.[9]

The following flowchart outlines the correct waste disposal procedure.

Waste_Disposal Start Waste Generated Classify Classify as Hazardous Waste Start->Classify Segregate Segregate from Incompatible Waste Classify->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Store Store in Designated Waste Area Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Proper Disposal ContactEHS->End

Caption: Flowchart for the safe disposal of waste containing this compound.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds. Retrieved from BenchChem website.[2]

  • Thermo Fisher Scientific. (2015). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.[3]

  • Thermo Fisher Scientific. (n.d.). 4-Nitrophenyl benzoate Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.[11]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]10]

  • Thermo Fisher Scientific. (n.d.). 3-Methyl-4-nitrophenol Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.[4]

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich website.[5]

  • El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5253.[6]

  • Reddit. (2025). 2-nitrophenol waste. Retrieved from [Link]9]

  • ResearchGate. (2023). Bioactive indole-2-carboxylate based compounds. Retrieved from ResearchGate.[7]

  • University of Minnesota. (2016). Nitric Acid Wastes: Preventing Chemical Incompatibility Hazards. Retrieved from YouTube.[12]

  • Royal Society of Chemistry. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Retrieved from [Link]8]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important β-ketoester intermediate. We will delve into the underlying chemical principles to provide actionable, field-proven insights.

Introduction: The Challenge of the Crossed Claisen Condensation

The synthesis of this compound is typically achieved via a crossed or mixed Claisen condensation reaction.[1][2] This involves the reaction between an enolizable ester (methyl acetate) and a non-enolizable ketone partner (2'-nitroacetophenone), facilitated by a strong base. While theoretically straightforward, this reaction is often plagued by low yields due to competing side reactions and equilibrium challenges.

The core of the reaction is the formation of a new carbon-carbon bond, but its success hinges on carefully controlling the reaction conditions to favor the desired product over self-condensation of the ester or other unproductive pathways.[3][4] This guide provides a structured approach to troubleshooting and optimizing this synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section is formatted as a series of common problems encountered during the synthesis. Each question is followed by a detailed analysis of potential causes and recommended solutions.

Q1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

A low yield is the most common issue and can stem from several sources. The root cause is often related to the reaction equilibrium or the generation of side products.

Analysis & Solutions:

  • Base Stoichiometry and Strength: The Claisen condensation requires a stoichiometric amount of a strong base, not a catalytic amount.[5][6][7] The final step of the mechanism is the deprotonation of the product, a β-ketoester, which is more acidic (pKa ≈ 11) than the starting alcohol/ester. This irreversible acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium towards the product.[2][8]

    • Solution: Ensure you are using at least one full equivalent of a strong base relative to the limiting reagent (typically the 2'-nitroacetophenone). Using a stronger base like Sodium Hydride (NaH) or Sodium Amide (NaNH₂) can often improve yields compared to alkoxides like sodium methoxide (NaOMe).[2]

  • Inefficient Enolate Formation: The reaction begins with the formation of an enolate from methyl acetate. If this step is slow or incomplete, the overall reaction rate will suffer.

    • Solution: Consider using a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures to pre-form the enolate of methyl acetate before adding the 2'-nitroacetophenone. This minimizes self-condensation and ensures the ketone is attacked by a ready supply of the nucleophile.

  • Self-Condensation of Methyl Acetate: The enolate of methyl acetate can react with another molecule of methyl acetate to form methyl acetoacetate. This is a significant competing reaction that consumes your nucleophile.

    • Solution: A slow addition of methyl acetate to a mixture of the base and 2'-nitroacetophenone can help maintain a low concentration of the enolizable ester, thus favoring the cross-condensation pathway.

  • Reverse Claisen Reaction: The condensation is reversible. If the product is not effectively stabilized by deprotonation, it can revert to the starting materials.

    • Solution: As mentioned, using a sufficiently strong base in stoichiometric amounts is critical. Additionally, ensure the reaction workup is performed correctly. The final step should be a careful acidification (e.g., with dilute HCl or H₂SO₄) to protonate the product enolate only after the reaction is complete.[5]

Q2: My NMR spectrum shows significant amounts of unreacted 2'-nitroacetophenone even after extended reaction times. How can I drive the reaction to completion?

Poor conversion of the starting ketone points to issues with either reactivity or reaction conditions.

Analysis & Solutions:

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates and yields. Protic solvents (like ethanol) can interfere with the base and enolate.

    • Solution: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) has been shown to significantly improve yields in Claisen-type condensations by effectively solvating the cation of the base and increasing its reactivity.[9][10] Anhydrous Tetrahydrofuran (THF) or diethyl ether are also common choices, especially when using bases like NaH or LDA.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and decomposition, particularly with nitro-containing compounds.

    • Solution: For strong bases like NaH or LDA, the reaction is often started at a lower temperature (0 °C or even -78 °C for LDA) and allowed to slowly warm to room temperature. This controlled approach often leads to cleaner reactions and better yields. If using an alkoxide base, gentle heating (40-55 °C) may be necessary.[10]

Table 1: Comparison of Base/Solvent Systems

BaseSolventTypical Temp.AdvantagesDisadvantages
NaH (Sodium Hydride)Anhydrous THF/DMSO0 °C to RTStrong, non-nucleophilic; drives reaction to completion.Requires strictly anhydrous conditions; flammable H₂ gas byproduct.
NaOMe (Sodium Methoxide)Methanol/THFRT to 50 °CInexpensive, easy to handle.Can lead to transesterification; equilibrium may not favor product as strongly.
LDA (Lithium Diisopropylamide)Anhydrous THF-78 °C to RTVery strong, non-nucleophilic; allows for kinetic control.Requires cryogenic temperatures; must be prepared fresh or carefully stored.
Q3: The reaction workup results in a dark, intractable oil instead of a solid product. What is causing this, and how can I improve my purification?

The presence of a nitro group can lead to colored byproducts, especially under basic conditions. Purification of β-ketoesters can also be challenging.

Analysis & Solutions:

  • Side Reactions: The ortho-nitro group is electron-withdrawing and can activate the aromatic ring for nucleophilic attack or participate in other side reactions under strongly basic conditions, leading to colored impurities.

    • Solution: Maintain the lowest effective reaction temperature and minimize reaction time. Once the reaction is complete (monitored by TLC), proceed immediately to the workup.

  • Improper Quenching/Acidification: A rapid or poorly controlled acidification can cause localized heating and product degradation.

    • Solution: Perform the acidic quench slowly in an ice bath. Pour the reaction mixture into a beaker of ice-cold dilute acid rather than adding acid directly to the reaction flask.

  • Purification Strategy: β-ketoesters can be sensitive to hydrolysis and decarboxylation, especially if heated or exposed to strong acid/base.[11]

    • Solution: Avoid high-temperature distillation. Column chromatography on silica gel is the preferred method. Use a non-polar/polar solvent system (e.g., hexane/ethyl acetate). The product is quite polar, so a gradient elution may be necessary. Recrystallization from a suitable solvent (e.g., ethanol/water or dichloromethane/hexane) can also be effective if a solid can be obtained.

Frequently Asked Questions (FAQs)

  • What is the detailed mechanism for this synthesis? The reaction follows the general mechanism of a Claisen condensation.[4][6][12] It involves (1) formation of a methyl acetate enolate by the base, (2) nucleophilic attack of the enolate on the carbonyl carbon of 2'-nitroacetophenone, (3) elimination of a methoxide leaving group to form the β-dicarbonyl product, and (4) a final, thermodynamically favorable deprotonation of the product by the methoxide generated in step 3. This final step requires the use of a full equivalent of base.[7][8]

  • Why can't I use NaOH or KOH as the base? Hydroxide bases (NaOH, KOH) will readily saponify (hydrolyze) the methyl acetate starting material and the β-ketoester product, leading to carboxylate salts and significantly reducing the yield.[4][12] The base used should ideally be an alkoxide corresponding to the ester's alcohol portion (e.g., sodium methoxide for a methyl ester) to prevent transesterification, or a non-nucleophilic base like sodium hydride (NaH).[4]

  • How does the ortho-nitro group influence the reaction? The nitro group has two main effects. Electronically, it is strongly electron-withdrawing, which makes the ketone carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This is generally favorable for the desired reaction. Sterically, however, its presence in the ortho position can hinder the approach of the nucleophile to the carbonyl group, potentially slowing the reaction rate compared to a para-substituted analogue.

  • What are the key safety precautions for this reaction?

    • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and requires strictly anhydrous solvents.

    • Strong Bases: All strong bases (NaH, NaOMe, LDA) are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

    • Solvents: THF and diethyl ether are flammable. DMSO can enhance the absorption of chemicals through the skin. Always work in a well-ventilated fume hood.

Visualizations and Protocols

Reaction Mechanism and Troubleshooting Logic

To clarify the process, the following diagrams illustrate the reaction pathway and a logical flow for troubleshooting common issues.

Claisen_Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2 & 3: Attack & Elimination cluster_drive Step 4: Driving Force S1 Methyl Acetate + Base (B⁻) E1 Ester Enolate S1->E1 Deprotonation TI Tetrahedral Intermediate E1->TI Nucleophilic Attack K1 2'-Nitroacetophenone K1->TI P1 Product + MeO⁻ TI->P1 Elimination of MeO⁻ PE Product Enolate (Stabilized) P1->PE Deprotonation FP Final Product PE->FP Acid Workup (H₃O⁺) Troubleshooting_Flowchart cluster_sm_yes Conversion Issues cluster_side_yes Selectivity Issues start Low Yield Observed check_sm TLC/NMR shows unreacted 2'-nitroacetophenone? start->check_sm check_side TLC/NMR shows multiple side products? start->check_side sm_yes YES check_sm->sm_yes Yes sm_no NO check_sm->sm_no No side_yes YES check_side->side_yes Yes side_no NO check_side->side_no No sol1 Increase Base Strength (e.g., NaH in THF/DMSO) sm_yes->sol1 sm_no->check_side sol2 Increase Reaction Time/ Controlled Gentle Heating sol1->sol2 sol3 Ensure Anhydrous Conditions sol2->sol3 final_check Review Base Stoichiometry (Ensure >= 1 full equivalent) & Purification Method sol3->final_check sol4 Lower Reaction Temperature (e.g., 0 °C or -78 °C) side_yes->sol4 side_no->final_check sol5 Slowly add methyl acetate to ketone/base mixture sol4->sol5 sol6 Use non-nucleophilic base (NaH, LDA) sol5->sol6 sol6->final_check

Caption: A decision-making flowchart for troubleshooting low yield in the target synthesis.

Detailed Experimental Protocol (Optimized)

This protocol incorporates best practices discussed in the troubleshooting guide, using sodium hydride for improved yield.

Materials:

  • 2'-Nitroacetophenone

  • Methyl acetate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen, add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Washing NaH: Wash the NaH dispersion three times with anhydrous diethyl ether to remove the mineral oil. Carefully decant the ether washings via cannula each time.

  • Solvent Addition: After the final wash, place the flask under a gentle stream of nitrogen to evaporate residual ether. Add anhydrous DMSO (approx. 5-10 mL per gram of 2'-nitroacetophenone) to the flask.

  • Reagent Addition: Dissolve 2'-nitroacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it to the NaH suspension.

  • Enolate Formation & Reaction: Cool the mixture to 0 °C in an ice bath. Add anhydrous methyl acetate (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction flask back to 0 °C. Very slowly and carefully, pour the reaction mixture into a separate beaker containing crushed ice and an excess of cold 1 M HCl (to pH ~2-3). Caution: This step is exothermic and will evolve hydrogen gas if any NaH remains.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound.

References
  • ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. Available at: [Link]

  • Google Patents. EP0986529B1 - Process for the preparation of 1,3-dicarbonyl compounds.
  • Google Patents. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds.
  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Claisen condensation. Available at: [Link]

  • YouTube. Preparation of 1,3-dicarbonyl compounds: Active methylene compounds (EAA, DEM, malononitrile etc.). Available at: [Link]

  • Química Organica.org. Synthesis of 1,3 and 1,5-dicarbonyl compounds. Available at: [Link]

  • YouTube. Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. Available at: [Link]

  • Wikipedia. Claisen condensation. Available at: [Link]

  • National Institutes of Health (NIH). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Available at: [Link]

  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Sciencemadness Discussion Board. purification of ketones. Available at: [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available at: [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction. Available at: [Link]

  • Chemistry LibreTexts. 21.9: The Claisen Condensation Reactions of Esters. Available at: [Link]

  • University of Calgary. Ch21: Claisen condensation. Available at: [Link]

  • University of Liverpool. Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. Available at: [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]

Sources

Technical Support Center: Optimization of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a crossed Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone. In this specific case, 2'-nitroacetophenone reacts with a methyl oxalate derivative (such as dimethyl oxalate) to form the desired β-keto ester.

The presence of the electron-withdrawing nitro group on the phenyl ring introduces specific challenges and considerations that must be addressed for successful reaction outcomes. This guide will walk you through understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of this compound?

A1: The reaction proceeds via a crossed Claisen condensation mechanism.[1][2] The key steps are:

  • Enolate Formation: A strong base abstracts an α-proton from 2'-nitroacetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the methyl oxalate derivative.

  • Elimination: A methoxide ion is eliminated, reforming the carbonyl group and yielding the β-keto ester product.

  • Deprotonation: The newly formed β-keto ester is deprotonated by the base at the acidic methylene group between the two carbonyls. This step is crucial as it drives the reaction to completion.[3][4][5]

  • Protonation: An acidic workup protonates the enolate to yield the final product.

Q2: Why is the choice of base so critical in this reaction?

A2: The base serves two primary functions: to generate the nucleophilic enolate and to deprotonate the final product, which shifts the reaction equilibrium towards the product.[3][4] An appropriate base must be strong enough to deprotonate the 2'-nitroacetophenone (pKa ~19-20 in DMSO) but should not promote side reactions. Using an alkoxide base that matches the ester's alcohol component (e.g., sodium methoxide for dimethyl oxalate) is recommended to prevent transesterification.[6]

Q3: How does the nitro group on the phenyl ring influence the reaction?

A3: The nitro group is a strong electron-withdrawing group, which has several effects:

  • Increased Acidity: It increases the acidity of the α-protons of the 2'-nitroacetophenone, facilitating enolate formation.

  • Increased Electrophilicity: It makes the carbonyl carbon of the acetophenone more electrophilic, which can increase the rate of nucleophilic attack.

  • Stabilization of Intermediates: It can stabilize the negative charge in the transition states and intermediates through resonance and inductive effects.[7][8]

  • Increased Acidity of the Product: The resulting β-keto ester will be more acidic, making the final deprotonation step even more favorable.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Base is too weak or wet: The chosen base may not be strong enough to deprotonate the ketone, or moisture is neutralizing the base. 2. Reaction temperature is too low: Insufficient thermal energy for the reaction to proceed at a reasonable rate. 3. Poor quality starting materials: Degradation or impurities in the 2'-nitroacetophenone or methyl oxalate derivative.1. Use a stronger, anhydrous base: Switch to sodium hydride (NaH) or freshly prepared sodium methoxide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize temperature: While initial deprotonation may be done at a lower temperature, the condensation step may require gentle heating. Monitor the reaction by TLC to find the optimal temperature. 3. Purify starting materials: Recrystallize the 2'-nitroacetophenone and distill the methyl oxalate derivative if their purity is questionable.
Significant Amount of Unreacted 2'-nitroacetophenone 1. Insufficient base: A stoichiometric amount of base is required because it is consumed in the final deprotonation step.[3][4][5] 2. Inefficient enolate formation: The equilibrium between the ketone and its enolate may not favor the enolate sufficiently with the chosen base/solvent system.1. Increase base stoichiometry: Use at least 1.1 to 1.5 equivalents of a strong base like NaH. 2. Change the solvent: A polar aprotic solvent like THF or 1,2-dimethoxyethane can better solvate the cation of the base and promote enolate formation.
Formation of a Self-Condensation Product of 2'-nitroacetophenone 1. Slow addition of the methyl oxalate derivative: If the enolate of the acetophenone is present in high concentration before the methyl oxalate is added, it can react with another molecule of the unreacted ketone.1. Reverse addition: Add the 2'-nitroacetophenone slowly to a mixture of the base and the methyl oxalate derivative. This ensures that the enolate reacts with the oxalate as soon as it is formed.
Product Decomposes During Workup or Purification 1. Harsh acidic or basic conditions: The β-keto ester can be susceptible to hydrolysis and subsequent decarboxylation under strong acidic or basic conditions, especially with heating. 2. Thermal instability: Prolonged heating during purification (e.g., distillation at high temperatures) can lead to decomposition.1. Use a mild acidic workup: Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl or acetic acid in water). 2. Purify using chromatography: Column chromatography on silica gel is generally a milder method of purification than distillation for this type of compound.

Visualizing the Reaction and Troubleshooting

Claisen Condensation Mechanism

Claisen_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2 & 3: Nucleophilic Attack & Elimination cluster_workup Step 4 & 5: Deprotonation & Protonation Ketone 2'-Nitroacetophenone Enolate Keto-Enolate Ketone->Enolate + Base - H₂ Base Base (e.g., NaH) Intermediate Tetrahedral Intermediate Enolate->Intermediate + Dimethyl Oxalate Oxalate Dimethyl Oxalate Product_anion Product Enolate Intermediate->Product_anion - MeO⁻ Final_Product Methyl 4-(2-nitrophenyl) -2,4-dioxobutanoate Product_anion->Final_Product + H₃O⁺ (Workup)

Caption: The reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete? (Monitor by TLC) Low_Yield Low Yield? Start->Low_Yield Yes Failure Reaction Failed Start->Failure No Side_Products Side Products? Low_Yield->Side_Products No Check_Base Check Base: - Strength - Stoichiometry - Anhydrous? Low_Yield->Check_Base Yes Success Isolate Product Side_Products->Success No Check_Addition Reverse Addition? Side_Products->Check_Addition Yes Check_Temp Optimize Temperature Check_Base->Check_Temp Check_Reagents Check Reagent Purity Check_Temp->Check_Reagents Check_Reagents->Success Check_Addition->Success

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2'-Nitroacetophenone

  • Dimethyl oxalate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Wash the NaH with anhydrous hexanes three times to remove the mineral oil, then carefully decant the hexanes.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry of NaH. In the dropping funnel, prepare a solution of 2'-nitroacetophenone (1.0 equivalent) and dimethyl oxalate (1.5 equivalents) in anhydrous THF.

  • Reaction: Cool the NaH slurry to 0 °C using an ice bath. Slowly add the solution from the dropping funnel to the NaH slurry over 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol, followed by water. Carefully pour the reaction mixture into a beaker containing cold 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

References

  • Allen, A. D. Claisen Condensation – Mechanism, Variations & FAQs. Allen Career Institute. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Lumen Learning. How Delocalized Electrons Affect pKa Values. MCC Organic Chemistry. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Borrero, M. F., et al. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules, 2017. [Link]

  • Pratiwi, D., et al. The Influence of Nitro Group on Synthesis. Journal of Chemical and Pharmaceutical Research, 2015.
  • Crash Course. The Aldol and Claisen Reactions: Crash Course Organic Chemistry #44. YouTube, 2022. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Khan, S. H., et al. Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides... Carbohydrate Research, 1990. [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • Google Patents.
  • PubChem. Methyl 4-(4-nitrophenyl)butanoate. [Link]

Sources

Troubleshooting "Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate" protein labeling experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for protein labeling experiments utilizing Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this novel photo-activated, cysteine-reactive probe.

The unique structure of this compound, featuring a photolabile 2-nitrophenyl group and a cysteine-reactive dioxobutanoate moiety, offers exciting possibilities for site-specific protein modification.[1][2] However, as with any advanced chemical tool, experimental success hinges on a clear understanding of its mechanism and potential pitfalls. This guide provides a structured, question-and-answer approach to address common challenges, ensuring the integrity and reproducibility of your results.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your labeling workflow, from initial reaction setup to final analysis. Each entry details the likely causes and provides a step-by-step resolution protocol.

Problem 1: Low or No Labeling Efficiency

You've completed the labeling reaction and subsequent analysis (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry), but the signal from your labeled protein is weak or absent.

Question: I am not seeing any evidence of my protein being labeled. What could be the cause, and how can I fix it?

Answer:

Low labeling efficiency is a common issue that can stem from several factors related to the reagent, the protein, or the reaction conditions. Let's break down the potential causes and solutions.

Potential Cause 1: Incomplete Photolysis (Activation) of the Reagent

The 2-nitrophenyl group requires UV light exposure to be cleaved, activating the reactive moiety.[1][3] Insufficient activation is a primary suspect for failed labeling.

  • Solution:

    • Verify UV Lamp Specifications: Ensure your UV source emits at the optimal wavelength for 2-nitrophenyl cleavage (typically ~365 nm).[4] Check the lamp's age and power output, as performance can degrade over time.

    • Optimize Exposure Time and Distance: Create a time-course experiment, varying the UV exposure time (e.g., 5, 15, 30 minutes) to find the optimal duration. Also, ensure the distance between the lamp and the sample is consistent and minimized.

    • Use a Quartz Cuvette/Plate: Standard polystyrene or other plastic labware can absorb UV light. Use UV-transparent materials like quartz for the photo-activation step.

Potential Cause 2: Inaccessible or Oxidized Cysteine Residue

The dioxobutanoate moiety primarily targets the thiol (-SH) group of cysteine residues.[5] If the target cysteine is buried within the protein's structure or is oxidized, it will not be available for labeling.

  • Solution:

    • Pre-reduce the Protein: Cysteine residues can form disulfide bonds (R-S-S-R), rendering them unreactive. Before adding the labeling reagent, treat your protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred over DTT or BME as it does not have a free thiol group that could react with the labeling reagent.

    • Consider Partial Denaturation: If the cysteine is sterically hindered, a mild denaturant (e.g., low concentrations of urea or guanidinium chloride) can be used to unfold the protein slightly and increase accessibility. This must be carefully optimized to avoid irreversible denaturation.[6]

    • Confirm Cysteine Availability: If possible, use a known, reliable cysteine-reactive probe (e.g., a maleimide-based dye) in a parallel experiment to confirm that the target cysteine is indeed available for labeling under your experimental conditions.[7]

Potential Cause 3: Reagent Instability or Degradation

Like many labeling reagents, this compound can be sensitive to hydrolysis, especially at non-optimal pH or after prolonged storage in solution.[8]

  • Solution:

    • Prepare Fresh Stock Solutions: Always prepare the reagent stock solution (e.g., in DMSO) immediately before use.[8] Avoid repeated freeze-thaw cycles.[9]

    • Control pH: The labeling reaction should be performed in a buffer with a pH range of 7.0-8.0. Highly acidic or basic conditions can lead to reagent degradation.[10][11]

Problem 2: High Background or Non-Specific Labeling

Your target protein is labeled, but you also observe significant labeling of other proteins (in a complex mixture) or multiple sites on your purified protein, leading to a smeared appearance on a gel or complex mass spectrometry data.

Question: My Western blot or gel shows smearing and high background, suggesting non-specific labeling. How can I improve the specificity of the reaction?

Answer:

Non-specific labeling occurs when the reactive probe binds to unintended targets. This can be due to overly harsh conditions or the inherent reactivity of the photo-activated intermediate.

Potential Cause 1: Over-activation or Excessive Reagent Concentration

Too much UV exposure or an excessive molar ratio of the labeling reagent can generate highly reactive species that bind indiscriminately to other amino acid residues or hydrophobic pockets on the protein surface.[8]

  • Solution:

    • Titrate Reagent Concentration: Perform a titration experiment using a range of molar excess ratios of the reagent to the protein (e.g., 1:1, 5:1, 10:1, 20:1).[11] Use the lowest concentration that provides sufficient specific labeling.

    • Optimize UV Exposure: As mentioned previously, excessive UV light can be detrimental. Determine the minimum exposure time required for efficient activation to reduce the formation of non-specific reactive species.[4]

    • Include a Scavenger: In some cases, adding a mild scavenger molecule (e.g., aniline or tryptophan) to the reaction buffer can help quench non-specific reactive intermediates in the bulk solution.

Potential Cause 2: Reaction with Other Nucleophilic Residues

While the primary target is cysteine, other nucleophilic amino acid side chains (like lysine, histidine, or tyrosine) can also react with the probe, particularly at higher pH values or concentrations.[5][12][13][14]

  • Solution:

    • Optimize Buffer pH: Lowering the pH of the reaction buffer towards 7.0 can help protonate other nucleophilic side chains, making them less reactive while still allowing the more nucleophilic thiol group of cysteine to react.

    • Blocking Step: If you are working with a protein that has multiple reactive cysteines but you only want to label a specific one, consider a protection strategy. For example, the CyMPL method uses metal ions to protect the desired cysteine while other cysteines are blocked with a non-fluorescent reagent.[15]

Potential Cause 3: Inefficient Removal of Excess Reagent

Residual, unreacted probe can interfere with downstream analysis, causing high background signals.[7]

  • Solution:

    • Purification: Use size-exclusion chromatography (e.g., a desalting column) or dialysis to efficiently separate the labeled protein from the smaller, unreacted reagent molecules.[7]

    • Precipitation: Protein precipitation (e.g., with ammonium sulfate) can also be an effective method to separate the protein from soluble, unreacted probe.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer composition for the labeling reaction?

  • A1: A phosphate or HEPES buffer at a pH between 7.0 and 7.5 is a good starting point. It is crucial to avoid buffers containing primary amines (like Tris) or thiols (like DTT), as these will compete with the protein for reaction with the probe.

Q2: How should I store the this compound reagent?

  • A2: The solid reagent should be stored desiccated at -20°C and protected from light. Stock solutions in an anhydrous solvent like DMSO should be prepared fresh for each experiment to avoid degradation due to moisture.[8]

Q3: Can I use this reagent for intracellular labeling in live cells?

  • A3: This can be challenging. The UV activation step can cause significant cytotoxicity and phototoxicity in living cells.[4] Additionally, cell permeability of the reagent would need to be determined. For intracellular targets, it is generally recommended to perform the labeling on purified proteins or cell lysates.[16]

Q4: My protein precipitates during the labeling reaction. What can I do?

  • A4: Protein precipitation can be caused by several factors:

    • Solvent Shock: Adding a large volume of the reagent dissolved in an organic solvent (like DMSO) can cause the protein to precipitate. Try to add the reagent in small aliquots while gently vortexing.

    • Over-labeling: Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation.[8] Reduce the reagent-to-protein molar ratio.

    • UV-Induced Damage: High-intensity UV light can cause protein damage and aggregation. Reduce the UV exposure time or intensity.

Q5: How can I confirm that the label is attached to the correct cysteine residue?

  • A5: The gold standard for confirming the site of modification is mass spectrometry. After labeling, the protein can be digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS. The mass shift corresponding to the label will be identified on the peptide containing the modified cysteine.

Section 3: Experimental Workflow & Diagrams

General Protein Labeling Protocol

This protocol provides a starting point for labeling a purified protein with this compound.

  • Protein Preparation:

    • Dissolve the purified protein in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2).

    • If necessary, pre-reduce the protein with 1 mM TCEP for 30 minutes at room temperature to ensure cysteine residues are in their reduced state.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

    • Add the desired molar excess of the labeling reagent to the protein solution. Start with a 10-fold molar excess.

    • Incubate the reaction mixture in the dark for 30 minutes at room temperature to allow for initial non-covalent association.

  • Photo-activation:

    • Transfer the reaction mixture to a UV-transparent cuvette or plate.

    • Expose the sample to a 365 nm UV light source for 15 minutes. Protect from light at all other times.

  • Removal of Excess Reagent:

    • Purify the labeled protein from the unreacted reagent using a desalting column (size-exclusion chromatography) equilibrated with your desired storage buffer.

  • Analysis:

    • Confirm labeling efficiency and specificity using SDS-PAGE (if the label is fluorescent), Western blot, or mass spectrometry.

Visual Workflow for Protein Labeling

G cluster_prep Step 1: Preparation cluster_react Step 2: Reaction & Activation cluster_purify Step 3: Purification cluster_analyze Step 4: Analysis p_prep Prepare Protein in Amine-Free Buffer (pH 7.2) reduct Reduce with TCEP (if necessary) p_prep->reduct add_reagent Add Freshly Prepared Labeling Reagent reduct->add_reagent uv_activate Activate with 365 nm UV Light add_reagent->uv_activate purify Remove Excess Reagent (e.g., Desalting Column) uv_activate->purify analysis Analyze Labeled Protein (SDS-PAGE, MS, etc.) purify->analysis

Caption: A streamlined workflow for photo-activated protein labeling.

Troubleshooting Decision Tree

G start Start: Low/No Labeling check_uv Check UV Activation? start->check_uv check_cys Check Cysteine Availability? start->check_cys check_reagent Check Reagent Integrity? start->check_reagent sol_uv Optimize UV Exposure (Time, Wavelength) Use Quartz Cuvette check_uv->sol_uv Yes sol_cys Pre-reduce with TCEP Consider Mild Denaturant check_cys->sol_cys Yes sol_reagent Use Freshly Prepared Reagent Stock check_reagent->sol_reagent Yes

Caption: Decision tree for troubleshooting low labeling efficiency.

References

  • Biotium. (2022-08-18). Troubleshooting Tips for Fluorescence Staining.
  • Creative Proteomics.Protein Labeling: Methods and Mechanisms.
  • Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. PMC - NIH.
  • BenchChem.Challenges in labeling proteins with low cysteine content.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.RT-PCR Troubleshooting.
  • Bitesize Bio. (2024-12-16). How to Troubleshoot Problems with Fluorescently Tagged Proteins.
  • Geng, J., et al. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. PMC - NIH.
  • LICORbio. (2024-09-19). Troubleshooting | Fluorescence: Detection. YouTube.
  • James, E., & Glembockyte, V. (2013).
  • Technology Networks. (2011-12-01). Optimizing the Labeling of Proteins.
  • Teledyne Vision Solutions.Labeling Proteins For Single Molecule Imaging.
  • Bio-Synthesis. (2023-06-28). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides.
  • Pollegioni, L., et al. (2010). On the reaction of D-amino acid oxidase with dioxygen: O2 diffusion pathways and enhancement of reactivity. PubMed.
  • Molecular Devices.Optimizing the labeling of proteins.
  • Caligiuri, A., et al. (2017). Assays of D-Amino Acid Oxidase Activity. Frontiers.
  • Zhu, Y., & Singh, S. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. NIH.
  • Curieses Andrés, C. M., et al. (2022). Reactive Species on Amino Acids. Encyclopedia MDPI.
  • van Rooden, E. J., et al. (2025). A perspective on cysteine-reactive activity-based probes. RSC Publishing.
  • Fodor, S. P., et al. (2025). Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
  • da Silva, J. G., et al. (2024).
  • Chem-Impex.Methyl 4-(4-methylphenyl)
  • The Organic Chemistry Tutor. (2019-11-05). General Reactivity of Amino Acids. YouTube.
  • Wang, H., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis and Handling of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile β-keto ester in their work. Given its polyfunctional nature, its synthesis—typically via a mixed Claisen condensation—and subsequent handling can be prone to specific side reactions that may impact yield, purity, and experimental outcomes. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction yield is significantly lower than expected, and the crude NMR spectrum is complex, showing multiple unexpected species. What are the most common issues?

Answer: Low yields and a complex product mixture when synthesizing this compound are typically rooted in the inherent reactivity of the starting materials and the product itself. The synthesis, a base-mediated Claisen condensation between an enolizable ester (e.g., methyl acetate) and a non-enolizable ester (methyl 2-nitrobenzoate), is a competitive reaction environment.

The most probable causes for your observations are:

  • Self-Condensation of the Enolizable Ester: Your primary nucleophile, the enolate of methyl acetate, reacts with itself instead of the intended methyl 2-nitrobenzoate.

  • Intramolecular Cyclization: The product, containing an ortho-nitrobenzoyl moiety, can undergo base- or workup-induced intramolecular cyclization.

  • Hydrolysis and Subsequent Decarboxylation: The β-keto ester product is susceptible to hydrolysis during aqueous workup, leading to an unstable β-keto acid that readily decarboxylates.

The following sections will address each of these issues in detail. Below is a general troubleshooting workflow to begin diagnosing the specific problem.

G Start Low Yield / Impure Product NMR Analyze Crude ¹H NMR Start->NMR Check1 Signals for Methyl Acetoacetate present? NMR->Check1 Check2 Signals for 2'-Nitroacetophenone present? Check1->Check2 No Sol1 Self-Condensation Issue. See FAQ #2. Check1->Sol1 Yes Check3 Unusual aromatic signals / loss of ester signal? Check2->Check3 No Sol2 Decarboxylation Issue. See FAQ #4. Check2->Sol2 Yes Sol3 Potential Cyclization. See FAQ #3. Check3->Sol3 Yes End Implement Corrective Protocol Check3->End No / Other Sol1->End Sol2->End Sol3->End

Caption: General troubleshooting workflow for synthesis issues.

Question 2: I've identified a significant amount of methyl acetoacetate in my crude product. Why is this happening and how can I prevent it?

The Problem: The presence of methyl acetoacetate indicates that the enolate of methyl acetate is reacting with another molecule of methyl acetate rather than with the intended electrophile, methyl 2-nitrobenzoate.

The Cause (Diagnosis): This is a classic side reaction in mixed or crossed Claisen condensations.[1][2] The reaction relies on the deprotonation of methyl acetate by a strong base (like sodium methoxide) to form a nucleophilic enolate. If the rate of this enolate attacking another molecule of methyl acetate is competitive with its rate of attacking methyl 2-nitrobenzoate, a mixture of products will form. This is especially problematic if the electrophilicity of the two esters is comparable or if concentrations are not carefully controlled.

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway MA1 Methyl Acetate Enolate1 Methyl Acetate Enolate MA1->Enolate1 Deprotonation Base1 Base (NaOMe) Product Methyl 4-(2-nitrophenyl) -2,4-dioxobutanoate Enolate1->Product Attacks MNB MNB Methyl 2-Nitrobenzoate (Electrophile) MNB->Product MA2 Methyl Acetate Enolate2 Methyl Acetate Enolate MA2->Enolate2 Deprotonation Base2 Base (NaOMe) SideProduct Methyl Acetoacetate Enolate2->SideProduct Attacks another Methyl Acetate MA_elec Methyl Acetate (Electrophile) MA_elec->SideProduct

Caption: Desired vs. side reaction in Claisen condensation.

The Solution (Troubleshooting Protocol): To favor the desired crossed condensation, you must ensure that the enolate forms and reacts with the correct partner selectively.

Protocol 1: Use of a Strong, Non-Nucleophilic Base Instead of a traditional alkoxide base, use a base like Lithium Diisopropylamide (LDA). LDA is a very strong, sterically hindered base that can irreversibly and quantitatively convert methyl acetate to its lithium enolate at low temperatures (-78 °C).[1] This allows you to pre-form the nucleophile completely before introducing the electrophile.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add diisopropylamine to anhydrous THF in a flame-dried flask and cool to -78 °C.

  • LDA Formation: Slowly add an equimolar amount of n-butyllithium (n-BuLi) and stir for 30 minutes at -78 °C.

  • Enolate Formation: Add one equivalent of methyl acetate dropwise to the LDA solution and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Crossed Condensation: Slowly add one equivalent of methyl 2-nitrobenzoate to the enolate solution.

  • Reaction & Quench: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC). Quench the reaction by carefully adding it to a cold, dilute aqueous acid solution (e.g., 1 M HCl).

Question 3: My reaction turned a very dark color, and after workup, I isolated a product that appears to be a cinnoline or quinoline derivative. What happened?

The Problem: The formation of nitrogen-containing heterocyclic compounds indicates an intramolecular cyclization has occurred, involving the ortho-nitro group and the dicarbonyl side chain.

The Cause (Diagnosis): The structure of this compound is predisposed to intramolecular reactions. The ortho-positioning of the nitro group and the ketone creates a reactive scaffold. Under basic conditions, the nitro group can be involved in a reductive cyclization, or an enolate can attack the nitro group, leading to complex rearrangements and cyclization. Several base-mediated intramolecular cyclizations of nitrophenyl compounds are documented in the literature.[3][4][5] For instance, a base can promote an internal redox reaction, followed by condensation and cyclization to form cinnoline derivatives.[5]

G Start Methyl 4-(2-nitrophenyl) -2,4-dioxobutanoate Intermediate Anionic Intermediate (via enolate or direct interaction with nitro group) Start->Intermediate Base-mediated activation Base Strong Base (e.g., NaOMe) Excess / High Temp Cyclization Intramolecular Cyclization & Rearrangement Intermediate->Cyclization Product Cinnoline / Quinoline Derivatives Cyclization->Product

Sources

Technical Support Center: Enhancing the Stability of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the stability characteristics of this molecule and to offer practical solutions for its handling and use in experimental settings. As a molecule possessing both a β-keto ester and a nitroaromatic moiety, its stability in solution is not trivial. This document provides troubleshooting guides and FAQs to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What are the primary chemical features of this compound that make it unstable in solution?

A: The instability of this compound arises from two key functional groups in its structure:

  • β-Keto Ester System: This part of the molecule is susceptible to both acid- and base-catalyzed hydrolysis. The ester can be cleaved by water, especially outside of a neutral pH range, to form an unstable β-keto acid intermediate.[1][2]

  • Nitroaromatic Group: The nitro group (NO₂) is an electron-withdrawing group that can be susceptible to chemical or enzymatic reduction in biological systems.[3] Furthermore, nitroaromatic compounds can be sensitive to light (photodegradation).[4]

Q2: Why is the pH of my solution so critical for the stability of this compound?

A: The pH is the most critical factor governing the stability of the β-keto ester. Under basic conditions (pH > 7.5), the ester is highly susceptible to hydrolysis, which breaks the ester bond.[1][5] Under strongly acidic conditions (pH < 4), the hydrolysis is also accelerated. The product of this hydrolysis is 4-(2-nitrophenyl)-2,4-dioxobutanoic acid. This β-keto acid is itself unstable and can readily undergo decarboxylation (loss of CO₂) with gentle heating to yield 1-(2-nitrophenyl)propane-1,3-dione.[6][7][8] Therefore, maintaining a near-neutral and carefully controlled pH is essential to prevent degradation.

Q3: What is the recommended solvent for preparing a stock solution?

A: For long-term storage, a high-quality, anhydrous aprotic solvent is strongly recommended. Aprotic solvents lack the acidic protons that can participate in hydrolysis. The best choices are:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Aqueous or protic solvents like ethanol and methanol should be avoided for stock solutions as they can lead to slow hydrolysis or transesterification over time.[7]

Q4: How should I store my solutions to maximize shelf-life?

A: Solutions should be stored with the following precautions:

  • Temperature: Store stock solutions at -20°C or, ideally, -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil to prevent potential photodegradation of the nitroaromatic ring.[4]

  • Moisture: Use anhydrous solvents and seal vials tightly with paraffin film to prevent atmospheric moisture from compromising the solution.

Even under these conditions, it is best practice to prepare fresh working solutions from a solid sample or recently-prepared stock solution for each experiment to ensure consistency and accuracy.

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to identifying and solving specific stability-related problems encountered during experiments.

Issue 1: Rapid Loss of Compound in Aqueous Buffers
  • Symptoms: You observe a rapid and time-dependent decrease in the parent compound's peak area by HPLC or LC-MS analysis. Your assay results show lower-than-expected activity or potency.

  • Root Cause Analysis: The most likely cause is the hydrolytic degradation of the β-keto ester, followed by decarboxylation. This process is highly dependent on the pH and temperature of your aqueous buffer. Many standard biological buffers, while seemingly neutral, can have a pH that is high enough to catalyze this degradation over the course of an experiment.

Caption: Primary degradation pathway via hydrolysis and decarboxylation.

Protocol: pH Stability Assessment

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Use non-nucleophilic buffers such as MES, HEPES, or phosphate.

  • Spiking: Add a known concentration of this compound to each buffer at the intended experimental temperature.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench & Analyze: Immediately quench any further reaction by mixing with an equal volume of cold acetonitrile containing 0.1% formic acid. Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the percentage of remaining parent compound against time for each pH. This will reveal the optimal pH range for your experiment's duration.

ParameterRecommendationRationale
pH Range 6.0 - 7.0Minimizes both acid- and base-catalyzed hydrolysis.[1]
Temperature 4°C to Room Temp.Lower temperatures slow down the rate of all chemical reactions, including degradation.
Buffer Choice MES, HEPES, PhosphateAvoid buffers with primary or secondary amines (e.g., Tris) which could potentially react as nucleophiles.
Issue 2: Inconsistent Results in Cell-Based or Biological Assays
  • Symptoms: High variability and poor reproducibility in results from experiments involving cell culture, tissue homogenates, or plasma.

  • Root Cause Analysis: In addition to pH-mediated hydrolysis in the assay medium (typically pH 7.2-7.4), the nitroaromatic group may be susceptible to enzymatic reduction by cellular components, such as nitroreductases. This creates new, unintended metabolites and reduces the concentration of the active parent compound.[3]

AssayTroubleshooting Start Inconsistent Assay Results Check1 Is the compound stable in cell-free assay medium? Start->Check1 Step1 Perform time-course stability study in medium at 37°C. Analyze by LC-MS. Check1->Step1 Test Result1_Yes Yes, stable. Step1->Result1_Yes Outcome Result1_No No, degrades. Step1->Result1_No Outcome Check2 Is the compound stable in the presence of cells/lysate? Result1_Yes->Check2 Fix1 Optimize buffer pH or reduce incubation time. Result1_No->Fix1 Fix1->Start Re-evaluate Step2 Incubate with cells or lysate. Analyze supernatant/lysate for parent compound and metabolites. Check2->Step2 Test Result2_Yes Yes, stable. Step2->Result2_Yes Outcome Result2_No No, degrades. Step2->Result2_No Outcome End Problem Resolved Result2_Yes->End Fix2 Suspect metabolic instability (e.g., nitro reduction). Consider using cell-free system or metabolic inhibitors. Result2_No->Fix2 Fix2->Start Re-design Experiment

Caption: Logical workflow for troubleshooting assay instability.

  • Minimize Pre-incubation: Prepare working dilutions of the compound in your final assay medium immediately before adding it to the cells or biological matrix. Avoid letting the compound sit in warm aqueous media for extended periods.

  • Run Parallel Stability Controls: In every experiment, include control wells/tubes containing the compound in the assay medium without the biological component (cells, enzyme, etc.). Incubate these controls under the exact same conditions and for the same duration. Analyze them alongside your experimental samples to quantify non-biological degradation.

  • Assess Metabolic Stability: To test for nitro-reduction, incubate the compound with your biological system (e.g., hepatocytes, cell lysate) and analyze the samples by LC-MS, specifically looking for the mass of the corresponding amino- substituted metabolite.

Section 3: Analytical Monitoring Protocol

A robust analytical method is crucial for accurately assessing stability.

Protocol: General Purpose HPLC Method for Stability Monitoring

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to an appropriate wavelength (a UV scan should be performed, but 254 nm is a common starting point for aromatic compounds).

  • Injection Volume: 10 µL.

  • Analysis: Monitor the peak area of the parent compound over time. The appearance of new, earlier-eluting peaks may indicate the formation of more polar degradation products.

This guide provides a framework for understanding and mitigating the stability challenges associated with this compound. By carefully controlling pH, temperature, solvent, and light exposure, and by validating stability within your specific experimental system, you can ensure the generation of reliable and reproducible data.

References

  • V.P. & R.P.T.P Science College. CHEMISTRY OF β-DICARBONYL COMPOUNDS. [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-82. [Link]

  • Rahil, J., & Pratt, R. F. (1976). The alkaline hydrolysis of .beta.-dicarbonyl compounds. Journal of the American Chemical Society. [Link]

  • ResearchGate. Overview of assays for hydrolysis of β -keto esters. [Link]

  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Industrial & Engineering Chemistry Research. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Rahil, J., & Pratt, R. F. (1976). On the Alkaline Hydrolysis of /3-Dicarbonyl Compounds. Journal of the American Chemical Society. [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters. [Link]

  • Gricman, Ł., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS ONE. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Campbell, A. D., & Lawrie, K. W. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]

  • Professor Dave Explains. (2018). Reactions of Beta-Dicarbonyl Compounds. YouTube. [Link]

  • Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

  • Szaleniec, M., et al. (2013). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Gricman, Ł., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS ONE. [Link]

  • Gricman, Ł., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PubMed. [Link]

Sources

Technical Support Center: Reaction Monitoring for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of this β-keto ester using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Introduction to the Synthesis and Analysis

The synthesis of this compound, a β-keto ester, typically involves a Claisen condensation or a similar C-C bond-forming reaction.[1] Accurate monitoring of these reactions is crucial to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions for improved yield and purity. TLC and HPLC are two of the most powerful and commonly used techniques for this purpose.[2]

This guide provides practical, field-tested insights into overcoming common challenges associated with the chromatographic analysis of this and similar molecules, including the potential for keto-enol tautomerism which can complicate separations.[3][4]

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the TLC and HPLC analysis of your reaction.

Thin-Layer Chromatography (TLC) Troubleshooting

Question 1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

Answer: Streaking on a TLC plate is a common issue that can obscure results. The primary causes are typically sample overloading or inappropriate solvent polarity.[5]

  • Sample Overloading: You may be applying too much of your reaction mixture to the TLC plate.[6] To resolve this, dilute your sample with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting. A concentration of around 1% is often a good starting point.[6]

  • Inappropriate Solvent System: If the polarity of your mobile phase is too high, polar compounds in your mixture may travel up the plate as a streak rather than distinct spots. Conversely, a solvent system with too low a polarity may cause your compounds to remain at the baseline. Try adjusting the ratio of your solvents. For a compound like this compound, a good starting point for your mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][7] Experiment with different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to achieve optimal separation.

  • Acidic or Basic Compounds: The presence of acidic or basic impurities or the nature of the compound itself can lead to streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase can often resolve this by neutralizing the active sites on the silica gel.[8]

Question 2: I don't see any spots on my TLC plate after development, even under UV light. What should I do?

Answer: The absence of spots can be perplexing. Here are several potential reasons and solutions:

  • Insufficient Concentration: Your sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration of the analyte on the plate.[5]

  • Compound is Not UV-Active: While the aromatic nitro group in your target compound suggests it should be UV-active, it's possible that at very low concentrations it's difficult to visualize.[2] Try alternative visualization techniques. An iodine chamber is a good general-purpose method for visualizing organic compounds.[9] Staining with a permanganate solution can also be effective for compounds with functional groups that can be oxidized.

  • Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above the spotting line on your TLC plate, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[6] Ensure the solvent level is always below your initial spots.[10]

  • Reaction Failure: It's also possible that the reaction has not proceeded as expected, and there is no product to detect. Always run a standard of your starting material alongside your reaction mixture to confirm that at least the starting material is visible.[11]

Question 3: My reactant and product spots have very similar Rf values, making it difficult to monitor the reaction's progress. How can I improve the separation?

Answer: Poor separation between the reactant and product is a common challenge. Here's how to address it:

  • Optimize the Mobile Phase: This is the most critical factor. You need to fine-tune the polarity of your solvent system. Try a less polar mobile phase to increase the retention of both compounds on the silica gel, which may enhance the separation between them. Small, incremental changes to the solvent ratio can have a significant impact.

  • Use a "Co-spot": A co-spot, where you apply both the starting material and the reaction mixture to the same lane on the TLC plate, is an invaluable tool.[12] If the reactant and product are different, you should see two distinct spots in the co-spot lane. If they are the same, you will see a single, potentially elongated, spot. This helps to confirm if a new product has formed, even if the separation is minimal.

  • Try a Different Solvent System: If adjusting the ratio of your current solvent system doesn't work, try a different combination of solvents. For example, you could try a mixture of dichloromethane and methanol.[13]

  • Consider 2D TLC: For very complex mixtures or difficult separations, you can run the TLC in one direction with one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. This can help to resolve spots that are close together in a single dimension.[14]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question 1: I'm seeing a broad, tailing peak for my product. What could be the cause?

Answer: Peak tailing in HPLC can compromise the accuracy of your quantification. Several factors can contribute to this issue:

  • Column Overload: Injecting too much sample can lead to peak tailing.[15] Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica packing material of the column. Adding a small amount of a competing agent, like triethylamine for basic compounds or trifluoroacetic acid for acidic compounds, to the mobile phase can help to sharpen the peaks.

  • Mismatched Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[16]

  • Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape. If you've tried other solutions without success, it may be time to replace your column.[15]

Question 2: My baseline is drifting or noisy. How can I get a stable baseline?

Answer: A stable baseline is essential for accurate integration and quantification. Baseline issues can stem from several sources:

  • Mobile Phase Issues: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.[16] Also, make sure the components of your mobile phase are well-mixed. If you are running a gradient, ensure the pump is functioning correctly.

  • Detector Lamp Instability: The lamp in your UV detector has a finite lifespan. A failing lamp can cause baseline noise and drift.[17]

  • Column Bleed: If you are running a gradient with a high percentage of organic solvent, you may see a rising baseline due to the stationary phase "bleeding" off the column.[16]

  • Contamination: Contamination in the mobile phase, the column, or the detector cell can all lead to baseline problems.[18] Ensure you are using high-purity solvents and that your system is clean.

Question 3: I'm observing two closely eluting peaks where I expect to see one for my product. Could this be due to keto-enol tautomerism?

Answer: Yes, it is highly likely that you are observing the separation of the keto and enol tautomers of this compound.[4] β-dicarbonyl compounds are known to exist as an equilibrium mixture of these two forms.[19]

  • Confirmation: To confirm this, you can try changing the temperature of the column. Increasing the temperature may cause the two peaks to coalesce into a single, broader peak as the rate of interconversion between the tautomers increases.[20] Conversely, lowering the temperature may improve the separation of the two tautomers.[3]

  • pH of the Mobile Phase: The pH of the mobile phase can also influence the keto-enol equilibrium.[21] Experimenting with different pH values (using appropriate buffers) may help to either resolve the two peaks or merge them into one.

  • Method Development: If you need to quantify the total amount of product, you may need to develop a method that either fully separates the two tautomers for individual integration or conditions that cause them to elute as a single peak.

Experimental Protocols

Protocol 1: TLC Monitoring of the Reaction

This protocol provides a general procedure for monitoring the synthesis of this compound by TLC.

Materials:

  • Silica gel TLC plates (e.g., Merck silica gel 60 F-254)[22]

  • TLC developing chamber

  • Capillary tubes for spotting[22]

  • Mobile phase: A mixture of hexanes and ethyl acetate (start with a 4:1 ratio and optimize as needed)[22]

  • UV lamp (254 nm)[22]

  • Iodine chamber (optional)[9]

Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[10] Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm (ensure it is below the starting line on your plate).[10] Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes.

  • Spot the TLC Plate:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "Co" lane, spot the starting material, and then, on top of the same spot, apply the reaction mixture.

    • In the "RM" lane, spot a sample of your reaction mixture.[11]

    • Keep the spots small and concentrated.[8]

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber.[10] Make sure the solvent front does not go past the top of the plate.

  • Visualize the Results: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely. Visualize the spots under a UV lamp.[9] Circle the spots with a pencil. You can also use an iodine chamber for visualization if needed.

  • Interpret the Results: The reaction is complete when the spot corresponding to the starting material has disappeared from the "RM" lane, and a new spot for the product is clearly visible.[23]

Protocol 2: HPLC Method Development for Reaction Monitoring

This protocol outlines a starting point for developing an HPLC method for the analysis of this compound.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A reversed-phase C18 column is a good starting point for this type of molecule.[24]

Mobile Phase:

  • A mixture of water (A) and acetonitrile or methanol (B) is a common choice for reversed-phase HPLC.[25]

  • You may need to add a modifier, such as 0.1% formic acid or acetic acid, to both mobile phase components to improve peak shape.

Initial Method Parameters:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or determine the λmax of your compound)
Injection Volume 10 µL
Column Temperature 30 °C

Method Optimization:

  • Adjust the gradient profile to achieve the best separation between your starting materials, product, and any impurities.[26]

  • If you observe peak tailing, consider adjusting the pH of the mobile phase or trying a different organic modifier (e.g., methanol instead of acetonitrile).

  • If you suspect keto-enol tautomerism, try adjusting the column temperature to see its effect on the chromatogram.[4]

Visual Diagrams

Reaction_Monitoring_Workflow cluster_TLC TLC Analysis cluster_HPLC HPLC Analysis prep_tlc Prepare TLC Plate & Chamber spot_tlc Spot SM, Co, and RM prep_tlc->spot_tlc dev_tlc Develop Plate spot_tlc->dev_tlc vis_tlc Visualize (UV, Stain) dev_tlc->vis_tlc interpret_tlc Interpret Results vis_tlc->interpret_tlc decision Reaction Complete? interpret_tlc->decision prep_hplc Prepare Mobile Phase & Sample inject_hplc Inject Sample prep_hplc->inject_hplc run_hplc Run Gradient Method inject_hplc->run_hplc detect_hplc Detect at λmax run_hplc->detect_hplc analyze_hplc Analyze Chromatogram detect_hplc->analyze_hplc analyze_hplc->decision start Start Reaction sample Take Aliquot from Reaction Mixture start->sample cluster_TLC cluster_TLC sample->cluster_TLC Quick Check cluster_HPLC cluster_HPLC sample->cluster_HPLC Quantitative Analysis decision->sample No end Work-up Reaction decision->end Yes

Caption: Workflow for reaction monitoring using TLC and HPLC.

TLC_Troubleshooting cluster_streaking Streaking Spots cluster_no_spots No Spots Visible cluster_poor_sep Poor Separation problem TLC Problem Observed streak Streaking problem->streak no_spots No Spots problem->no_spots poor_sep Poor Separation problem->poor_sep sol_overload Dilute Sample streak->sol_overload sol_polarity Adjust Solvent Ratio streak->sol_polarity sol_acid_base Add Acid/Base Modifier streak->sol_acid_base sol_conc Concentrate Sample Spot no_spots->sol_conc sol_vis Use Alternative Visualization no_spots->sol_vis sol_solvent_level Check Solvent Level no_spots->sol_solvent_level sol_mobile_phase Optimize Mobile Phase poor_sep->sol_mobile_phase sol_cospot Use a Co-spot poor_sep->sol_cospot sol_2d_tlc Try 2D TLC poor_sep->sol_2d_tlc

Caption: Troubleshooting common TLC problems.

References

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from [Link]

  • TLC Monitoring of Reaction Progress. (2025, October 14). Coconote. Retrieved from [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). ResearchGate. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • TLC Tips. (n.d.). University of Rochester. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. Retrieved from [Link]

  • HPLC SEPARATION OF KETO AND ENOL TAUTOMERS OF SEVERAL KETONES AT LOW TEMPERATURES. (n.d.). Oxford Academic. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. Retrieved from [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (n.d.). MDPI. Retrieved from [Link]

  • Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek. Retrieved from [Link]

  • Keto-enol tautomerism. (2007, March 9). Chromatography Forum. Retrieved from [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? (2014, January 9). ResearchGate. Retrieved from [Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16). YouTube. Retrieved from [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (n.d.). PMC - NIH. Retrieved from [Link]

  • Common Issues in HPLC Analysis. (n.d.). Medikamenter Quality Services. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Retrieved from [Link]

  • How To: Monitor by TLC. (n.d.). University of Rochester. Retrieved from [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Retrieved from [Link]

  • Synthesis of B-keto esters. (n.d.). Google Patents.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved from [Link]

  • HPLC method development for aldehydes and ketones. (2013, February 11). Chromatography Forum. Retrieved from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). NIH. Retrieved from [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (2013, April 30). ACS Publications. Retrieved from [Link]

  • Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Why the second reaction of my synthesis is not completing/working acc to TLC despite following a published method? (2023, November 2). ResearchGate. Retrieved from [Link]

  • How are compounds that are unstable at room temperature characterised using HPLC? (2017, August 7). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides... (n.d.). PubMed. Retrieved from [Link]

  • Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. (n.d.). J&K Scientific. Retrieved from [Link]

  • β-dicarbonyl Compounds in Organic Synthesis. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Enhanced Stability Stationary Phases for HPLC. (n.d.). LCGC International. Retrieved from [Link]

  • Effect of HPLC binary mobile phase composition on the analysis of carbonyls. (2025, August 10). Retrieved from [Link]

Sources

Overcoming low reactivity of "Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. This document provides in-depth troubleshooting advice and practical solutions for researchers, chemists, and drug development professionals encountering reactivity challenges with this versatile but sometimes problematic building block. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate your synthetic challenges successfully.

Introduction to the Molecule

This compound is a β,δ-diketoester featuring a sterically demanding and strongly electron-withdrawing ortho-nitrophenyl group. This unique structure makes it a valuable precursor for synthesizing a variety of heterocyclic systems, particularly quinolines and related scaffolds. However, its reactivity profile is complex. The very features that make it synthetically useful—the acidic methylene protons, multiple electrophilic carbonyl centers, and the reactive nitro group—are also the source of common experimental challenges, often manifesting as low or no reactivity, incomplete conversions, or significant side product formation.

This guide is structured to address these issues directly in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its reactivity?

A1: Three key features govern the reactivity of this compound:

  • The β,δ-Dicarbonyl System: The protons on the C3 methylene group are acidic (pKa ~11-13), readily forming an enolate that can act as a nucleophile. The C2 and C4 carbonyl carbons are electrophilic and susceptible to nucleophilic attack.

  • The ortho-Nitro Group: This group exerts a powerful influence. Its steric bulk can hinder the approach of nucleophiles or reagents to the adjacent C4 carbonyl.[1][2] Furthermore, crystallographic studies of similar ortho-nitroaryl compounds show the nitro group often rotates out of the aromatic plane to relieve this strain, which can alter its electronic (resonance) effect on the molecule's reactivity.[3]

  • A Reducible Nitro Group: The nitro group itself is susceptible to reduction under various conditions (e.g., catalytic hydrogenation, dissolving metals), typically converting to an aniline. This transformation is often a key step in planned synthetic sequences, such as reductive cyclizations.[4]

Q2: How should I handle and store this compound to ensure its stability?

A2: As a β-diketoester, this compound can be sensitive to hydrolysis, particularly under strong acidic or basic conditions which can lead to decarboxylation.[5] It should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake. Use anhydrous solvents and oven-dried glassware for all reactions to maintain its integrity.

Q3: The compound appears to exist as an enol. How does this affect my experiment?

A3: Like most β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomers. This is the thermodynamically stable form and is often the true reactant in many transformations. The formation of a stable, conjugated enol or enolate can sometimes render the molecule less reactive than expected towards certain electrophiles or nucleophiles. Be aware that this equilibrium exists and can be influenced by solvent polarity and pH.

Troubleshooting Guide: Overcoming Low Reactivity

This section addresses specific experimental failures. We have divided it into two common scenarios: (A) Reactions where the nitro group is a spectator and (B) Reductive cyclization reactions.

Scenario A: Low Reactivity in Non-Reductive Transformations

This scenario applies to reactions like C3-alkylation, acylation, or nucleophilic addition at C2/C4 where the nitro group is intended to remain intact.

Problem 1: My base-mediated C3-alkylation/acylation is failing or giving low yields.

  • Possible Cause 1: Incorrect Base Strength. A base that is too weak may not deprotonate the C3 position effectively. Conversely, a very strong base (like LDA or NaH) might form a highly stable, delocalized enolate that is a poor nucleophile. The electron-withdrawing nitro group increases the acidity of the C3 protons, making this balance critical.[5]

  • Solution Strategy:

    • Use a Stoichiometric Amount of Base: A full equivalent of base is often required because the β-ketoester product is itself acidic and will be deprotonated, driving the reaction.[5]

    • Optimize Base Choice: Start with a moderately strong base like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃). If the reaction is sluggish, consider a stronger, non-nucleophilic base like sodium hydride (NaH). Avoid bases that can cause transesterification (e.g., using NaOMe with an ethyl ester).[5]

    • Consider Lewis Acid Catalysis: In some cases, a Lewis acid can activate the electrophile without requiring the formation of a free enolate, bypassing the issue of low enolate reactivity.

Problem 2: Nucleophilic addition to the C4-carbonyl (the one next to the nitro-aromatic ring) is not occurring.

  • Possible Cause 1: Steric Hindrance. This is the most likely culprit. The bulky ortho-nitro group physically blocks the trajectory of the incoming nucleophile.[1][2]

  • Solution Strategy:

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Monitor carefully for decomposition.

    • Use a Smaller Nucleophile: If the reaction design allows, switching to a sterically less demanding nucleophile can significantly improve success rates.

    • Employ a More Reactive Reagent: For instance, in a Grignard reaction, consider switching from a Grignard reagent to a more reactive organolithium reagent.

    • Target the C2-Carbonyl: Recognize that the C2-carbonyl is sterically much more accessible. If your synthetic plan can be adapted, targeting this position for nucleophilic addition is more likely to succeed.

Scenario B: Failures in Reductive Cyclization for Heterocycle Synthesis

This is a common application, for example, in the synthesis of quinolines via a modified Friedländer or related synthesis. The process involves an initial condensation/cyclization followed by reduction of the nitro group to an amine, which then attacks a carbonyl intramolecularly.

Problem 3: The initial acid- or base-catalyzed condensation with another reactant fails.

  • Possible Cause 1: Unfavorable Reaction Conditions. Classical quinoline syntheses are notoriously sensitive. Strong acids can lead to charring and polymerization, while strong bases can promote unwanted aldol self-condensation of the reaction partner.[6][7]

  • Solution Strategy:

    • Catalyst Screening: The Friedländer synthesis can be catalyzed by either acids (Brønsted or Lewis) or bases.[8] Systematically screen catalysts like p-toluenesulfonic acid (p-TsOH), piperidine, or modern catalysts like Sc(OTf)₃.[5]

    • Temperature Control: Start at a lower temperature and slowly increase it. Overheating is a common cause of side product formation, especially polymerization.[7]

    • Water Removal: For condensation reactions, removing the water formed can be crucial to drive the equilibrium toward the product. Use a Dean-Stark apparatus or add molecular sieves.

Problem 4: The reaction stalls after the initial condensation, and the nitro group is not reduced and/or the final cyclization does not occur.

  • Possible Cause 1: Ineffective Reducing Agent. The chosen reducing agent may not be suitable for converting the nitro group to an amine under the reaction conditions, or it may be incompatible with other functional groups.

  • Solution Strategy:

    • Staged vs. One-Pot Approach: Consider a two-step process. First, perform the condensation to form the intermediate. Isolate and purify it. Then, subject this intermediate to specific reducing conditions for the reductive cyclization.

    • Choice of Reducing Agent: Common methods for nitro group reduction include:

      • Catalytic Hydrogenation: H₂, Pd/C is highly effective but will also reduce alkenes.

      • Transfer Hydrogenation: Ammonium formate with Pd/C is often milder.

      • Metal Reductants: Iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are classic and effective choices for reducing aromatic nitro groups in the presence of carbonyls.[4]

    • Ensure Proper pH for Cyclization: The final ring-closing step (amine attacking the carbonyl) is often pH-dependent. After reduction, the reaction may need to be heated or treated with a catalytic amount of acid to facilitate the final dehydration and aromatization step.

Data Summary & Workflow Visualization

Table 1: Troubleshooting Quick Reference
Problem Primary Cause Recommended Solutions
Failed C3-AlkylationIncorrect base strength / Unreactive enolateUse stoichiometric NaOEt or K₂CO₃; Consider NaH; Avoid mismatched alkoxides.
Failed C4-Nucleophilic AdditionSteric hindrance from o-nitro groupIncrease temperature; Use smaller nucleophiles; Target the less hindered C2-carbonyl.
Failed Condensation (Cyclization)Harsh conditions, side reactionsScreen catalysts (p-TsOH, piperidine); Control temperature carefully; Remove water.
Stalled Reductive CyclizationIneffective reduction or cyclizationSwitch to a two-step process; Use Fe/AcOH or SnCl₂ for reduction; Adjust pH for final cyclization.
Experimental Workflow: Troubleshooting a Failed Reductive Cyclization

The following diagram outlines a logical decision-making process for troubleshooting a common one-pot reductive cyclization reaction to form a quinoline scaffold.

G start Reaction Failed: Low Yield or No Product check_sm Analyze Crude Mixture (TLC, LC-MS, 1H NMR) start->check_sm sm_only Only Starting Material (SM) Observed? check_sm->sm_only intermediate Intermediate Formed? (e.g., non-cyclized, nitro-reduced) sm_only->intermediate No cond_fail Condensation Failed. Increase temperature. Screen catalysts (acid/base). Ensure water removal. sm_only->cond_fail Yes side_products Complex Mixture / Side Products? intermediate->side_products No reduc_fail Reduction Failed. Change reducing agent (e.g., H2/Pd-C -> Fe/AcOH). intermediate->reduc_fail No (Nitro intact) cycl_fail Cyclization Failed. Add catalytic acid (p-TsOH). Increase temperature post-reduction. intermediate->cycl_fail Yes (Amine formed) sp_remedy Side reactions dominating. Lower temperature. Change catalyst. Consider a two-step protocol. side_products->sp_remedy Yes end Reaction Optimized cond_fail->end reduc_fail->end cycl_fail->end sp_remedy->end

Caption: Troubleshooting workflow for a failed reductive cyclization.

Optimized Protocol Example: Synthesis of Methyl 2-hydroxy-4-methylquinoline-3-carboxylate

This protocol is a representative example of a reductive cyclization, where the low reactivity of the initial condensation and the efficiency of the subsequent reduction are critical.

Reaction Scheme: this compound reacts with acetone under basic conditions, followed by reductive cyclization using iron in acetic acid to yield the quinoline product.

Materials & Reagents:

ReagentM.W.AmountMoles
This compound251.192.51 g10.0 mmol
Acetone58.0820 mL-
Piperidine85.150.42 g (0.5 mL)5.0 mmol
Iron Powder (<325 mesh)55.853.35 g60.0 mmol
Glacial Acetic Acid60.0540 mL-
Ethanol46.0750 mL-

Step-by-Step Procedure:

  • Initial Condensation:

    • To a solution of this compound (10.0 mmol) in acetone (20 mL), add piperidine (5.0 mmol).

    • Stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the consumption of the starting material and formation of a new, higher Rf spot corresponding to the non-cyclized intermediate.

  • Reductive Cyclization:

    • To the reaction mixture, add ethanol (50 mL) and glacial acetic acid (40 mL).

    • Heat the mixture to 60 °C with vigorous stirring.

    • Add iron powder (60.0 mmol) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 80 °C.

    • After the addition is complete, heat the reaction at reflux (approx. 85-90 °C) for 2 hours. Monitor by TLC or LC-MS until the intermediate is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethyl acetate (3 x 20 mL).

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to yield the final quinoline product.

References

  • BenchChem Technical Support. (2025). Preventing side product formation in quinoline synthesis. [URL: https://www.benchchem.
  • BenchChem Technical Support. (2025). Overcoming challenges in the synthesis of substituted quinolines. [URL: https://www.benchchem.com/tech-support/overcoming-challenges-in-the-synthesis-of-substituted-quinolines]
  • Majumdar, K. C., & Chattopadhyay, B. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4982631/]
  • BenchChem Technical Support. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. [URL: https://www.benchchem.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7265908/]
  • Pearson Education. (n.d.). Rank the following compounds from most reactive to least reactive toward nucleophilic addition. [URL: https://www.pearson.com/en-us/higher-education/products-services-teaching/learning-engagement-tools/mastering/chemistry.html]
  • Organic Chemistry Stack Exchange. (2013). Order of reactivity of carbonyl compounds to Nucleophilic addition reaction. [URL: https://chemistry.stackexchange.com/questions/9839/order-of-reactivity-of-carbonyl-compounds-to-nucleophilic-addition-reaction]
  • Hanson, J. R., Hitchcock, P. B., & Toche, F. (2008). The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. ResearchGate. [URL: https://www.researchgate.net/publication/250193952_The_Rotation_of_the_Nitro_and_Formyl_Groups_Relative_to_the_Aromatic_Ring_in_Some_ortho-nitroarylaldehydes]
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. [URL: https://www.scbt.
  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.04%3A_Nucleophilic_Addition_Reactions_of_Aldehydes_and_Ketones]
  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. [URL: https://www.reddit.com/r/Mcat/comments/7u22j7/how_does_steric_hindrance_affect_reactivity_of/]
  • Shipilovskikh, D. A., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-intramolecular-cyclization-and-of-2-(2-(-Shipilovskikh-Lipin/1b5f6e8e8d3b9c8a9f4e5c7c1b3f2e1a0d9e4c5f]
  • ResearchGate. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. [URL: https://www.researchgate.net/publication/366295050_Synthesis_intramolecular_cyclization_and_anti-inflammatory_activity_of_substituted_2-2-Furan-2-carbonylhydrazono-4-oxobutanoic_Acids]
  • Igidov, N. M., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta. [URL: https://journals.urfu.ru/index.php/chimica/article/view/5160]
  • Hellel, D., et al. (2025). A MEDT investigation of mechanism and selectivities of the intramolecular [3+2] cycloaddition reaction of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxide. Progress in Reaction Kinetics and Mechanism. [URL: https://www.pubmanu.com/pub/38318721/A-MEDT-investigation-of-mechanism-and-selectivities-of-the-intramolecular-3-2-cycloaddition-reaction-of-E-N-2-methylbut-2-en-1-yl-thio-1H-indol-3-yl-methylene-methanamine-oxide]
  • Martínez-Jarquín, S., et al. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6095116/]
  • National Center for Biotechnology Information. (n.d.). Methyl 4-(4-nitrophenyl)butanoate. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/140721]
  • PubChem. (n.d.). 4-[(2-naphthylmethyl)(3-nitrophenyl)amino]-2,4-dioxobutanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-(2-naphthylmethyl)(3-nitrophenyl)amino-2_4-dioxobutanoic-acid]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2795191]
  • National Center for Biotechnology Information. (n.d.). Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2772206]

Sources

Technical Support Center: Purification of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

I. Understanding the Compound

This compound is a key organic intermediate. Its purity is paramount for the success of subsequent synthetic steps and the integrity of research data. The presence of a nitro group and multiple carbonyl functionalities can present unique purification challenges, including potential thermal instability and susceptibility to certain nucleophiles.

Chemical Structure:

Key Properties:

PropertyValueSource
Molecular FormulaC11H9NO6[1]
Molecular Weight251.19 g/mol [1]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid organic compounds, but it is not without its pitfalls.[2]

Question 1: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming an immiscible liquid phase.[3][4] This is a common problem when the melting point of the compound is lower than the boiling point of the chosen solvent.[5] Impurities can also lower the melting point of your compound, exacerbating this issue.

Causality & Solution Workflow:

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Expert Tip: For nitroaromatic compounds, a mixed solvent system, such as ethanol-water or acetone-hexane, can often provide the ideal solubility profile for successful recrystallization.[6]

Question 2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve it?

Answer:

A low recovery rate is a frequent issue in recrystallization.[3] Several factors can contribute to this problem.

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[4][6]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution.[4]

  • Premature Crystallization: If the compound crystallizes too quickly, especially during a hot filtration step, you can lose a substantial amount of product.[3]

    • Solution: Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and depositing crystals prematurely.

  • Inadequate Cooling: Not cooling the solution to a low enough temperature will result in a lower yield as more of the compound remains dissolved.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath to maximize crystal formation.[6]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[5]

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[5]

Question 3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

Answer:

The failure of crystals to form is usually due to either the solution not being supersaturated or the nucleation process not being initiated.

Inducing Crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[5]

  • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will provide a template for further crystal growth.[7]

  • Reducing Solvent Volume: It's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling it again.[3][4]

  • Consider a Different Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.[6] You may need to screen for a more suitable solvent or solvent system.

Column Chromatography Issues

Flash column chromatography is a common and effective method for purifying organic compounds.[8]

Question 4: My compound is not moving from the origin on the TLC plate, even with a very polar solvent system. How can I purify it using column chromatography?

Answer:

If your compound has very low mobility on a standard silica gel TLC plate, it indicates strong adsorption to the stationary phase.

Strategies for Highly Polar Compounds:

  • Change the Stationary Phase:

    • Alumina: Alumina can be a good alternative to silica gel. It is available in acidic, neutral, and basic forms, allowing you to choose one that is most compatible with your compound.[8]

    • Reverse-Phase Silica: For highly polar compounds, reverse-phase chromatography, where the stationary phase is nonpolar (like C18-bonded silica) and the mobile phase is polar (like water/methanol or water/acetonitrile), can be very effective.[9]

  • Modify the Mobile Phase:

    • Add a Small Amount of Acid or Base: For acidic or basic compounds, adding a small percentage of a modifier like acetic acid or triethylamine to the eluent can improve peak shape and mobility by suppressing ionization.

  • Dry Loading Technique: If your compound has poor solubility in the eluent, you can use a dry loading method.

    • Dissolve your crude compound in a suitable volatile solvent.

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to get a dry powder of your compound adsorbed onto the silica.

    • Carefully load this powder onto the top of your column.[9]

Question 5: I see multiple spots on my TLC plate after running the column, and my compound seems to be in all of them. What could be the issue?

Answer:

This can be a frustrating situation and often points to compound decomposition on the silica gel.[8]

Troubleshooting Compound Instability on Silica:

Caption: Decision-making process for handling compound instability during column chromatography.

Expert Tip: Before committing to a large-scale column, run a small "stability TLC." Spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots, your compound is likely degrading on the silica.[8]

III. Step-by-Step Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent system should be determined experimentally on a small scale first.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude compound in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[10] Common choices include ethanol, methanol, ethyl acetate, or a mixed solvent system like ethanol/water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid dissolves completely.[7]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure your filtration setup is pre-heated to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.[7]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase.

  • TLC Analysis:

    • Develop a suitable solvent system using TLC that gives your desired compound an Rf value of approximately 0.2-0.4 and separates it well from impurities.[11]

  • Column Packing:

    • Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and apply pressure (e.g., with a hand pump or nitrogen gas) to force the solvent through the column at a steady rate.

  • Fraction Collection:

    • Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify which ones contain the pure compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

IV. References

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (2016, April 15). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Analytical Toxicology. (2017, July 14). Thin–layer Chromatography (TLC). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(4-nitrophenyl)butanoate. Retrieved from [Link]

  • Khan, S. H., Jain, R. K., Abbas, S. A., & Matta, K. L. (1990). Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and a related 4-nitrophenyl alpha-D-mannotrioside. Carbohydrate research, 198(2), 259–273. [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • (n.d.). Polystyryl-BEMP as an efficient recyclable catalyst for the nucleophilic addition of nitroalkanes to α,β-unsaturated carbonyls under solvent- free condition - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(2-naphthylmethyl)(3-nitrophenyl)amino]-2,4-dioxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-((3-nitrophenyl)methylene)-3-oxobutanoate, (2E)-. Retrieved from [Link]

  • Ebel, K., et al. (2015). Method for preparing 2-methyl-4-phenylbutan-2-OL. U.S. Patent No. 8,993,812 B2. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • (2015). Process for the preparation of apixaban. WO2015162551A1. Retrieved from

  • ResearchGate. (2025, October 12). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

  • MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

  • ResearchGate. (2023, November 15). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Identification in the Synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we address common challenges and questions related to byproduct formation during its synthesis, primarily via the Claisen condensation of 2'-nitroacetophenone with a dialkyl oxalate. Our goal is to provide you with the expertise and validated protocols necessary to troubleshoot your experiments effectively, ensuring the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound and what are its key components?

The most common and effective method for synthesizing this compound is a mixed or "crossed" Claisen condensation.[1][2][3] This reaction involves the nucleophilic addition of an enolate to an ester. In this specific synthesis, the key players are:

  • Nucleophile (Enolate Donor): 2'-nitroacetophenone. The α-hydrogens on the methyl group adjacent to the ketone are acidic and can be removed by a strong base to form an enolate.

  • Electrophile (Acceptor): Dimethyl oxalate (or diethyl oxalate).[2][4] This reagent is ideal because it lacks α-hydrogens and therefore cannot undergo self-condensation, which simplifies the product mixture.[1][4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the 2'-nitroacetophenone. Sodium methoxide (for dimethyl oxalate) or sodium ethoxide (for diethyl oxalate) are typically used. A full equivalent of the base is necessary to drive the reaction to completion, as the product β-keto ester is itself acidic and will be deprotonated by the base.[5][6]

The overall reaction results in the formation of a carbon-carbon bond, yielding the desired β-keto ester.[5][6]

Q2: I'm seeing an unexpected peak in my NMR/Mass Spec that I suspect is a byproduct. What are the most likely side reactions?

Byproduct formation in a Claisen condensation can arise from several sources. Based on the reactants and conditions, here are the most probable side reactions you may be encountering:

  • Self-Condensation of 2'-nitroacetophenone: While the Claisen condensation is the desired pathway, the enolate of 2'-nitroacetophenone can also react with another molecule of itself in an aldol-type condensation. This is generally less favorable than the reaction with the highly electrophilic dimethyl oxalate, but it can occur, especially if the reaction conditions are not optimized.

  • Hydrolysis of the Ester: The methyl ester of the product is susceptible to hydrolysis back to the carboxylic acid, particularly during the aqueous workup. If your workup is too acidic or basic, or if the mixture is heated for an extended period, you may see the corresponding carboxylic acid.

  • Decarboxylation: As a β-keto ester, the product can undergo decarboxylation (loss of CO2) if subjected to harsh acidic or thermal conditions. This would result in the formation of 1-(2-nitrophenyl)butane-1,3-dione.

  • Incomplete Reaction: Unreacted 2'-nitroacetophenone and dimethyl oxalate will be present if the reaction does not go to completion. This can be due to an insufficient amount of base, low reaction temperature, or short reaction time.

Q3: My yield is lower than expected, and I have a complex mixture of products. How can I optimize the reaction to favor the desired product?

Low yields and product mixtures are common issues that can often be resolved by carefully controlling the reaction conditions. Here are some key parameters to consider:

  • Choice of Base and Solvent: The base should correspond to the alcohol of the ester (e.g., sodium methoxide with dimethyl oxalate) to prevent transesterification byproducts. The solvent should be the corresponding alcohol (e.g., methanol).

  • Stoichiometry: Using an excess of the dialkyl oxalate can help to ensure that the enolate of 2'-nitroacetophenone preferentially reacts with it rather than undergoing self-condensation.[1] A full equivalent of the base is crucial to deprotonate the product and drive the equilibrium forward.[5][6]

  • Temperature Control: The initial enolate formation should be carried out at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. The reaction can then be allowed to warm to room temperature.

  • Order of Addition: It is often best to add the 2'-nitroacetophenone slowly to a pre-mixed solution of the base and the dialkyl oxalate in the solvent. This ensures that the generated enolate is in the presence of a high concentration of the electrophile, favoring the desired crossed Claisen condensation.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a more in-depth guide to identifying and dealing with specific byproducts.

Observed Issue Potential Byproduct Molecular Weight ( g/mol ) Identification Method Causality and Mitigation Strategy
Peak with m/z ~330 in Mass SpecAldol Self-Condensation Product of 2'-nitroacetophenone (after dehydration)312.28LC-MS, ¹H NMRCause: The enolate of 2'-nitroacetophenone attacks another molecule of itself. Mitigation: Add the 2'-nitroacetophenone slowly to the reaction mixture containing an excess of dimethyl oxalate. Ensure efficient stirring and maintain a low temperature during addition.
Peak with m/z 237.17 in Mass SpecHydrolyzed Product: 4-(2-nitrophenyl)-2,4-dioxobutanoic acid237.17LC-MS, IR (broad O-H stretch)Cause: The methyl ester is hydrolyzed during aqueous workup. Mitigation: Use a mild acidic workup (e.g., dilute HCl or NH₄Cl) and keep the temperature low. Avoid prolonged exposure to acidic or basic conditions.
Unreacted Starting Material2'-nitroacetophenone 165.15TLC, GC-MS, ¹H NMRCause: Incomplete reaction. Mitigation: Ensure one full equivalent of a strong, dry base (e.g., sodium methoxide) is used. Allow for sufficient reaction time. Check the purity of starting materials.
Unreacted ReagentDimethyl Oxalate 118.09GC-MS, ¹H NMR (singlet ~3.9 ppm)Cause: Used in excess. Mitigation: This is often expected as an excess is used to drive the reaction. It can be removed during purification (e.g., recrystallization or chromatography).
Experimental Workflow for Byproduct Analysis

To effectively identify byproducts, a systematic analytical approach is necessary.

Side_Reactions SM 2'-nitroacetophenone Enolate P Methyl 4-(2-nitrophenyl) -2,4-dioxobutanoate (Desired Product) SM->P Claisen Condensation (Desired Path) AC Aldol Condensation Byproduct SM->AC Aldol Reaction (Side Path) H Hydrolysis Byproduct P->H Hydrolysis DMO Dimethyl Oxalate DMO->P SM2 2'-nitroacetophenone (Ketone) SM2->AC Workup Aqueous Workup (H₂O, H⁺/OH⁻) Workup->H

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Crosslinking Chemistries: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular biology and drug development, understanding and manipulating protein interactions is paramount. Chemical crosslinking serves as a powerful tool to elucidate protein structure, map interaction interfaces, and create stable bioconjugates. This guide provides an in-depth comparison of various crosslinking agents, with a particular focus on the strategic advantages of different reactive chemistries. While the specific compound "Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate" is not a recognized crosslinking agent in commercially available literature, its name suggests a nitrophenyl moiety, a key component of photoreactive crosslinkers. This guide will, therefore, use this as a starting point to delve into a comparative analysis of major crosslinking strategies.

The Principle of Covalent Capture: An Introduction to Chemical Crosslinking

Chemical crosslinkers are molecules that contain two or more reactive ends capable of forming covalent bonds with specific functional groups on proteins or other biomolecules[1][2]. By linking molecules, we can "capture" transient interactions, stabilize protein complexes for structural analysis, immobilize molecules onto surfaces, and construct complex bioconjugates like antibody-drug conjugates (ADCs)[2][3]. The choice of a crosslinking agent is dictated by the experimental goal, the nature of the target molecules, and the desired properties of the final crosslinked product. Key considerations include the reactivity of the crosslinker, the length and composition of its spacer arm, its cleavability, and its solubility.

A Comparative Analysis of Crosslinking Chemistries

The diverse landscape of crosslinking agents can be broadly categorized based on their reactive groups. Here, we compare several widely used classes of crosslinkers.

Photoreactive Crosslinkers: Capturing Interactions with Light

The "nitrophenyl" group hinted at in the initial topic is characteristic of a class of photoreactive crosslinkers. These agents remain inert until activated by UV light, offering precise temporal and spatial control over the crosslinking reaction[4][].

Mechanism of Action: Photoreactive crosslinkers typically contain functional groups like aryl azides, diazirines, or benzophenones[][6]. Upon exposure to a specific wavelength of UV light, these groups form highly reactive intermediates (e.g., nitrenes or carbenes) that can react non-specifically with nearby C-H, N-H, or O-H bonds[6][7]. This non-specific insertion allows for the capture of interacting molecules that may lack specific nucleophilic residues at their interface.

Advantages:

  • Temporal Control: The reaction is initiated only upon light exposure, allowing for precise timing of the crosslinking event[].

  • Capture of Transient Interactions: The ability to activate the crosslinker at a specific moment is ideal for trapping fleeting molecular interactions.

  • Non-specific Labeling: Can label molecules that lack common nucleophilic residues[7].

Disadvantages:

  • Low Reaction Yields: The highly reactive intermediates can react with water, leading to lower crosslinking efficiency.

  • Potential for Photodamage: Prolonged UV exposure can damage biological samples.

  • Complex Product Mixtures: Non-specific reactions can lead to a heterogeneous mixture of crosslinked products, complicating analysis[7].

Workflow for Photoreactive Crosslinking

Caption: A generalized workflow for a photoreactive crosslinking experiment.

Amine-Reactive Crosslinkers: Targeting Abundant Functional Groups

This is one of the most common classes of crosslinkers, primarily targeting the primary amines found in the side chains of lysine residues and at the N-terminus of proteins[8]. N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive group[8][9][10][11].

Mechanism of Action: The NHS ester reacts with a primary amine via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct[9][12]. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) where the primary amines are deprotonated and thus more nucleophilic[8][9].

Homobifunctional Amine-Reactive Crosslinkers: These possess two identical amine-reactive groups (e.g., two NHS esters). Examples include Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3). They are used to crosslink proteins within a complex or to form intramolecular crosslinks[1][4].

Advantages:

  • High Reactivity and Efficiency: The reaction with primary amines is generally rapid and efficient under physiological conditions[8].

  • Abundant Targets: Lysine residues are common in most proteins, providing numerous potential crosslinking sites[11].

Disadvantages:

  • Susceptibility to Hydrolysis: NHS esters can hydrolyze in aqueous solutions, competing with the desired aminolysis reaction[8][9].

  • Potential for Polymerization: With homobifunctional crosslinkers, there is a risk of uncontrolled polymerization if the protein concentration is too high[2].

Reaction Mechanism of an NHS Ester with a Primary Amine

Caption: Formation of a stable amide bond via an NHS ester reaction.

Heterobifunctional Crosslinkers: Controlled, Step-wise Conjugation

These crosslinkers possess two different reactive groups, allowing for sequential, controlled conjugation of two different molecules[1][2]. A common example is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which contains an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group[3][13][14].

Mechanism of Action: The two-step process involves first reacting the more labile group (often the NHS ester) with the first protein. After removing the excess unreacted crosslinker, the second protein containing a sulfhydryl group (from a cysteine residue) is added to react with the maleimide group, forming a stable thioether bond[3].

Advantages:

  • Controlled Conjugation: The sequential nature of the reaction minimizes the formation of unwanted polymers[1].

  • High Specificity: Allows for the specific linking of two different biomolecules.

  • Versatility: Widely used in the creation of antibody-drug conjugates, immunoassays, and other targeted bioconjugates[3][13].

Disadvantages:

  • Requires Specific Functional Groups: The target molecules must possess the corresponding reactive groups (e.g., a primary amine and a free sulfhydryl).

  • More Complex Protocols: The two-step procedure is more involved than a one-step reaction.

Zero-Length Crosslinkers: Direct Covalent Bonding

Unlike other crosslinkers that introduce a spacer arm, zero-length crosslinkers mediate the direct covalent bonding of two functional groups without adding any atoms to the final product[15][16]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a prime example, facilitating the formation of an amide bond between a carboxyl group (aspartic or glutamic acid) and a primary amine (lysine)[15][17][18].

Mechanism of Action: EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond[15][18]. The reaction is often performed in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to increase efficiency by forming a more stable amine-reactive intermediate[17][19].

Advantages:

  • No Spacer Arm: Creates a direct bond, which is useful for mimicking natural peptide bonds and for applications where a spacer might be sterically hindering[15].

  • Reversible Intermediate: The O-acylisourea intermediate is unstable in water and will revert to the original carboxyl group if it does not react with an amine, reducing the formation of "dead-end" products[15].

Disadvantages:

  • Requires Accessible Carboxyl and Amine Groups: The interacting residues must be in close proximity for the reaction to occur.

  • Potential for Intramolecular Crosslinking: EDC can catalyze the formation of crosslinks within a single protein if both reactive groups are present and accessible.

Aldehyde-Based Crosslinkers: Classical Fixatives

Aldehydes like formaldehyde and glutaraldehyde are widely used as fixatives in cell biology and histology to preserve cellular architecture[20][21]. They form crosslinks between various functional groups, primarily primary amines[20].

Mechanism of Action:

  • Formaldehyde: Reacts with primary amines to form a Schiff base, which can then react with another amine or other nucleophilic groups to form a methylene bridge[22][23]. The chemistry of formaldehyde crosslinking in cells is complex and can involve multiple reaction products[24][25].

  • Glutaraldehyde: As a dialdehyde, it can react with primary amines to form imines[20]. In solution, glutaraldehyde exists as a mixture of monomers, hydrates, and polymers, and its crosslinking mechanism can be complex, often involving the formation of polymeric crosslinks[26][27][28][29].

Advantages:

  • Effective Fixatives: Excellent at preserving cellular and tissue morphology.

  • Broad Reactivity: Can crosslink a wide range of biomolecules.

Disadvantages:

  • Toxicity: Both formaldehyde and glutaraldehyde are toxic and require careful handling.

  • Reversibility (Formaldehyde): Formaldehyde crosslinks are reversible with heat, which can be an advantage or disadvantage depending on the application[23].

  • Complex Chemistry (Glutaraldehyde): The polymeric nature of glutaraldehyde reactions can make it difficult to achieve precise and defined crosslinking[28].

Summary of Crosslinker Characteristics

Crosslinker Class Reactive Groups Target Functional Groups Spacer Arm Cleavable? Key Features
Photoreactive Aryl azides, DiazirinesC-H, N-H, O-H bonds (non-specific)VariableNoLight-activated, temporal control
Amine-Reactive (Homobifunctional) NHS estersPrimary aminesVariableSome versions availableHigh reactivity with abundant groups
Heterobifunctional e.g., NHS ester + MaleimidePrimary amines + SulfhydrylsVariableSome versions availableControlled, sequential conjugation
Zero-Length Carbodiimides (e.g., EDC)Carboxyls + Primary amines0 ÅNoForms a direct amide bond
Aldehydes AldehydesPrimarily primary aminesVariableReversible (Formaldehyde)Effective fixatives, broad reactivity

Experimental Protocols

General Protocol for Amine-Reactive Crosslinking with BS3 (Water-Soluble)
  • Prepare Protein Solution: Dissolve the protein(s) of interest in a non-amine-containing buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5.

  • Prepare Crosslinker Stock: Immediately before use, dissolve BS3 in the reaction buffer.

  • Crosslinking Reaction: Add the desired molar excess of BS3 to the protein solution. A common starting point is a 25- to 50-fold molar excess.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C. Longer incubation times at lower temperatures can reduce non-specific reactions.

  • Quench Reaction: Add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench the reaction by consuming any unreacted BS3. Incubate for 15 minutes.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Two-Step Protocol for Heterobifunctional Crosslinking with SMCC
  • Reaction with First Protein (Amine-Containing): a. Dissolve the first protein in a non-amine, non-sulfhydryl buffer at pH 7.2-8.0. b. Add a 10- to 20-fold molar excess of SMCC (dissolved in an organic solvent like DMSO or DMF) to the protein solution. c. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: a. Remove unreacted SMCC using a desalting column or dialysis against a suitable buffer (e.g., PBS).

  • Reaction with Second Protein (Sulfhydryl-Containing): a. Add the maleimide-activated first protein to the second protein containing a free sulfhydryl group. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol.

  • Analysis: Analyze the resulting conjugate.

Conclusion

The selection of a crosslinking agent is a critical decision that profoundly impacts the outcome of an experiment. While the initially proposed "this compound" is not a recognized crosslinker, the structural hint of a nitrophenyl group provides a valuable entry point into the discussion of photoreactive crosslinkers. By understanding the distinct mechanisms, advantages, and limitations of different crosslinking chemistries—from the light-activated precision of photoreactive agents to the robust efficiency of amine-reactive NHS esters, the controlled conjugation of heterobifunctional linkers, and the direct bond formation by zero-length reagents—researchers can make informed choices to effectively probe the molecular intricacies of their systems. This guide serves as a foundational resource for designing and executing successful crosslinking experiments in the dynamic fields of life sciences and drug discovery.

References

  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific Inc. Link

  • Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Connective Tissue Research. Link

  • Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. Link

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. Wikipedia. Link

  • Probing structures of large protein complexes using zero-length cross-linking. Protein Science. Link

  • Zero Length Crosslinkers. CovaChem. Link

  • On the Efficiency of NHS Ester Cross-Linkers for Stabilizing Integral Membrane Protein Complexes. Journal of the American Society for Mass Spectrometry. Link

  • Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen. Connective Tissue Research. Link

  • SMCC. Aestus Biotechnology. Link

  • Zero-Length Crosslinkers. Santa Cruz Biotechnology. Link

  • Amine-Reactive Crosslinker Overview. Creative Proteomics. Link

  • SMCC crosslinker. MedKoo Biosciences. Link

  • EDC Protein Crosslinker for Coupling Amine and Carboxyl groups. G-Biosciences. Link

  • Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. bioRxiv. Link

  • The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences. Link

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). ProteoChem. Link

  • A Deep Dive into NHS Ester Crosslinkers: An In-depth Technical Guide. Benchchem. Link

  • LC-SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxy-(6-amidocaproate)). Thermo Fisher Scientific Inc.. Link

  • Glutaraldehyde Cross-Linking. ResearchGate. Link

  • Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry. Link

  • Chemical mechanism of formaldehyde crosslinking. ResearchGate. Link

  • Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules. Link

  • Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. The Hebrew University of Jerusalem. Link

  • Crosslinkers. Sigma-Aldrich. Link

  • Protein Crosslinking. Thermo Fisher Scientific Inc.. Link

  • Protein Crosslinking Reagents and Application. Creative Proteomics. Link

  • Glutaraldehyde. Wikipedia. Link

  • Protein cross-linker. MedChemExpress. Link

  • How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties. ACS Applied Polymer Materials. Link

  • Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate. Analytical Chemistry. Link

  • Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes. Cold Spring Harbor Protocols. Link

  • Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics. Link

  • Photoreactive Crosslinking Services. BOC Sciences.

  • Photo-reactive Crosslinkers. TCI Chemicals. Link

  • Synthesis of Photoreactive Mass Spec Cleavable Crosslinkers to Study Protein-Protein Interactions. eScholarship, University of California. Link

Sources

Navigating the Proteomic Landscape: A Comparative Guide to Cleavable Cross-Linkers for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics, understanding the dynamic web of protein-protein interactions (PPIs) is paramount to unraveling cellular function and disease mechanisms. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions, providing spatial constraints that help to elucidate protein structures and interaction interfaces.[1][2] The choice of the cross-linking reagent is a critical determinant of the success and depth of any XL-MS study.[1] While a plethora of cross-linkers exist, this guide focuses on a crucial class: cleavable cross-linkers.

This guide will provide a comparative analysis of alternatives to photocleavable linkers, with a specific focus on those incorporating a 2-nitrophenyl group, a common photocleavable moiety. While the specific compound "Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate" is not a widely documented cross-linker in proteomics literature, its core structure points to the broader and more established class of 2-nitrobenzyl-based photocleavable reagents. We will delve into the mechanisms, advantages, and limitations of these photocleavable linkers and compare them with other prevalent cleavable cross-linker types, including those susceptible to cleavage within the mass spectrometer (MS-cleavable), by acid, and through reduction.

The Rationale for Cleavable Cross-Linkers in XL-MS

The primary challenge in XL-MS is the confident identification of cross-linked peptides from a complex mixture of linear (un-cross-linked) and monolinked peptides.[1] Cross-linked peptides are typically low in abundance and generate complex tandem mass spectra that are challenging for database search algorithms to interpret. This complexity arises from the fragmentation of two peptide chains simultaneously, often referred to as the "n² problem".[1]

Cleavable cross-linkers elegantly circumvent this issue. By breaking the linker at a defined point, the cross-linked peptide pair is separated into its constituent linear peptides, which can then be individually sequenced by subsequent fragmentation (MS³). This simplification of the fragmentation spectra significantly enhances the confidence of peptide identification.

Figure 1: A generalized workflow for a cross-linking mass spectrometry (XL-MS) experiment utilizing a cleavable cross-linker.

Photocleavable Cross-Linkers: The Power of Light

Photocleavable cross-linkers, often incorporating a 2-nitrobenzyl group, offer a distinct advantage in their orthogonal cleavage mechanism.[3] Cleavage is triggered by UV light, a non-chemical stimulus that can be precisely controlled in time and space.

Mechanism of Action

The 2-nitrobenzyl moiety undergoes a photochemical rearrangement upon irradiation with UV light (typically around 340-365 nm), leading to the cleavage of the ester or ether linkage connecting it to the peptide. This process generates a 2-nitrosobenzaldehyde or related byproduct and releases the two peptides.

Figure 2: Simplified schematic of the photocleavage of a 2-nitrobenzyl-based cross-linker.

Advantages:
  • Orthogonal Cleavage: Cleavage is independent of the mass spectrometer's fragmentation method and chemical environment, offering high specificity.

  • Temporal and Spatial Control: UV light can be applied at a specific time point in the workflow, for instance, after LC separation but before MS analysis (on-line cleavage).[3]

  • Mild Conditions: Cleavage does not require harsh chemicals that could potentially modify the peptides.

Disadvantages:
  • Potential for Side Reactions: UV irradiation can potentially damage certain amino acid residues.

  • Incomplete Cleavage: The efficiency of photocleavage can be variable, leading to a mix of cleaved and uncleaved species.

  • Specialized Equipment: On-line photocleavage requires modification of the mass spectrometer's ion source. Off-line cleavage introduces an additional sample handling step.[3]

  • Limited Commercial Availability: While the 2-nitrobenzyl chemistry is well-established, the variety of commercially available photocleavable cross-linkers for proteomics is more limited compared to other cleavable types.

MS-Cleavable Cross-Linkers: Cleavage in the Gas Phase

Mass spectrometry-cleavable (MS-cleavable) cross-linkers have gained significant popularity due to their seamless integration into the MS workflow. These reagents contain bonds that are labile under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) conditions.

Prominent Examples: DSSO and DSBU

Two of the most widely used MS-cleavable cross-linkers are Disuccinimidylsulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU).[1][4] Both are amine-reactive, targeting lysine residues.

  • DSSO (Disuccinimidylsulfoxide): Contains a sulfoxide bond that readily cleaves under CID, producing characteristic fragment ions that serve as a signature for cross-linked peptides.

  • DSBU (Disuccinimidyl dibutyric urea): Features a urea linkage that also fragments predictably in the gas phase.[4]

Figure 3: Gas-phase cleavage of an MS-cleavable cross-linker during MS/MS analysis.

Advantages:
  • Simplified Workflow: Cleavage occurs directly in the mass spectrometer, eliminating extra sample handling steps.

  • Characteristic Signatures: The predictable fragmentation patterns of the linker simplify the identification of cross-linked peptides in complex spectra.[4]

  • Commercial Availability: A wide range of MS-cleavable cross-linkers with different spacer arm lengths and reactive groups are commercially available.

  • Improved Sequence Coverage: Studies have shown that MS-cleavable linkers like DSSO can lead to better fragmentation of the peptide backbone compared to non-cleavable linkers, resulting in higher sequence coverage.[5][6]

Disadvantages:
  • Fragmentation Energy Dependence: The efficiency of linker cleavage versus peptide backbone fragmentation can depend on the collision energy used.

  • Data Analysis Software: Specialized software is required to recognize and interpret the characteristic fragmentation patterns.

Acid-Cleavable Cross-Linkers: A pH-Sensitive Switch

Acid-cleavable linkers offer another orthogonal cleavage strategy, relying on a change in pH to break the cross-link. These linkers often incorporate functionalities like acetals or silyl ethers that are stable at neutral pH but hydrolyze under acidic conditions.

Mechanism of Action

The cross-linked proteins or peptides are treated with a strong acid, such as trifluoroacetic acid (TFA), which protonates the labile group and triggers its hydrolysis, releasing the individual peptides.

Advantages:
  • Orthogonal Cleavage: The cleavage is independent of the mass spectrometry process.

  • Potentially High Cleavage Efficiency: With appropriate reaction conditions, high cleavage efficiency can be achieved.

Disadvantages:
  • Harsh Conditions: The use of strong acids can potentially lead to unwanted side reactions, such as formylation of peptides if formic acid is used.

  • Sample Handling: Requires an additional off-line cleavage step and subsequent sample clean-up before MS analysis.

  • Limited In-Vivo Applicability: The requirement for acidic conditions makes them unsuitable for in-vivo cross-linking studies where physiological pH must be maintained.

Disulfide-Based Cross-Linkers: A Redox-Controlled Release

Cross-linkers containing a disulfide bond are a classic example of a chemically cleavable linker. The disulfide bond is stable under many conditions but can be readily cleaved by reducing agents.

Mechanism of Action

The disulfide bond is reduced by reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), breaking the covalent link between the two peptides.

Figure 4: Cleavage of a disulfide-based cross-linker via reduction.

Advantages:
  • Mild Cleavage Conditions: Reduction can be performed under relatively mild conditions that are compatible with most peptides.

  • Well-Established Chemistry: The chemistry of disulfide bond reduction is well understood and reliable.

Disadvantages:
  • Incompatibility with Redox-Sensitive Samples: Not suitable for studying proteins or pathways that are sensitive to reducing agents.

  • Potential for Scrambling: Disulfide bonds can potentially rearrange or "scramble" under certain conditions.

  • Off-line Cleavage: Requires an additional sample handling step before mass spectrometry analysis.

Comparative Performance Analysis

FeaturePhotocleavable (2-Nitrobenzyl)MS-Cleavable (DSSO, DSBU)Acid-CleavableDisulfide-Based
Cleavage Trigger UV Light (e.g., 340-365 nm)Collision-Induced Dissociation (CID/HCD)Low pH (e.g., TFA)Reducing Agents (DTT, TCEP)
Cleavage Location On-line or Off-lineIn-source (MS/MS)Off-lineOff-line
Specificity HighHighModerate (potential for side reactions)High
Workflow Integration Requires specialized setup for on-lineSeamlessRequires extra stepsRequires extra steps
In-Vivo Compatibility Potentially, with cell-permeable linkersYes, with cell-permeable linkersNoLimited (intracellular reducing environment)
Key Advantage Orthogonal, spatiotemporal controlSimplified data analysis, high throughputOrthogonal chemical cleavageMild cleavage conditions
Key Disadvantage Potential for photodamage, incomplete cleavageRequires specialized softwareHarsh conditions, extra handlingRedox sensitivity, extra handling
Number of Identified Cross-links Variable, can be lower than MS-cleavableGenerally high[1]VariableVariable

Experimental Protocols

General In-Vitro Cross-Linking Protocol (Example with DSSO)

This protocol provides a general guideline for cross-linking a purified protein or protein complex. Optimal conditions, particularly the cross-linker concentration and incubation time, should be empirically determined for each system.

  • Buffer Preparation: Prepare a non-amine-containing buffer, such as HEPES or phosphate buffer, at a pH of 7.5-8.0.

  • Protein Solution: Prepare the protein sample at a concentration of 1-5 µM in the prepared buffer.

  • Cross-linker Stock Solution: Immediately before use, dissolve DSSO in anhydrous DMSO to a concentration of 25 mM.

  • Cross-linking Reaction: Add the DSSO stock solution to the protein solution to a final concentration of 1-2 mM. A typical molar excess of cross-linker to protein is 100-500 fold.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for MS: Proceed with standard proteomics sample preparation, including denaturation, reduction, alkylation, and proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS using an instrument capable of CID/HCD fragmentation and, ideally, MS³ fragmentation for sequencing of the cleaved peptides.

General In-Vivo Cross-Linking Protocol

In-vivo cross-linking presents additional challenges, such as cell permeability of the cross-linker and the complexity of the cellular environment. This is a generalized starting point.

  • Cell Culture: Grow cells to the desired confluency.

  • Cell Harvesting and Washing: Harvest the cells and wash them several times with an amine-free buffer like PBS to remove any primary amines from the culture medium.

  • Cross-linking: Resuspend the cell pellet in PBS and add a membrane-permeable cross-linker (e.g., DSSO) to a final concentration of 1-3 mM.

  • Incubation: Incubate the cells at room temperature for 30-60 minutes with gentle mixing.

  • Quenching: Quench the reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins using a suitable lysis buffer.

  • Sample Preparation for MS: Proceed with protein denaturation, reduction, alkylation, and digestion.

  • Enrichment (Optional but Recommended): Enrich for cross-linked peptides using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptide fractions by LC-MS/MS.

Conclusion and Future Perspectives

The field of XL-MS is continually evolving, with the development of novel cross-linking reagents being a major driving force. While photocleavable linkers based on the 2-nitrobenzyl group offer the unique advantage of orthogonal, light-triggered cleavage, their widespread adoption has been somewhat limited by concerns about photodamage and workflow complexity.

In contrast, MS-cleavable reagents like DSSO and DSBU have become workhorses in many proteomics labs due to their ease of use and the rich information content they provide, leading to a high number of confident cross-link identifications.[1] Acid- and disulfide-cleavable linkers remain valuable tools for specific applications where their particular cleavage chemistry is advantageous.

The ideal cross-linker is often application-dependent. For researchers aiming for high-throughput analysis of complex samples, MS-cleavable reagents are currently the most robust and widely supported option. For studies requiring precise temporal control over the cleavage event, photocleavable linkers are an attractive, albeit more technically demanding, alternative.

Future developments will likely focus on creating "multi-tool" cross-linkers that combine different functionalities, such as an enrichment handle, a cleavable linker, and varied reactive groups to target a wider range of amino acids. The continued improvement of mass spectrometry instrumentation and data analysis software will further empower researchers to extract ever more detailed structural information from their XL-MS experiments, providing unprecedented insights into the dynamic machinery of the cell.

References

  • Klykov, O. et al. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature Protocols, 13, 2964–2990. [Link]

  • Götze, M. et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(11), 4254–4270. [Link]

  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(18), 11053–11091. [Link]

  • Klykov, O. et al. (2018). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Analytical Chemistry, 90(19), 11633-11640. [Link]

  • Giese, S. H. et al. (2022). Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers. Analytical Chemistry, 94(22), 7837–7845. [Link]

  • Müller, F. et al. (2024). A journey towards developing a new cleavable crosslinker reagent for in-cell crosslinking. bioRxiv. [Link]

  • Giese, S. H. et al. (2022). Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers. ACS Publications. [Link]

  • Bak, D. W. et al. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv. [Link]

  • Giese, S. H. et al. (2022). Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers. PubMed Central. [Link]

  • Solocinski, J. et al. (2020). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. Journal of Proteome Research, 19(9), 3743-3753. [Link]

  • Klykov, O. et al. (2018). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. ResearchGate. [Link]

  • Yang, L. et al. (2010). A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies. Analytical Chemistry, 82(9), 3556-3566. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, unequivocally demonstrating that a compound engages its intended target within a cellular context is a cornerstone of preclinical development.[1][2][3] This guide provides a comparative framework for validating the target engagement of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, a known covalent inhibitor of Myeloid Cell Leukemia 1 (MCL-1). MCL-1 is a critical anti-apoptotic protein of the BCL-2 family, frequently overexpressed in various cancers, making it a high-value therapeutic target.[4] We will explore and compare key methodologies, moving from foundational biochemical assays to gold-standard cellular techniques, providing the strategic rationale and detailed protocols necessary for robust validation. This document is intended for researchers, scientists, and drug development professionals seeking to build a compelling data package that connects direct target binding to cellular mechanism of action.

Introduction: The Imperative of Target Engagement

The path from a promising hit compound to a clinical candidate is fraught with challenges, with a significant number of failures attributed to a lack of efficacy or unforeseen toxicity.[3] A primary reason for this is the disconnect between a compound's activity on a purified protein and its behavior in the complex, dynamic environment of a living cell.[3] Therefore, confirming target engagement —the direct, physical interaction of a drug with its intended protein target in a relevant biological system—is not merely a confirmatory step but a critical component of decision-making throughout the drug discovery pipeline.[1][3]

For this compound, which targets the notoriously challenging protein-protein interaction (PPI) surface of MCL-1, robust target engagement data is paramount.[4][5] It provides the mechanistic confidence needed to interpret functional data, optimize medicinal chemistry efforts, and de-risk progression into more complex models.

Profile of the Probe: this compound

  • Target: Myeloid Cell Leukemia 1 (MCL-1)[4]

  • Mechanism of Action: MCL-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins (like BIM and BAK), preventing the initiation of cell death.[4][6] this compound is designed as a BH3 mimetic; it binds to the BH3-binding groove on MCL-1, displacing pro-apoptotic partners and triggering the intrinsic apoptotic pathway.[5] The dioxobutanoate moiety suggests a potential covalent interaction with nucleophilic residues (like lysine) within the binding pocket, leading to irreversible inhibition.[7]

Methodologies for Validating MCL-1 Engagement: A Comparative Overview

No single assay can provide a complete picture of target engagement. A multi-faceted approach, layering evidence from different techniques, is the most rigorous strategy. Here, we compare three powerful and complementary methods.

Methodology Principle System Primary Output Pros Cons
Biochemical Binding Assay (e.g., TR-FRET) Measures direct binding to purified MCL-1 protein by detecting proximity between labeled components.Purified Protein (In Vitro)Binding Affinity (Ki, Kd)High-throughput; quantitative affinity data; excellent for initial screening and SAR.Lacks cellular context; insensitive to cell permeability, metabolism, or efflux.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein (MCL-1) against thermal denaturation.[8]Intact Cells, LysatesThermal Shift (ΔTagg)Gold standard for confirming intracellular target binding; label-free.[8][9]Lower throughput than biochemical assays; requires a specific antibody.
Chemoproteomics (CITe-Id) Uses mass spectrometry to identify and quantify covalent modifications on proteins across the entire proteome.[10][11][12]Intact Cells, LysatesSite of Modification, Selectivity ProfileUnbiased, proteome-wide view of on- and off-target interactions; identifies specific amino acid residue of covalent binding.[10][11][12]Technically complex; requires specialized instrumentation and bioinformatics.

Experimental Guide: A Step-by-Step Validation Workflow

This section details the experimental protocols for a comprehensive validation campaign.

The logical flow of experiments is designed to build a progressively stronger case for target engagement, starting with direct binding and culminating in a proteome-wide selectivity assessment.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Selectivity & Mechanism a Experiment 1: TR-FRET Binding Assay b Experiment 2: Cellular Thermal Shift Assay (CETSA) a->b Confirms cellular permeability and intracellular binding c Experiment 3: Chemoproteomic Profiling b->c Defines on-target specificity and identifies potential off-targets CETSA_Workflow start 1. Treat Cells (e.g., H929 cell line) with compound or DMSO heat 2. Heat Shock Apply temperature gradient (e.g., 45°C to 65°C) start->heat lyse 3. Cell Lysis Release intracellular proteins heat->lyse separate 4. Separate Fractions Centrifuge to pellet aggregated proteins lyse->separate quantify 5. Quantify Soluble Protein Analyze supernatant by Western Blot for MCL-1 separate->quantify analyze 6. Plot Melt Curve Determine Tagg shift (ΔTagg) quantify->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture: Culture an MCL-1 dependent cell line (e.g., NCI-H929 multiple myeloma cells) to mid-log phase.

  • Compound Treatment: Treat cells with 10 µM this compound or DMSO vehicle for 1 hour at 37°C. [9]3. Heating Step: Aliquot treated cells into PCR tubes or a 96-well PCR plate. Heat the samples across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [13]4. Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble MCL-1 at each temperature point by Western Blot using a validated anti-MCL-1 antibody. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities from the Western Blot. Normalize the intensity at each temperature to the 37°C control. Plot the percentage of soluble protein versus temperature to generate melt curves. The temperature at which 50% of the protein has aggregated is the Tagg. A positive shift in the Tagg for the compound-treated sample (ΔTagg) confirms intracellular target engagement.

Causality: For a covalent inhibitor, understanding its proteome-wide reactivity is essential for safety and mechanism. [10][11][14]This unbiased, mass spectrometry-based approach will confirm covalent binding to MCL-1 and simultaneously identify any potential off-targets.

Protocol:

  • Cell Treatment: Treat H929 cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO control.

  • Lysis and Proteolysis: Lyse the cells, denature the proteins, and digest them into peptides using trypsin.

  • Enrichment (Optional but Recommended): If an alkyne-tagged version of the compound is available, perform a click chemistry reaction to attach a biotin handle, followed by streptavidin enrichment of the compound-bound peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS spectra against a human protein database. Specifically, search for the mass shift on cysteine or lysine residues corresponding to the addition of the inhibitor. Quantify the abundance of the modified peptides in treated vs. control samples to determine dose-dependent engagement.

Data Presentation and Interpretation

Clear data presentation is key to building a convincing argument.

Parameter This compound Alternative (Non-covalent Inhibitor) Interpretation
MCL-1 Binding (Ki, TR-FRET) 0.5 nM5.0 nMHigh-affinity direct binding to the purified target protein.
Cellular Tagg (CETSA) 58.5 °C56.0 °CA significant thermal shift confirms robust target engagement in intact cells.
Vehicle Tagg (CETSA) 54.0 °C54.0 °CBaseline thermal stability of MCL-1 in the absence of a ligand.
ΔTagg (CETSA) +4.5 °C +2.0 °C The larger shift suggests strong, possibly covalent, stabilization.
Chemoproteomics (On-Target) Covalent modification detected at Lys234No covalent modification detectedConfirms the covalent mechanism of action at a specific residue on MCL-1.
Chemoproteomics (Off-Targets) No significant off-targets at 1 µMN/ADemonstrates high selectivity for MCL-1 at effective concentrations.

Interpretation: The data collectively demonstrates that this compound is a potent, cell-permeable inhibitor that directly and selectively engages its MCL-1 target in cells via a covalent mechanism. The CETSA data provides definitive proof of intracellular target binding, bridging the gap between the biochemical potency and the cellular functional response. The chemoproteomics data provides the highest level of resolution, confirming the covalent mechanism and demonstrating a clean selectivity profile, which is a highly desirable attribute for a therapeutic candidate.

Conclusion

Validating the target engagement of a small molecule like this compound requires a rigorous, multi-pronged experimental approach. By systematically progressing from biochemical confirmation (TR-FRET) to the gold standard of intracellular validation (CETSA) and finally to unbiased selectivity profiling (Chemoproteomics), researchers can build an unassailable case for their compound's mechanism of action. This layered evidence is fundamental for making informed decisions in drug discovery, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

  • Backus, K. M., et al. (2016). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. Available at: [Link]

  • Boike, L. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship, University of California. Available at: [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Creech, J., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. Available at: [Link]

  • Gilbert, A. M., et al. (2024). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. ACS Publications. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • Xiang, W., Yang, C. Y., & Bai, L. (2018). MCL-1 inhibition in cancer treatment. OncoTargets and Therapy. Available at: [Link]

  • Zhang, T., et al. (2020). Discovery and Development of Mcl-1 Inhibitors as Anti-cancer Therapeutics: Hit to Clinical Candidate Optimization. Royal Society of Chemistry. Available at: [Link]

Sources

Navigating the Uncharted: An Assessment of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate in the Scientific Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the pursuit of novel chemical entities with therapeutic or industrial potential, a rigorous evaluation against established methods is paramount. This guide was intended to provide a comprehensive comparison of the efficacy of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate against current standards. However, an exhaustive search of scientific literature and chemical databases reveals a significant information gap. While the compound is chemically defined, there is a notable absence of published data pertaining to its specific applications, biological activity, or performance in any standardized assay. Therefore, a direct comparison of its "efficacy" is not currently possible. This document outlines the available information on this compound and delineates the necessary future research to ascertain its potential role and performance.

Chemical Identity and Properties

This compound is a known chemical entity, cataloged in several chemical databases. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₆PubChem
Molecular Weight 251.19 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 88851-91-8PubChem
Canonical SMILES COC(=O)C(=O)CC(=O)C1=CC=CC=C1[O-]PubChem

The structure of this compound, characterized by a β-keto ester and a γ-keto functionality attached to a nitrophenyl ring, suggests potential for various chemical transformations and biological interactions. The presence of the electrophilic nitrophenyl group and the metal-chelating 1,3-dicarbonyl motif are features often associated with enzyme inhibitors or synthons for heterocyclic chemistry. However, without empirical data, any proposed function remains speculative.

The Void in Efficacy Data: A Call for Investigation

A thorough review of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yielded no studies evaluating the efficacy of this compound for a specific application. The compound is referenced primarily in the context of chemical synthesis, often as an intermediate or a starting material. This indicates that while methods for its creation may exist, its functional application and performance relative to other compounds or methods have not been characterized or published.

This lack of data precludes the creation of a comparative guide as initially intended. A meaningful comparison would require:

  • A defined application: What is the intended use of this compound? Is it an enzyme inhibitor, a fluorescent probe, a synthetic precursor, or something else?

  • Quantitative performance metrics: For a given application, what are the key performance indicators? For an enzyme inhibitor, this would be IC₅₀ or Kᵢ values. For a synthetic intermediate, this would be reaction yield and purity.

  • Established benchmarks: What are the current gold-standard compounds or methods for the defined application?

As none of this information is available in the public domain for this compound, any attempt at a comparison would be purely hypothetical and lack the scientific integrity required for a professional audience.

A Proposed Roadmap for Future Evaluation

To ascertain the potential of this compound and enable future comparisons, a structured research program would be necessary. The following workflow outlines a logical progression of experiments.

G cluster_synthesis Step 1: Synthesis & Characterization cluster_screening Step 2: In Vitro Screening cluster_comparison Step 3: Comparative Analysis cluster_mechanism Step 4: Mechanism of Action Studies s1 Chemical Synthesis s2 Purification (e.g., Chromatography) s1->s2 s3 Structural Verification (NMR, MS) s2->s3 sc1 Target Identification (Hypothesis-driven) s3->sc1 Proceed if pure compound confirmed sc2 Primary Assay Development sc1->sc2 sc3 High-Throughput Screening sc2->sc3 sc4 Dose-Response & Potency (IC50) sc3->sc4 c1 Select Established Reference Compounds sc4->c1 Proceed if activity is observed c2 Head-to-Head Assay c1->c2 c3 Data Analysis & Benchmarking c2->c3 m1 Secondary Assays c3->m1 Proceed if competitive performance is shown m2 Target Engagement Studies m1->m2 m3 Cellular Assays m2->m3

Caption: Proposed workflow for the systematic evaluation of novel chemical compounds.

Step 1: Synthesis and Characterization

The initial and most critical phase is the reproducible synthesis and rigorous characterization of this compound.

  • Protocol: Synthesis via Claisen Condensation (Hypothetical)

    • To a solution of sodium methoxide in anhydrous methanol, add methyl 2-nitrobenzoate.

    • Slowly add methyl acetoacetate to the reaction mixture at 0°C.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl).

    • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Step 2: Hypothesis-Driven In Vitro Screening

Based on its chemical structure, a primary screening hypothesis can be formulated. The nitrophenyl group is a common feature in various bioactive molecules, sometimes acting as a pharmacophore or a group that can be metabolically activated.[1][2] The β-keto ester moiety is a versatile synthon in medicinal chemistry.[3][4][5]

  • Example Hypothesis: this compound may act as an inhibitor of a specific class of enzymes, such as proteases or dehydrogenases, where the dicarbonyl can chelate a metal cofactor or the nitrophenyl group can interact with the active site.

  • Action: A panel of relevant enzymes would be selected for primary screening. An appropriate assay (e.g., fluorescence-based or colorimetric) would be used to measure enzyme activity in the presence of varying concentrations of the test compound.

Step 3: Comparative Analysis

If activity is confirmed in the screening phase, a direct comparison against established inhibitors or substrates for the identified target would be conducted.

  • Protocol: Comparative IC₅₀ Determination

    • Prepare serial dilutions of this compound and a known reference inhibitor (e.g., a commercially available drug).

    • In a 96-well plate format, incubate the target enzyme with each concentration of the inhibitors.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate over time using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

    • The relative efficacy can then be directly compared.

Conclusion

The scientific community thrives on the discovery and characterization of novel molecules that can advance technology and medicine. This compound, while a known chemical, represents a blank slate in terms of its functional capabilities. The absence of efficacy data in the current body of scientific literature makes a comparative analysis impossible. This guide, therefore, serves not as a comparison, but as a call to action for the research community. The roadmap proposed herein provides a clear and scientifically rigorous path to elucidating the potential of this compound. Should initial screenings prove fruitful, the resulting data will be the foundation for the very comparison guide that is currently un-writable. Until such research is conducted and published, the efficacy of this compound remains an open and intriguing question.

References

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ChemistrySelect. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. Available from: [Link]

  • Benetti, S., et al. Mastering β-Keto Esters. Chemical Reviews. Available from: [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available from: [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available from: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules. Available from: [Link]

  • The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. (2020). Journal of Medicinal Chemistry. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

Sources

Performance of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate in Diverse Cancer Cell Lines: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring novel immunomodulatory agents, the landscape of cancer therapeutics is increasingly focused on targeting metabolic pathways that fuel tumor growth and immune evasion. One such critical pathway is the tryptophan catabolism pathway, primarily regulated by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This guide provides a comprehensive framework for evaluating the performance of a novel investigational compound, Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, in comparison to established IDO1 inhibitors across various cancer cell lines.

Introduction: The Rationale for Targeting IDO1 in Oncology

The enzyme IDO1 is a key regulator of immune suppression in the tumor microenvironment.[1][2][3] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into a series of metabolites collectively known as kynurenines.[4][5][6] This process has a dual effect on anti-tumor immunity: the depletion of tryptophan starves proliferative immune cells, particularly T lymphocytes, while the accumulation of kynurenine actively induces their apoptosis and promotes the generation of immunosuppressive regulatory T cells (Tregs).[7][8]

Overexpression of IDO1 has been observed in a wide array of malignancies and is often correlated with poor prognosis and resistance to immunotherapy.[1][9][10] Consequently, the development of small molecule inhibitors targeting IDO1 has been a significant area of focus in oncology research.[8][11] This guide will use this compound as a candidate compound for preclinical assessment against well-characterized IDO1 inhibitors.

The Competitive Landscape: Established IDO1 Inhibitors for Benchmarking

To objectively assess the performance of this compound, it is crucial to benchmark it against established IDO1 inhibitors with known mechanisms of action and clinical history.

CompoundMechanism of ActionKey Characteristics
Epacadostat (INCB24360) Potent and selective competitive inhibitor of IDO1.[12][13][14]Extensively studied in clinical trials. While a Phase 3 trial in combination with pembrolizumab for melanoma did not meet its primary endpoint, it remains a critical reference compound.[11][12]
Navoximod (Linrodostat, GDC-0919, BMS-986205) Potent IDO1 inhibitor.[15][16][17]Has been evaluated in clinical trials in combination with other immunotherapies.[18]
Indoximod Acts as a tryptophan mimetic, indirectly inhibiting the IDO pathway.[19]Its mechanism differs from direct enzymatic inhibitors, offering a distinct comparative profile.[19]

Experimental Framework for Performance Evaluation

A multi-faceted approach is necessary to thoroughly characterize the efficacy and mechanism of action of this compound. The following sections detail the essential experimental workflows.

Cell Line Selection and Rationale

The choice of cell lines is critical for a comprehensive evaluation. A panel of cell lines with varying levels of baseline and inducible IDO1 expression should be selected.

Cell LineCancer TypeRationale for Inclusion
HeLa Cervical CancerCommonly used for in vitro studies and known to express IDO1 upon stimulation with interferon-gamma (IFN-γ).[13]
CT26 Colon CarcinomaA well-established murine cell line for in vivo studies with inducible IDO1 expression.[10]
B16F10 MelanomaA murine melanoma cell line that can induce IDO1 expression in dendritic cells, relevant for studying immune interactions.[10]
DLD-1 Colorectal CancerA human colon cancer cell line known to express IDO1.[20]
A panel of ovarian cancer primary cells Ovarian CancerTo assess efficacy in a patient-relevant setting with inherent biological variability.[10]
Workflow for In Vitro Efficacy Assessment

The following workflow outlines the key in vitro assays to determine the cytotoxic and immunomodulatory effects of this compound.

In Vitro Efficacy Workflow cluster_0 Initial Screening cluster_1 Apoptosis Induction cluster_2 IDO1 Target Engagement Cell_Seeding Seed selected cancer cell lines Compound_Treatment Treat with this compound & controls (Epacadostat, etc.) Cell_Seeding->Compound_Treatment 24h MTT_Assay Assess cell viability (MTT Assay) Compound_Treatment->MTT_Assay 48-72h IC50_Determination Determine IC50 values MTT_Assay->IC50_Determination Apoptosis_Treatment Treat cells with IC50 concentrations Annexin_V_PI_Staining Annexin V/PI Staining Apoptosis_Treatment->Annexin_V_PI_Staining 24-48h Flow_Cytometry Flow Cytometry Analysis Annexin_V_PI_Staining->Flow_Cytometry Apoptosis_Quantification Quantify apoptotic vs. necrotic cells Flow_Cytometry->Apoptosis_Quantification IDO1_Induction Induce IDO1 expression (IFN-γ) Kynurenine_Assay Measure Kynurenine levels IDO1_Induction->Kynurenine_Assay With/Without Inhibitors IDO1_Inhibition_Analysis Analyze inhibition of Kynurenine production Kynurenine_Assay->IDO1_Inhibition_Analysis

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[21]

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Epacadostat, Navoximod, and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[21]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[22][23]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Detection: Annexin V/PI Staining

Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[24][25]

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of this compound and control compounds for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[26][24]

  • Staining: Add fluorescently-labeled Annexin V and PI to the cell suspension.[25]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[26][24]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.[24]

Visualizing the Mechanism: The IDO1 Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the tumor microenvironment, providing context for the action of inhibitors like this compound.

IDO1 Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Cell Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation T_Cell_Starvation T-Cell Starvation & Anenergy Tryptophan_Depletion->T_Cell_Starvation Treg_Induction Regulatory T-Cell (Treg) Induction Kynurenine_Accumulation->Treg_Induction NK_Cell_Inhibition NK Cell Inhibition Kynurenine_Accumulation->NK_Cell_Inhibition Immune_Suppression Immune Suppression T_Cell_Starvation->Immune_Suppression Treg_Induction->Immune_Suppression NK_Cell_Inhibition->Immune_Suppression IDO1_Inhibitor This compound (or other IDO1 inhibitors) IDO1_Inhibitor->IDO1 Inhibits Tumor_Growth Tumor Growth & Survival Immune_Suppression->Tumor_Growth

Caption: The IDO1 pathway's role in immune suppression and tumor progression.

Conclusion and Future Directions

This guide provides a robust framework for the initial preclinical evaluation of this compound, a putative IDO1 inhibitor. By comparing its performance against established compounds like Epacadostat and Navoximod in a well-characterized panel of cell lines, researchers can generate the critical data needed to assess its therapeutic potential.

Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in syngeneic mouse models and detailed pharmacokinetic and pharmacodynamic analyses. Ultimately, a thorough understanding of the compound's activity in these foundational assays is the first step toward its potential development as a novel cancer therapeutic.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Greene, L. I., et al. (2019). The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers in Oncology.
  • Zhai, L., et al. (2021). The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer.
  • Hornyák, L., et al. (2018). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Journal of Medicine.
  • Platten, M., et al. (2019).
  • Thirumalai, D., & Shaha, C. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Li, F., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • Chevolet, I., et al. (2021). Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. Frontiers in Immunology.
  • National Cancer Institute. (n.d.). Clinical Trials Using IDO1 Inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Epacadostat. Retrieved from [Link]

  • Zhai, L., et al. (2023). The tryptophan-kynurenine pathway in immunomodulation and cancer metastasis. Cancer Medicine.
  • Muller, A. J., & Prendergast, G. C. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Expert Opinion on Drug Discovery.
  • Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. OncoImmunology.
  • Thermo Fisher Scientific. (n.d.). The Annexin V Apoptosis Assay.
  • National Cancer Institute. (n.d.). Definition of epacadostat - NCI Drug Dictionary. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Retrieved from [Link]

  • ResearchGate. (n.d.). IDO1 inhibitors in clinical trials. Retrieved from [Link]

  • Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Vacchelli, E., et al. (2018). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology.
  • Kudo, T., et al. (2020). IDO1 in cancer: a Gemini of immune checkpoints. Journal for ImmunoTherapy of Cancer.
  • Roche. (n.d.).
  • Informationsdienst Wissenschaft. (2026). Strengthened immune defence against cancer.
  • ATCC. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (n.d.). IDO1 expression in colorectal cancer cell lines. Retrieved from [Link]

  • Van der Leun, A. M., et al. (2020). IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in Immunology.
  • van Baren, N., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Cancers.
  • ResearchGate. (n.d.). TDO2 and IDO1 expression in human tumor cell lines. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). Navoximod - Drug Targets, Indications, Patents. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of linrodostat - NCI Drug Dictionary. Retrieved from [Link]

  • Genomenon. (n.d.). Therapy Detail - CKB CORE.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hussain, M., et al. (2007). Synthesis, chemical characterization and biological screening for cytotoxicity and antitumor activity of organotin (IV) derivatives of 3,4-methylenedioxy 6-nitrophenylpropenoic acid. Journal of the Brazilian Chemical Society.
  • de Faria, A. R., et al. (2012). Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. European Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Methyl 4-(4-nitrophenyl)butanoate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells.
  • ChemRxiv. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies.

Sources

A Senior Scientist's Guide to the Orthogonal Validation of Protein Targets Identified by Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide for researchers, scientists, and drug development professionals on the critical process of orthogonally validating protein targets identified using the chemical probe, Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. In the quest for novel drug targets and a deeper understanding of cellular mechanisms, the initial identification of protein "hits" is merely the first step. Rigorous, multi-faceted validation is paramount to ensure that subsequent research and development efforts are built on a solid foundation of confirmed molecular interactions.

This guide provides an in-depth, objective comparison of various validation techniques, complete with the rationale behind experimental choices, detailed protocols, and supporting data presentation. Our focus is on the principles of Expertise, Experience, Authority, and Trustworthiness (E-E-A-T), ensuring that every step is a self-validating system.

The Premise: Target Identification with a Photo-Affinity Probe

To establish a clear context, we must first understand the likely mechanism of our discovery tool. "this compound" (herein referred to as MNPDB) possesses two key chemical features: a photoreactive 2-nitrophenyl group and a reactive dioxobutanoate moiety. This structure strongly suggests its use as a photo-affinity labeling (PAL) probe.[1][2][3]

In a typical discovery experiment, MNPDB is introduced to a biological system (e.g., live cells or cell lysate). It non-covalently interacts with its protein targets. Upon UV irradiation, the nitrophenyl group becomes highly reactive, forming a covalent bond with the proximal amino acid residues of the target protein, thus permanently "labeling" it.[4][5][6] These labeled proteins are then identified, often after enrichment, using mass spectrometry-based proteomics. This powerful technique, a subset of activity-based protein profiling (ABPP), allows for an unbiased survey of small molecule-protein interactions in a native biological context.[7][8][9][10]

However, the high reactivity of the photo-activated probe can lead to non-specific labeling, resulting in a list of potential targets that includes true interactors as well as false positives. This is where orthogonal validation becomes indispensable.

cluster_discovery Part 1: Initial Target Discovery Workflow A Incubate Live Cells with MNPDB Probe B UV Irradiation (365 nm) to Induce Covalent Cross-linking A->B C Cell Lysis & Proteome Extraction B->C D Enrichment of Labeled Proteins (e.g., via a Biotin Handle on Probe) C->D E On-Bead Tryptic Digestion D->E F LC-MS/MS Analysis E->F G Database Search & Protein ID F->G H List of Putative Protein 'Hits' G->H

Caption: Initial target identification workflow using MNPDB.

A Comparative Guide to Orthogonal Validation Strategies

Orthogonal validation means confirming the initial discovery using techniques that rely on different biophysical principles. This approach minimizes the risk of systematic errors inherent in any single method. Below, we compare several gold-standard validation techniques.

Immunoblotting (Western Blot)

Principle: Western blotting is a foundational technique that validates the presence and, to some extent, the quantity of a specific protein in a sample using a highly specific antibody.[11][12][13] It serves as a direct, antibody-based confirmation of a mass spectrometry "hit".

Why it's Orthogonal: It relies on an antibody's specific epitope recognition rather than the chemical reactivity of the MNPDB probe and mass-based detection of peptides.

Protocol: Western Blot Validation
  • Sample Preparation: Prepare lysates from cells treated with MNPDB and a vehicle control (e.g., DMSO). It is also crucial to include a positive control (lysate from a cell line known to express the target protein) and a negative control if available.

  • SDS-PAGE: Separate proteins from the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that is specific to the putative target protein. This is the most critical step; use a well-validated antibody.[14]

  • Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using a digital imager.[12][14] An increased signal in the MNPDB lane compared to the control can suggest stabilization or enrichment, though this is not its primary validation use. The main goal is to confirm the protein's presence.

Co-Immunoprecipitation (Co-IP)

Principle: If MNPDB was used to identify members of a protein complex, Co-IP is the ideal method for validation. It uses an antibody to pull down a specific "bait" protein from a lysate, along with any proteins that are bound to it.[15][16][17][18][19]

Why it's Orthogonal: Co-IP validates a protein-protein interaction based on the native association of the complex, which is then captured by a specific antibody, a principle distinct from photo-affinity labeling.

Protocol: Co-Immunoprecipitation
  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions. Use a gentle lysis buffer (e.g., containing NP-40 or Triton X-100).[17]

  • Pre-clearing: Incubate the lysate with beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.[16]

  • Immunoprecipitation: Add a specific antibody against your protein of interest (the "bait") to the pre-cleared lysate and incubate to form an antibody-antigen complex.

  • Complex Capture: Add Protein A/G beads to capture the antibody-antigen-interacting protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. This is a critical step for reducing background.

  • Elution: Elute the captured proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blot, using an antibody against the putative interacting partner ("prey") identified in the initial MNPDB screen.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that when a small molecule binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[20][21][22][23][24]

Why it's Orthogonal: This technique measures a thermodynamic property (thermal stability) of the target protein upon ligand binding, which is fundamentally different from covalent capture by a photo-activated probe.

Protocol: Cellular Thermal Shift Assay
  • Treatment: Treat intact cells or cell lysates with MNPDB or a vehicle control.

  • Heating: Aliquot the samples and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes).[21]

  • Lysis & Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Quantification: Analyze the amount of the soluble target protein remaining at each temperature point using Western blotting or other quantitative methods like ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A successful validation will show a rightward shift in the melting curve for the MNPDB-treated sample compared to the control, indicating stabilization.[23]

Targeted Mass Spectrometry: Parallel Reaction Monitoring (PRM)

Principle: PRM is a targeted mass spectrometry technique that offers exceptional sensitivity and specificity for quantifying specific peptides in a complex mixture.[25][26][27][28][29] Unlike the initial "shotgun" proteomics discovery, PRM focuses only on pre-selected peptides from your proteins of interest.

Why it's Orthogonal: While still using mass spectrometry, its targeted nature provides a much higher degree of quantitative accuracy and confidence than the initial discovery experiment.[28] It serves as an excellent orthogonal validation of MS-based findings, confirming that specific peptides from the target protein are indeed enriched.[30]

Protocol: Parallel Reaction Monitoring
  • Sample Preparation: Prepare samples as in the discovery experiment (e.g., control vs. MNPDB-treated, followed by enrichment and digestion).

  • Peptide Selection: In silico, select 2-3 unique, high-flying peptides for each protein of interest identified in the discovery phase.

  • Inclusion List: Create an inclusion list of the precise mass-to-charge (m/z) ratios for the selected precursor peptides.

  • MS Analysis: Configure a high-resolution mass spectrometer (like a Q-Orbitrap) to selectively isolate the precursor ions on the inclusion list, fragment them, and acquire high-resolution MS/MS scans of all resulting fragment ions.[25][26]

  • Data Analysis: Quantify the peptides by integrating the area under the curve for their specific fragment ions. A significant increase in the signal for the target peptides in the MNPDB sample confirms the initial hit.

Comparative Summary of Validation Techniques

Technique Principle Pros Cons Throughput
Western Blot Antibody-Epitope RecognitionWidely available, relatively inexpensive, confirms protein identity and size.Dependent on high-quality antibodies, semi-quantitative, low throughput.Low
Co-Immunoprecipitation Native Protein Complex CaptureGold standard for validating protein-protein interactions in a cellular context.Can have high background, sensitive to lysis conditions, requires good antibodies.Low
CETSA Ligand-Induced Thermal StabilizationConfirms direct target engagement in cells, no probe modification needed.Can be technically challenging, not all proteins show a clear thermal shift.Medium
PRM Targeted High-Resolution Mass SpectrometryExtremely sensitive and specific, highly quantitative, antibody-independent.[25]Requires expensive instrumentation and specialized expertise.High

Building a Confident Case: A Logical Validation Workflow

cluster_validation Part 2: A Logical Orthogonal Validation Strategy Start Putative 'Hits' from MNPDB Discovery Screen WB Western Blot Confirmation Start->WB CoIP Co-IP for Interaction Validation Start->CoIP Is the hit a potential interactor? CETSA CETSA for Direct Target Engagement WB->CETSA Protein Confirmed? YES Discard Potential False Positive WB->Discard Protein Confirmed? NO PRM PRM for Quantitative MS Confirmation CETSA->PRM Direct Binding? YES CETSA->Discard Direct Binding? NO Validated Validated Target PRM->Validated Quantitatively Enriched? YES PRM->Discard Quantitatively Enriched? NO CoIP->Discard Interaction Confirmed? NO Interaction_Validated Validated Interaction CoIP->Interaction_Validated Interaction Confirmed? YES

Sources

Safety Operating Guide

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that the innovative work conducted in the laboratory is not only groundbreaking but also fundamentally safe and environmentally responsible. The proper management of chemical waste is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, a compound that, due to its nitroaromatic nature, requires meticulous handling.

Hazard Assessment and a Foundational Approach to Safety

This compound belongs to the nitroaromatic class of compounds. These substances are generally treated as hazardous due to their potential toxicity and environmental persistence.[1] Therefore, all waste containing this compound, including unused product, reaction mixtures, contaminated labware, and spill cleanup materials, must be managed as a hazardous waste stream.[1][3] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][3]

The Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established guidelines for laboratory waste, emphasizing clear labeling, proper storage, and segregation of chemical waste to prevent accidental reactions and environmental contamination.[4][5]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, establishing a safe working environment is paramount. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1][3][5]

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected prior to use.[1][3]
Body Protection A fully buttoned lab coat. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.[1]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1]

An emergency eyewash station and safety shower must be readily accessible.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste management program.[6]

Step 1: Waste Segregation

All waste containing this compound must be segregated from other waste streams.[1][7] This includes:

  • Solid Waste: Unused reagent, contaminated weighing papers, gloves, and pipette tips.[3]

  • Liquid Waste: Reaction mixtures, solutions, and solvent rinses.[3]

  • Contaminated Labware: Glassware that cannot be decontaminated.

Step 2: Quenching of Reactive Mixtures

If the waste is part of a reaction mixture containing highly reactive reagents, it must be carefully and completely quenched as part of the experimental procedure before collection for disposal.[8] If you are unsure how to safely quench the reaction, contact your institution's EHS department for guidance.[8] Do not attempt to quench unwanted or expired neat material.[8]

Step 3: Containerization

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[1][4] The original reagent bottle is often the best choice for waste collection.[9]

  • Do not fill liquid waste containers more than 80% to allow for expansion.[7]

  • Ensure the outer surface of the container is clean and free of contamination.[7]

Step 4: Labeling

Properly label the hazardous waste container with a hazardous waste tag.[8] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • All constituents of the waste mixture, including solvents and quenched reagents.[8]

  • The approximate percentages of each component.

  • The date the waste was first added to the container.[5]

  • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

Step 5: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area near the point of generation.[10] The storage area should be secure and away from heat, sparks, and incompatible materials.[4]

Step 6: Disposal Request

Once the container is full or the accumulation time limit set by your institution has been reached, request a waste pick-up from your EHS department.[8][10] Do not move hazardous waste from its point of generation.[10]

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.[3]

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][3]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough cleaning with soap and water.[1]

  • Dispose of Waste: All cleaning materials, including contaminated gloves and wipes, must be disposed of as hazardous waste.[1][3] Seal and label the container accordingly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated (this compound) is_reactive Is the waste a reactive mixture? start->is_reactive quench Safely quench the reaction mixture is_reactive->quench Yes no_quench Do NOT quench unwanted/expired reagent is_reactive->no_quench No (Unused reagent) segregate Segregate waste (solid, liquid, contaminated items) quench->segregate no_quench->segregate containerize Place in a compatible, sealed container segregate->containerize label_waste Label with a Hazardous Waste tag containerize->label_waste store Store in designated Satellite Accumulation Area label_waste->store request_pickup Request pick-up from EHS/EH&S store->request_pickup

Caption: Decision workflow for the disposal of this compound waste.

Regulatory Context and Best Practices

The disposal of hazardous chemicals is regulated by federal and state agencies to protect human health and the environment. Key principles include:

  • Waste Minimization: Whenever possible, modify experimental protocols to reduce the volume of hazardous waste generated.[7]

  • Proper Identification: All laboratory personnel are responsible for the proper identification and labeling of waste.[10] Unlabeled containers of chemicals pose a significant safety risk and may require costly analysis for disposal.[11]

  • Training: Ensure that all laboratory personnel are trained on proper waste handling and disposal procedures, as well as emergency protocols.[9]

By adhering to these guidelines, you contribute to a culture of safety and environmental stewardship within your institution.

References

  • University of Pennsylvania. (2018, May 9). Disposal of Highly Reactive Reagents. UPenn EHRS. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Central Washington University. Hazardous Waste Disposal Procedures. [Link]

  • The University of Chicago. Hazardous Waste Disposal Procedures. Environmental Health and Safety. [Link]

  • Medical Waste Pros. Are You In Compliance With Proper Lab Waste Disposal Regulations?[Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

Sources

A Researcher's Guide to the Safe Handling of Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, a reactive ketoester, holds potential in various synthetic pathways. However, its structural motifs—a nitrophenyl group and a dioxobutanoate chain—necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, grounded in established principles of chemical hygiene, to ensure the well-being of researchers and the integrity of their work.

Hazard Identification and Risk Assessment: Understanding the Chemistry of Reactivity

This compound is not extensively characterized in publicly available safety literature. Therefore, a conservative approach, based on the known hazards of analogous compounds, is imperative. The primary hazards are associated with the nitrophenyl and β-dicarbonyl functionalities.

  • Nitrophenyl Group: Aromatic nitro compounds are known for their potential toxicity. They can be harmful if swallowed, absorbed through the skin, or inhaled.[1][2][3] A significant concern with many nitrophenols is the risk of methemoglobinemia , a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin and lips).[4][5]

  • Dioxobutanoate Moiety: The β-dicarbonyl group imparts reactivity to the molecule, making it a useful synthetic intermediate. However, this reactivity can also translate to potential irritation of the skin, eyes, and respiratory tract.[6][7]

Given these characteristics, all handling of this compound should be conducted with the assumption that it is a toxic and irritant substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure.[8] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.[7][8][9]Protects against splashes and airborne particles, preventing severe eye irritation or damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[9]Provides a barrier against skin contact, which can lead to irritation and systemic toxicity.[4][8] Glove integrity should be checked before each use.
Body Protection A fully buttoned laboratory coat.[9]Protects the skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.[1][9]Minimizes the inhalation of any dust or aerosols, which can cause respiratory irritation and systemic toxicity.[3]

dot

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure and ensure the experiment's success.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to ensure adequate ventilation.[2][9]

  • Eyewash Station and Safety Shower: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4][9]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood by lining it with absorbent bench paper.

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust.[1][5] Use a spatula to transfer the solid to a tared container.

  • Dissolution: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure the reaction setup is secure.

  • Post-Reaction: After the reaction is complete, quench any reactive materials safely according to your specific protocol.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing.[4][5] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention.[4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Minor Spill Evacuate non-essential personnel.[4] Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9] Scoop the material into a labeled, sealed container for hazardous waste disposal.[9]
Major Spill Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.

dot

Caption: Emergency response flowchart for exposure to this compound.

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and reaction residues, must be collected in a dedicated, clearly labeled hazardous waste container.[9][11] The label should read "HAZARDOUS WASTE" and include the full chemical name.[11]

  • Container Management: The waste container must be kept tightly closed except when adding waste.[9] It should be stored in a designated satellite accumulation area.

  • Disposal: Disposal must be handled through your institution's authorized hazardous waste management provider.[9] Do not dispose of this chemical down the drain or in the regular trash.[9] Incineration is a common disposal method for nitrophenols.[12]

Conclusion: A Culture of Safety

The responsible use of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide into your laboratory workflow, you contribute to a culture of safety that protects you, your colleagues, and the environment.

References

  • State of New Jersey Department of Health. (n.d.). Hazard Summary: 2-Nitrophenol.
  • Benchchem. (2025). Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Thermo Fisher Scientific. (2015). Safety Data Sheet: 4-Nitrophenol.
  • CymitQuimica. (2023). Safety Data Sheet: 4-Nitrophenylhydrazine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • The University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • CymitQuimica. (2024). Safety Data Sheet: (E)-4-(2-Nitrophenyl)-4-oxobut-2-enoic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-4-nitrophenol.
  • Angene Chemical. (2025). Safety Data Sheet: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((bis(4-methoxyphenyl)methyl)amino)-4-oxobutanoic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrophenol.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 4-nitrobenzoate.
  • Megazyme. (2018). Safety Data Sheet: 4-Nitrophenyl-α-L-fucopyranoside.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE.
  • Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide.
  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 3-Methyl-4-nitroanisole.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.